Adrenomedullin (AM) (13-52), human
Descripción
Propiedades
IUPAC Name |
N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVNCGUQXEANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CN2CC(CCC2C3CC3)NC(=O)C4CCC5C(C4)C(NN5)C6=CN7C=CN=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Agonist Profile of Adrenomedullin (13-52): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenomedullin (13-52), a significant fragment of the full-length adrenomedullin (1-52) peptide, demonstrates a complex and multifaceted mechanism of action. Primarily recognized as a high-affinity ligand for the adrenomedullin receptor, it functions as an agonist, initiating a cascade of intracellular signaling events that contribute to a range of physiological responses, most notably vasodilation. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies that define the functional profile of Adrenomedullin (13-52).
Receptor Interaction and Binding Profile
Adrenomedullin (13-52) exerts its effects by binding to specific cell surface receptors. The primary receptors for adrenomedullin are heterodimers composed of the calcitonin receptor-like receptor (CL) and one of two receptor activity-modifying proteins (RAMPs), specifically RAMP2 or RAMP3. The combination of CL and RAMP2 forms the AM1 receptor, while CL and RAMP3 constitute the AM2 receptor.[1] Adrenomedullin (13-52) is a high-affinity ligand for these adrenomedullin receptors.[2]
Furthermore, due to the structural homology between adrenomedullin and calcitonin gene-related peptide (CGRP), Adrenomedullin (13-52) can also interact with CGRP receptors, which are typically composed of CL and RAMP1.[1][3] This cross-reactivity is a crucial aspect of its pharmacology, as some of its vasodilator effects are mediated, at least in part, through the stimulation of CGRP1 receptors.[3][4]
Quantitative Binding Data
The following table summarizes the binding affinities and capacities of Adrenomedullin (13-52) and related peptides across various tissues and experimental conditions.
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Competing Ligand | IC50 (nM) | Reference |
| [125I]human adrenomedullin-(13-52) | Rat brain homogenates | 0.3 - 0.6 | 73 | human adrenomedullin-(1-52) | Two-site model | [5] |
| [125I]human adrenomedullin-(13-52) | Rat lung homogenates | 0.3 - 0.6 | 1760 | - | - | [5] |
| [125I]human adrenomedullin-(13-52) | Rat vas deferens homogenates | 0.3 - 0.6 | 144 | - | - | [5] |
| [125I]adrenomedullin | Human brain (cerebral cortex) | 0.17 ± 0.03 | 99.3 ± 1.9 | adrenomedullin(1-52) | 1.2 ± 0.5 | [6] |
| [125I]adrenomedullin | Human brain (cerebral cortex) | 0.17 ± 0.03 | 99.3 ± 1.9 | adrenomedullin(13-52) | > 300 | [6] |
| [125I]ADM | Cat iris sphincter membranes | - | - | ADM | 0.81 | [7] |
| [125I]ADM | Cat iris sphincter membranes | - | - | CGRP | 1.15 | [7] |
Downstream Signaling Pathways
Upon receptor binding, Adrenomedullin (13-52) initiates several key intracellular signaling cascades. The specific pathway activated can be cell-type and context-dependent.
Cyclic AMP (cAMP) Pathway
A primary mechanism of action for adrenomedullin and its fragments is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][9][10][11] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to cellular responses such as smooth muscle relaxation.[12] In cat iris sphincter smooth muscle, Adrenomedullin (13-52) has been shown to be a more efficacious activator of adenylate cyclase than CGRP.[8]
Nitric Oxide (NO) - cGMP Pathway
In endothelial cells, Adrenomedullin (13-52) stimulates the production of nitric oxide (NO).[13][14] This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The released NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC, in turn, converts GTP to cyclic guanosine monophosphate (cGMP), which activates Protein Kinase G (PKG), leading to vasodilation.[13] This endothelium-dependent vasodilation is a key component of the hypotensive effects of Adrenomedullin (13-52).[13][14] Studies have shown that inhibitors of nitric oxide synthase can reduce the vasodilator responses to human Adrenomedullin (13-52).[13]
References
- 1. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenomedullin receptor binding sites in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific adrenomedullin binding sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of adrenomedullin on cyclic AMP formation and on relaxation in iris sphincter smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardiovascular Role of Human Adrenomedullin (13-52): A Technical Guide for Researchers
An in-depth exploration of the physiological functions, signaling mechanisms, and therapeutic potential of Adrenomedullin (13-52) within the human cardiovascular system.
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide with a wide range of biological activities that are crucial for cardiovascular homeostasis.[1][2] The truncated form, Adrenomedullin (13-52) [AM(13-52)], has been shown to retain significant biological activity, particularly in the cardiovascular system.[3][4] This technical guide provides a comprehensive overview of the function of human Adrenomedullin (13-52), its signaling pathways, and relevant experimental data to support researchers, scientists, and drug development professionals in this field.
Cardiovascular Functions of Adrenomedullin (13-52)
Adrenomedullin (13-52) exerts several important effects on the cardiovascular system, primarily acting as a potent vasodilator.[4][5][6] Its functions are critical in regulating blood pressure and maintaining vascular health.
Vasodilation and Hemodynamic Effects
Intravenous administration of Adrenomedullin and its fragments, including AM(13-52), leads to a dose-dependent decrease in mean arterial blood pressure.[3][5] This hypotensive effect is a direct result of the peptide's ability to reduce systemic vascular resistance.[3] Studies in hypertensive rat models have demonstrated the antihypertensive potential of AM(13-52).[5] While direct and extensive human studies on the 13-52 fragment are limited, the effects of the full-length Adrenomedullin in humans provide valuable insights. Intravenous infusions of Adrenomedullin in healthy volunteers and patients with essential hypertension have been shown to reduce arterial pressure, increase heart rate and cardiac output, and activate the sympathetic and renin-angiotensin systems, while suppressing aldosterone.[1][7]
Endothelial-Dependent Mechanisms
The vasodilatory action of AM(13-52) is largely dependent on the endothelium.[8][9] It stimulates the release of nitric oxide (NO) from endothelial cells, which then acts on the underlying vascular smooth muscle cells to cause relaxation.[8][9] This process is crucial for the regulation of local blood flow and blood pressure. In the pulmonary vascular bed of rats, the vasorelaxant responses to AM(13-52) were abolished by the removal of the endothelium and inhibited by nitric oxide synthase inhibitors.[8]
Interaction with Vasoactive Systems
Adrenomedullin has been shown to modulate the effects of other vasoactive substances. For instance, it can attenuate the pressor response to angiotensin II.[1] This suggests a potential role for Adrenomedullin and its fragments in counteracting the vasoconstrictive effects of the renin-angiotensin system.
Signaling Pathways of Adrenomedullin (13-52)
The cardiovascular effects of Adrenomedullin (13-52) are mediated by complex intracellular signaling pathways. Upon binding to its receptor, a heterodimer of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), it triggers a cascade of events primarily involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO).
The cAMP-Dependent Pathway
Activation of the Adrenomedullin receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[10][11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets in vascular smooth muscle cells, ultimately leading to vasorelaxation.[11][12] This pathway is a key mechanism for the endothelium-independent vasodilatory effects of Adrenomedullin.[13]
The Nitric Oxide/cGMP Pathway
In endothelial cells, Adrenomedullin receptor activation stimulates nitric oxide synthase (eNOS) to produce NO.[13][14] This can occur through both an increase in intracellular calcium and through the PI3K/Akt signaling pathway.[13][14] The released NO diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[8] Elevated cGMP levels activate Protein Kinase G (PKG), which promotes vasorelaxation.[11] The vasorelaxant response of AM(13-52) in the pulmonary vasculature is significantly reduced by inhibitors of nitric oxide synthase and guanylate cyclase, highlighting the importance of this pathway.[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the hemodynamic effects of Adrenomedullin and its fragments from various studies.
Table 1: Hemodynamic Effects of Adrenomedullin Infusion in Humans with Essential Hypertension [7]
| Parameter | Low Dose (2.9 pmol·kg⁻¹·min⁻¹) | High Dose (5.8 pmol·kg⁻¹·min⁻¹) |
| Change in Systolic BP (mmHg) | -11 | -24.6 |
| Change in Diastolic BP (mmHg) | -9.6 | -21.9 |
| Change in Heart Rate (bpm) | Not significant | +17.8 |
| Change in Cardiac Output (L/min) | +1.0 | +2.9 |
| Change in Plasma Norepinephrine (pmol/L) | Not significant | +1295 |
| Change in Plasma Renin Activity | Not significant | Increased |
Table 2: Hemodynamic Effects of Adrenomedullin Infusion in Healthy Human Volunteers [1]
| Parameter | Low Dose (2 and 8 ng·kg⁻¹·min⁻¹) | High Dose (16 and 32 ng·kg⁻¹·min⁻¹) |
| Change in Arterial Pressure | Reduced | Reduced |
| Change in Heart Rate (bpm) | No effect | +10 |
| Change in Cardiac Output (L/min) | No effect | +4 |
Table 3: Vasodilator Activity of Adrenomedullin (13-52) in the Hamster Cheek Pouch Microvasculature [15]
| Peptide | ED₅₀ (pmol) |
| Adrenomedullin (13-52) | 14 |
| αCGRP | 0.71 |
Experimental Protocols
A generalized protocol for investigating the in vivo cardiovascular effects of Adrenomedullin (13-52) in an animal model, based on methodologies described in the literature, is provided below.
In Vivo Hemodynamic Assessment in Anesthetized Rats
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
The trachea is cannulated to ensure a patent airway.
-
Catheters are inserted into the femoral artery for continuous monitoring of arterial blood pressure and into the femoral vein for intravenous administration of substances.
-
A catheter can be placed in the left ventricle via the right carotid artery to measure left ventricular pressure and its first derivative (dp/dt).
-
Cardiac output can be measured using techniques like thermodilution.
-
-
Drug Administration:
-
Following a stabilization period, a baseline recording of all hemodynamic parameters is obtained.
-
Human Adrenomedullin (13-52) is administered as an intravenous bolus injection or a continuous infusion at various doses.
-
A vehicle control (e.g., saline) is administered in a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Hemodynamic parameters including mean arterial pressure (MAP), heart rate (HR), left ventricular systolic pressure (LVSP), and cardiac output (CO) are continuously recorded.
-
Systemic vascular resistance (SVR) is calculated as MAP/CO.
-
Dose-response curves are constructed to determine the potency and efficacy of Adrenomedullin (13-52).
-
-
Investigation of Mechanisms:
-
To investigate the role of the endothelium and nitric oxide, experiments can be repeated in the presence of a nitric oxide synthase inhibitor (e.g., L-NAME).
-
To assess the involvement of specific receptors, studies can be conducted with co-administration of receptor antagonists.
-
Conclusion
Human Adrenomedullin (13-52) is a biologically active fragment of Adrenomedullin that plays a significant role in the regulation of cardiovascular function. Its potent vasodilatory effects, mediated through both cAMP-dependent and nitric oxide-dependent signaling pathways, make it a key player in blood pressure control and vascular homeostasis. The available data, primarily from preclinical studies, strongly suggest its therapeutic potential in cardiovascular diseases such as hypertension. Further research, particularly well-controlled studies in human subjects, is warranted to fully elucidate the clinical utility of Adrenomedullin (13-52) and to develop novel therapeutic strategies targeting its signaling pathways.
References
- 1. scielo.br [scielo.br]
- 2. Adrenomedullin: its role in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An adrenomedullin fragment retains the systemic vasodepressor activity of rat adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. The Role of Adrenomedullin in Cardiovascular Response to Exercise – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adrenomedullin and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adrenomedullinergic System. Role in Cardiovascular Regulation | Thoracic Key [thoracickey.com]
- 14. scispace.com [scispace.com]
- 15. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Profile of Adrenomedullin Fragment 13-52: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of biological activities, first isolated in 1993 from human pheochromocytoma tissue by Kitamura and colleagues.[1][2][3][4] This 52-amino acid peptide, characterized by a single disulfide bridge forming a six-membered ring and an amidated C-terminus, was initially identified by its ability to elevate cyclic adenosine monophosphate (cAMP) levels in rat platelets.[2][5] Subsequent research has established its multifaceted role in cardiovascular homeostasis, angiogenesis, and inflammation. In the quest to understand the structure-activity relationship of this novel peptide, various fragments were synthesized and evaluated. Among these, Adrenomedullin fragment 13-52 (AM 13-52) emerged as a significant subject of investigation, demonstrating that the N-terminal 12 amino acids were not essential for its potent biological activity. This guide provides an in-depth technical overview of the discovery, history, and pharmacological characterization of Adrenomedullin fragment 13-52.
The Genesis of Adrenomedullin and its Fragments
The discovery of Adrenomedullin was a significant milestone in cardiovascular research.[1] Its potent and long-lasting hypotensive effects spurred immediate interest in its mechanism of action and the structural determinants of its activity.[1] Early structure-activity relationship studies involved the synthesis of various truncated and modified forms of the full-length peptide. These investigations revealed that the intramolecular disulfide bond between cysteine-16 and cysteine-21, forming a ring structure, and the amidation of the C-terminal tyrosine are crucial for receptor binding and subsequent cAMP generation.[6][7]
The study of N-terminally truncated fragments, such as AM 13-52, was a logical step in delineating the minimal structural requirements for biological function. Research demonstrated that these shorter fragments retained significant, and in some cases, comparable, biological activity to the parent molecule, indicating that the N-terminal portion of Adrenomedullin is not essential for its primary vasodilatory effects.[6][7]
Comparative Pharmacological Profile: Adrenomedullin vs. Adrenomedullin 13-52
Extensive research has been conducted to compare the pharmacological properties of full-length Adrenomedullin with its N-terminally truncated fragment, AM 13-52. These studies have primarily focused on receptor binding affinity and functional responses, such as vasodilation and intracellular cAMP accumulation.
Receptor Binding Affinity
Studies have shown that AM 13-52 is a high-affinity ligand for the adrenomedullin receptor.[8] Competitive binding assays have demonstrated that AM 13-52 can effectively displace radiolabeled full-length Adrenomedullin, indicating that it binds to the same receptor sites. One seminal study reported that intact human AM-(1-52)-NH2 and N-terminal truncated derivatives, including hAM-(13-52)-NH2, almost equally inhibited [125I]hAM binding in cultured rat vascular smooth muscle cells.[6][7] Another study utilizing [125I]human adrenomedullin-(13-52) as the radioligand reported a high affinity for a single population of binding sites in various rat tissues.[9]
Table 1: Comparative Receptor Binding Affinities of Adrenomedullin and Adrenomedullin 13-52
| Ligand | Radioligand | Tissue/Cell Line | Binding Affinity (Kd/Ki) | Reference |
| [125I]human Adrenomedullin-(13-52) | - | Rat Brain Homogenate | Kd: 0.3 - 0.6 nM | [9] |
| [125I]human Adrenomedullin-(13-52) | - | Rat Lung Homogenate | Kd: 0.3 - 0.6 nM | [9] |
| [125I]human Adrenomedullin-(13-52) | - | Rat Vas Deferens Homogenate | Kd: 0.3 - 0.6 nM | [9] |
| human Adrenomedullin-(1-52) | [125I]human Adrenomedullin | Rat Vascular Smooth Muscle Cells | Qualitatively similar inhibition to hAM-(13-52) | [6][7] |
| human Adrenomedullin-(13-52) | [125I]human Adrenomedullin | Rat Vascular Smooth Muscle Cells | Qualitatively similar inhibition to hAM-(1-52) | [6][7] |
Functional Potency
The functional consequences of receptor binding have been extensively studied, with a primary focus on vasodilation and the canonical signaling pathway involving cAMP.
Numerous in vivo and in vitro studies have confirmed that AM 13-52 is a potent vasodilator.[10] Its effects are often comparable to those of full-length Adrenomedullin. The mechanism of this vasodilation is primarily endothelium-dependent, involving the release of nitric oxide.[11]
Table 2: Comparative Vasodilator Potency of Adrenomedullin and Adrenomedullin 13-52
| Peptide | Preparation | Parameter | Potency (ED50) | Reference |
| human Adrenomedullin 13-52 | Hamster Cheek Pouch Arterioles | Arteriolar Dilation | 14 pmol | [2] |
| human α-CGRP | Hamster Cheek Pouch Arterioles | Arteriolar Dilation | 0.71 pmol | [2] |
| human Adrenomedullin 13-52 | Rat Skin Microvasculature | Increased Blood Flow | 27 pmol | [2] |
| human α-CGRP | Rat Skin Microvasculature | Increased Blood Flow | 1.6 pmol | [2] |
In line with its binding affinity, AM 13-52 has been shown to stimulate cAMP production with a potency similar to that of full-length Adrenomedullin in vascular smooth muscle cells.[6][7] This confirms that the N-terminal truncation does not significantly impair the ability of the peptide to activate the Gs-coupled receptor and initiate the downstream signaling cascade.
Table 3: Comparative Potency for cAMP Stimulation
| Peptide | Cell Line | Parameter | Potency (EC50) | Reference |
| human Adrenomedullin-(1-52) | Rat Vascular Smooth Muscle Cells | cAMP stimulation | Qualitatively similar to hAM-(13-52) | [6][7] |
| human Adrenomedullin-(13-52) | Rat Vascular Smooth Muscle Cells | cAMP stimulation | Qualitatively similar to hAM-(1-52) | [6][7] |
Signaling Pathways of Adrenomedullin
Adrenomedullin exerts its effects through a complex signaling network. The primary receptor for Adrenomedullin is a heterodimer of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3.[12] The interaction of Adrenomedullin with its receptor predominantly activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to vasodilation and other cellular responses. Additionally, Adrenomedullin has been shown to activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival and proliferation.
Adrenomedullin Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Adrenomedullin fragment 13-52 for its receptor in a membrane preparation.
1. Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the Adrenomedullin receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radiolabeled Adrenomedullin (e.g., [125I]AM), and membrane preparation.
-
Non-specific Binding: Assay buffer containing a high concentration of unlabeled Adrenomedullin (e.g., 1 µM), radiolabeled Adrenomedullin, and membrane preparation.
-
Competitive Binding: A range of concentrations of unlabeled Adrenomedullin fragment 13-52, radiolabeled Adrenomedullin, and membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (AM 13-52).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
cAMP Measurement Assay
This protocol describes a method for measuring intracellular cAMP accumulation in response to Adrenomedullin fragment 13-52 stimulation in cultured cells.
1. Cell Culture and Seeding:
-
Culture cells known to express Adrenomedullin receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with the receptor) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells once with serum-free medium or a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of Adrenomedullin fragment 13-52 (and full-length Adrenomedullin as a positive control) to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the amount of cAMP in the cell lysates. This typically involves a competitive immunoassay format.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration (AM 13-52).
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
Logical Relationship: Adrenomedullin and its Fragment
The relationship between full-length Adrenomedullin and its 13-52 fragment is one of structural derivation and functional conservation for its primary vasodilatory activity. The fragment is a truncated form of the parent peptide, lacking the N-terminal 12 amino acids. Despite this truncation, it retains the key structural motifs necessary for receptor binding and activation, namely the disulfide-bridged ring and the amidated C-terminus.
Relationship of AM and AM 13-52.
Conclusion
The study of Adrenomedullin fragment 13-52 has been instrumental in understanding the molecular pharmacology of the Adrenomedullin system. Its discovery as a potent agonist, with binding and functional activities comparable to the full-length peptide, has highlighted the critical role of the core ring structure and the C-terminal region in receptor interaction. For researchers and drug development professionals, AM 13-52 serves as a valuable tool for investigating the physiological and pathophysiological roles of Adrenomedullin and as a foundational structure for the design of novel therapeutic agents targeting the Adrenomedullin receptors. The detailed methodologies and comparative data presented in this guide offer a comprehensive resource for further exploration in this exciting field.
References
- 1. scielo.br [scielo.br]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Adrenomedullin Peptides | Adrenomedullin Peptides Products [biosyn.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure-Activity Relationships and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of highly stabilized and selective adrenomedullin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adrenomedullin--what do we know 10 years since its discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrenomedullin (13-52) Receptor Binding Sites in the Human Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenomedullin (AM) is a potent vasodilator peptide that exerts a wide range of biological effects through a unique receptor system composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). The fragment Adrenomedullin (13-52) has been instrumental as a radioligand for the characterization and localization of these receptor binding sites. This technical guide provides an in-depth overview of AM(13-52) receptor binding sites within the human brain. It consolidates quantitative binding data, details established experimental protocols for receptor analysis, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the neurobiological roles of Adrenomedullin and developing novel therapeutics targeting this system.
Introduction to the Adrenomedullin Receptor System
Adrenomedullin (AM) is a 52-amino acid peptide belonging to the calcitonin family of peptides, which also includes calcitonin, calcitonin gene-related peptide (CGRP), and amylin.[1][2] The biological actions of AM are mediated by G protein-coupled receptors (GPCRs) that require the association of two distinct proteins: the calcitonin receptor-like receptor (CLR) and a member of the receptor activity-modifying protein (RAMP) family.[3][4] RAMPs are single-transmembrane proteins essential for the trafficking of CLR to the cell surface and for determining the receptor's ligand specificity.[3][4]
The specific combination of CLR with different RAMPs gives rise to distinct receptor subtypes:
-
AM₁ Receptor: Composed of CLR and RAMP2. It exhibits a high degree of selectivity for Adrenomedullin.[5][6]
-
AM₂ Receptor: Composed of CLR and RAMP3. This receptor binds both AM and βCGRP with appreciable affinity.[5][6]
-
CGRP Receptor: Composed of CLR and RAMP1. While its primary ligand is CGRP, Adrenomedullin can also bind to this receptor with significant affinity.[1][5]
This receptor complexity allows for nuanced physiological responses to AM and related peptides throughout the body, including the central nervous system (CNS), where AM is believed to function as a neurotransmitter or neuromodulator.[7][8]
Quantitative Analysis of Adrenomedullin Receptor Binding in the Human Brain
Radioligand binding studies have been crucial for quantifying the affinity (Kd) and density (Bmax) of adrenomedullin receptors in the brain. While studies specifically using [¹²⁵I]Adrenomedullin (13-52) in human brain tissue are limited, valuable data has been generated using full-length [¹²⁵I]Adrenomedullin (1-52). These studies confirm the presence of high-affinity, specific binding sites for AM that are distinct from CGRP receptors.[8]
Table 1: Quantitative Binding Data for Adrenomedullin Receptors in the Brain
| Brain Region | Organism | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|---|---|
| Cerebral Cortex | Human | [¹²⁵I]Adrenomedullin(1-52) | 0.17 ± 0.03 | 99.3 ± 1.9 | [8] |
| Whole Brain | Rat | [¹²⁵I]hAdrenomedullin(13-52) | 0.3 - 0.6 | 73 |[9] |
Note: Data from rat models are included for comparative purposes and highlight the utility of the AM(13-52) fragment as a high-affinity radioligand.
Specific binding sites for adrenomedullin have been identified in various regions of the human brain, including the cerebral cortex, cerebellum, thalamus, hypothalamus, pons, and medulla oblongata.[8] Autoradiographic studies in the rat brain using [¹²⁵I]human adrenomedullin(13-52) have revealed a discrete distribution, with high concentrations of receptors in the choroid plexus, the linings of the ventricles, basolateral amygdaloid nuclei, the neural lobe of the pituitary, and the granular cell layer of the cerebellum.[10]
Experimental Protocols for Receptor Characterization
The characterization of AM(13-52) receptor binding sites relies on two primary experimental techniques: radioligand binding assays with membrane homogenates and quantitative receptor autoradiography with tissue sections.
Radioligand Binding Assay (Filtration Method)
This method is used to determine the kinetic and equilibrium binding properties (Kd, Bmax, Ki) of ligands with receptors in a homogenized tissue preparation.[11][12]
Detailed Methodology:
-
Tissue Preparation and Membrane Isolation:
-
Human brain tissue is obtained at autopsy and stored at -80°C.
-
Tissue is thawed and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) containing a protease inhibitor cocktail.[13]
-
The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membrane fraction.[11][13]
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[13]
-
-
Binding Incubation:
-
Saturation Assays (to determine Kd and Bmax): Membrane preparations (50-120 µg protein) are incubated with increasing concentrations of the radioligand (e.g., [¹²⁵I]hAM(13-52)).[12][13]
-
Competition Assays (to determine Ki): Membranes are incubated with a fixed concentration of radioligand and a range of concentrations of an unlabeled competing compound.[12]
-
For each concentration point, a parallel incubation is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding (NSB).
-
Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.[13]
-
-
Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using non-linear regression to fit a one-site binding model, yielding Kd and Bmax values.[14][15]
-
Competition data is used to calculate the IC₅₀, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.
-
Quantitative Receptor Autoradiography
This technique provides spatial information about the distribution and density of receptors within intact tissue sections.[16][17]
Detailed Methodology:
-
Tissue Sectioning:
-
Binding Incubation:
-
Slides are brought to room temperature and pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.[17][18]
-
Sections are incubated with a solution containing the radioligand (e.g., [¹²⁵I]hAM(13-52)) in a humidified chamber until equilibrium is reached (e.g., 90 minutes).[18]
-
Adjacent sections are incubated with the radioligand plus an excess of unlabeled ligand to define non-specific binding.[17]
-
-
Washing and Drying:
-
Slides are washed in multiple changes of ice-cold buffer to remove unbound radioligand.[18]
-
A final quick rinse in ice-cold distilled water removes buffer salts.
-
Sections are dried rapidly under a stream of cool, dry air.
-
-
Imaging and Analysis:
-
The dried slides are apposed to a phosphor imaging plate or radiation-sensitive film, alongside calibrated radioactive standards.[17][18]
-
After exposure (which can range from days to weeks), the imaging plate is scanned by a phosphorimager.
-
The resulting digital image shows the distribution of radioactivity. The intensity of the signal in specific brain regions is quantified using image analysis software, and the calibrated standards are used to convert these values into absolute units (e.g., fmol/mg tissue).[18]
-
Adrenomedullin Receptor Signaling Pathways
The binding of Adrenomedullin to its CLR/RAMP receptor complex initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of a stimulatory G-protein (Gαs).[1][20]
-
cAMP/PKA Pathway: Upon AM binding, the Gαs subunit dissociates and activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[21][22] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.[21][22] This is the canonical signaling pathway for CLR, a class B GPCR.[1][20]
-
Other Signaling Pathways: In addition to the canonical cAMP pathway, AM has been shown to activate other signaling cascades that contribute to its pleiotropic effects:
-
PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can be activated by AM in certain cell types.[7][23]
-
MAPK/ERK Pathway: This cascade is typically associated with cell growth and differentiation and is another target of AM receptor signaling.[23]
-
Nitric Oxide (NO) Pathway: In endothelial cells, AM can stimulate the production of nitric oxide, a key mediator of vasodilation. This can occur via PKA-dependent increases in intracellular calcium, which in turn activates nitric oxide synthase (nNOS).[21][23]
-
Conclusion
The Adrenomedullin system in the human brain represents a complex and functionally significant signaling network. Specific, high-affinity binding sites, characterized as AM₁ and AM₂ receptors, are distributed throughout key brain regions involved in autonomic, sensory, and homeostatic control. The use of the radiolabeled fragment Adrenomedullin (13-52) and its full-length counterpart has been essential in elucidating the properties and localization of these receptors. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers. Further investigation into this system holds significant promise for understanding its role in neurological health and disease and for the development of targeted therapeutics for conditions ranging from migraine to neurovascular disorders.
References
- 1. Adrenomedullin: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. RAMPs (Receptor-Activity Modifying Proteins): New Insights and Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adrenomedullin as a Growth and Cell Fate Regulatory Factor for Adult Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific adrenomedullin binding sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenomedullin receptor binding sites in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoradiographic distribution of adrenomedullin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 15. GraphPad Prism 10 Curve Fitting Guide - Equation: One site -- Total binding [graphpad.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Autoradiography [fz-juelich.de]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Human brain receptor autoradiography using whole hemisphere sections: a general method that minimizes tissue artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Evidence for a functional adrenomedullin signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Antimicrobial Potential of Adrenomedullin (13-52): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide hormone with a diverse range of biological activities, including vasodilation and regulation of endothelial barrier function.[1][2] Beyond its well-documented cardiovascular effects, Adrenomedullin and its fragments have emerged as potent antimicrobial agents.[1][3] This guide focuses on the C-terminal fragment, Adrenomedullin (13-52), which has demonstrated significant antimicrobial activity, often exceeding that of the parent molecule.[4][5] Structurally, AM shares characteristics with other cationic antimicrobial peptides, such as a net positive charge and an amphipathic nature, which are crucial for its antimicrobial action.[1][6] This document provides a comprehensive overview of the antimicrobial properties of Adrenomedullin (13-52), including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.
Data Presentation: Antimicrobial Activity of Adrenomedullin and its Fragments
The antimicrobial efficacy of Adrenomedullin and its fragments is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data from the literature.
| Peptide/Fragment | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Adrenomedullin | Various Gram-positive and Gram-negative bacteria | 0.775 - 12.5 | 0.003 - >25.0 | [7] |
| Adrenomedullin | Escherichia coli BUE55 | 6.25 | Not Reported | [6] |
| Adrenomedullin (13-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4][5] |
| Adrenomedullin (16-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4] |
| Adrenomedullin (22-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4] |
| Adrenomedullin (34-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4] |
Note: Carboxy-terminal fragments of AM, including (13-52), (16-52), (22-52), and (34-52), have been reported to be up to 250-fold more active than the parent molecule in terms of antimicrobial activity.[4][5]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Adrenomedullin (13-52) peptide
-
Test microorganism (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well polypropylene microtiter plates[8]
-
Sterile polypropylene tubes[8]
-
Peptide solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin (BSA))[8][9]
-
Spectrophotometer or microplate reader[8]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8][9]
-
-
Preparation of Peptide Dilutions:
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[10]
-
Add 11 µL of each peptide dilution to the corresponding wells.[10]
-
Include a positive control (bacteria without peptide) and a negative control (broth only).[8]
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
Determine the MIC as the lowest concentration of the peptide that inhibits visible growth, assessed visually or by measuring the optical density at 600 nm.[8]
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.[11][12]
-
Prepare peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[8]
-
-
Exposure and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.[8]
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[8]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[8]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[8]
-
Visualization of Mechanisms and Workflows
Proposed Antimicrobial Mechanism of Adrenomedullin (13-52)
The antimicrobial action of Adrenomedullin (13-52) is believed to be a direct effect on the microbial cell membrane, a mechanism shared with many other cationic antimicrobial peptides.[1] This action is thought to be independent of the classical Adrenomedullin signaling pathways that involve G-protein coupled receptors and intracellular second messengers like cAMP, which are primarily associated with its vascular effects in host cells.[1][13] The peptide's amphipathic structure allows it to interact with and disrupt the bacterial membrane, leading to permeabilization and cell death.[1][6]
Caption: Proposed mechanism of Adrenomedullin (13-52) antimicrobial action.
Experimental Workflow for Antimicrobial Peptide Evaluation
The following diagram illustrates the general workflow for assessing the antimicrobial properties of a peptide like Adrenomedullin (13-52).
Caption: General experimental workflow for evaluating antimicrobial peptides.
References
- 1. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 2. Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenomedullin and mucosal defence: interaction between host and microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antimicrobial Activity Does Not Predict Cytokine Response to Adrenomedullin or Its Shortened Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An investigation into the antimicrobial effects of adrenomedullin on members of the skin, oral, respiratory tract and gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Broth Microdilution Assay [bio-protocol.org]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 12. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide on the Physiological Effects of Human Adrenomedullin (13-52)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Adrenomedullin (ADM) is a 52-amino acid peptide hormone with a wide range of physiological effects, primarily centered on cardiovascular homeostasis. The N-terminally truncated fragment, Adrenomedullin (13-52) [ADM(13-52)], has been a subject of intense research due to its significant biological activity. This technical guide provides a comprehensive overview of the physiological effects of human ADM(13-52), its signaling mechanisms, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Core Physiological Effects
Human ADM(13-52) exerts a variety of physiological effects, with the most pronounced being in the cardiovascular system. It also plays significant roles in renal and endocrine functions.
Cardiovascular Effects
ADM(13-52) is a potent vasodilator, contributing to the regulation of blood pressure and regional blood flow.[1]
-
Vasodilation and Blood Pressure Regulation : Intravenous administration of ADM(13-52) induces a dose-dependent decrease in mean arterial pressure in both normotensive and hypertensive rat models.[1] This hypotensive effect is largely attributed to its ability to relax vascular smooth muscle. In isolated rat aortic arteries, ADM(13-52) produces nitric oxide-dependent relaxation.[1]
-
Pulmonary Vasodilation : In the pulmonary vascular bed, ADM(13-52) acts as an endothelium-dependent vasodilator agent.[2] It produces dose-related decreases in lobar arterial pressure, particularly when pulmonary vasomotor tone is elevated.[2]
-
Central Cardiovascular Effects : When administered intracerebroventricularly in anesthetized rats, ADM(13-52) elicits a paradoxical effect, causing marked and prolonged increases in mean arterial blood pressure and heart rate. This central action suggests a complex role for ADM(13-52) in the neural regulation of the cardiovascular system.
Renal and Endocrine Effects
-
Renal Hemodynamics : ADM(13-52) influences renal blood flow, contributing to the overall regulation of kidney function.
-
Endocrine Modulation : ADM(13-52) can modulate the release of other hormones. For instance, it has been shown to inhibit the release of endothelin-1 and angiotensin II from isolated rat aortic arteries.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding and functional characteristics of human ADM(13-52).
Table 1: Receptor Binding Affinity and Capacity of [125I]human Adrenomedullin-(13-52) in Rat Tissues
| Tissue | Dissociation Constant (Kd) (nM) | Maximal Binding Capacity (Bmax) (fmol/mg protein) |
| Brain | 0.3 - 0.6 | 73 |
| Lung | 0.3 - 0.6 | 1760 |
| Vas Deferens | 0.3 - 0.6 | 144 |
Data from saturation-binding experiments.[2]
Table 2: Functional Potency of Adrenomedullin Peptides in Stimulating cAMP Accumulation
| Peptide | Cell Type | EC50 (nM) |
| Adrenomedullin | Rat Dorsal Root Ganglion (DRG) Neurons | 85.76 |
| Adrenomedullin | Rat Spinal Motor (SM) Neurons | 103.3 |
| hADM(13-52) | Human Neuroblastoma SK-N-MC Cells | 51.3 |
Table 3: In Vivo Hemodynamic Effects of Human Adrenomedullin-(13-52)
| Species | Route of Administration | Dose | Effect on Mean Arterial Pressure |
| Spontaneously Hypertensive Rats | Intravenous | Dose-dependent | Decrease |
| Renal Hypertensive Rats | Intravenous | Dose-dependent | Decrease |
| Anesthetized Rats | Intracerebroventricular | 0.4 - 3.2 nmol/kg | Dose-dependent increase |
| Cats (with increased pulmonary tone) | Intralobar arterial bolus | 10 - 3,000 ng | Dose-dependent decrease in lobar arterial pressure |
[1]
Signaling Pathways
ADM(13-52) mediates its diverse physiological effects through the activation of several key intracellular signaling pathways. The primary receptor for ADM is a heterodimer of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 2 or 3 (RAMP2/3).[5]
cAMP/PKA Pathway
A canonical signaling pathway for ADM(13-52) involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] This pathway is central to many of the vasodilatory and other cellular responses to ADM(13-52).[3]
ADM(13-52) cAMP/PKA Signaling Pathway.
NO/cGMP Pathway
In endothelial cells, ADM(13-52) stimulates the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS).[2] NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and vasorelaxation.[2]
ADM(13-52) NO/cGMP Signaling Pathway.
PI3K/AKT and ERK/MAPK Pathways
ADM(13-52) has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways. These pathways are typically associated with cell survival, proliferation, and migration.
ADM(13-52) PI3K/AKT and ERK/MAPK Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ADM(13-52) are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for ADM(13-52) in a given tissue or cell preparation.
Protocol:
-
Membrane Preparation : Tissues (e.g., rat brain, lung) are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
Incubation : Aliquots of the membrane preparation are incubated with increasing concentrations of radiolabeled [125I]human ADM(13-52) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled ADM(13-52).
-
Separation : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. Kd and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.
Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of ADM(13-52) to stimulate the production of intracellular cAMP.
Protocol:
-
Cell Culture : Cells expressing ADM receptors (e.g., SK-N-MC cells, primary neurons) are cultured to near confluence in multi-well plates.
-
Pre-incubation : Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation : Cells are then stimulated with varying concentrations of ADM(13-52) for a defined period.
-
Lysis and Quantification : The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis : The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
References
Adrenomedullin (13-52): A Technical Guide to its Interaction with CGRP Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenomedullin (AM) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptide hormones that play crucial roles in cardiovascular homeostasis, nociception, and neuroinflammation. Their biological effects are mediated by a family of heterodimeric G protein-coupled receptors (GPCRs) composed of the Calcitonin Receptor-Like Receptor (CLR) and one of three Receptor Activity-Modifying Proteins (RAMPs). The CLR/RAMP1 complex forms the canonical CGRP receptor. While often investigated in the context of Adrenomedullin-specific receptors (CLR/RAMP2 and CLR/RAMP3), the N-terminally truncated fragment, Adrenomedullin (13-52) [AM(13-52)], demonstrates significant cross-reactivity at the CGRP receptor.
This technical guide provides an in-depth analysis of the relationship between AM(13-52) and the CGRP receptor. Contrary to some interpretations, compelling evidence demonstrates that AM(13-52) acts not as an antagonist, but as a competitive agonist at the CGRP receptor, albeit with lower potency than the endogenous ligand, α-CGRP. This document details the molecular interactions, signaling pathways, quantitative binding and functional data, and the experimental protocols used to characterize this interaction.
Receptor-Ligand Interactions and Signaling
The CGRP receptor is a class B GPCR. Ligand binding initiates a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately mediating physiological responses such as vasodilation.[1]
AM(13-52) interacts with the CGRP receptor at the same binding site as CGRP. However, its binding affinity is lower than that of CGRP.[2] This interaction is sufficient to trigger the same Gαs-cAMP signaling cascade, classifying it as a functional agonist. The established CGRP receptor antagonist, CGRP(8-37), can effectively block the signaling initiated by both CGRP and AM(13-52).[3]
Quantitative Data Summary
The interaction of AM(13-52) with the CGRP receptor has been quantified using competitive binding assays and functional cAMP accumulation assays, primarily in human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor.
Table 1: Competitive Binding Affinity at the CGRP Receptor
This table summarizes the ability of various ligands to displace the radioligand [¹²⁵I]hCGRP-I from CGRP receptors on SK-N-MC cell membranes. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of a ligand required to inhibit 50% of the specific binding of the radioligand.
| Ligand | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| α-CGRP (human) | Radioligand Displacement | SK-N-MC | 0.32 ± 0.06 | [2] |
| Adrenomedullin (1-52) | Radioligand Displacement | SK-N-MC | 2.11 ± 0.26 | [2] |
| Adrenomedullin (13-52) | Radioligand Displacement | SK-N-MC | 3.45 ± 0.54 | [2] |
| CGRP (8-37) | Radioligand Displacement | SK-N-MC | 2.35 ± 0.45 | [2] |
| Amylin (human) | Radioligand Displacement | SK-N-MC | 68.8 ± 6.6 | [2] |
Data presented as mean ± standard error.
Table 2: Functional Agonist Potency at the CGRP Receptor
This table presents the potency of ligands in stimulating cAMP accumulation in SK-N-MC cells. The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Ligand (Agonist) | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| α-CGRP (human) | cAMP Accumulation | SK-N-MC | 0.40 ± 0.05 | [2] |
| Adrenomedullin (1-52) | cAMP Accumulation | SK-N-MC | 18.1 ± 2.6 | [2] |
| Adrenomedullin (13-52) | cAMP Accumulation | SK-N-MC | 51.3 ± 9.0 | [2] |
| Amylin (human) | cAMP Accumulation | SK-N-MC | 925 ± 159 | [2] |
Data presented as mean ± standard error.
Detailed Experimental Protocols
The following sections provide synthesized methodologies for the key in vitro assays used to characterize the interaction of AM(13-52) with CGRP receptors. These protocols are based on standard procedures reported in the literature.[4][5][6][7]
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound (e.g., AM(13-52)) by measuring its ability to compete with a radiolabeled ligand for binding to the CGRP receptor.
Methodology:
-
Membrane Preparation:
-
Culture human neuroblastoma SK-N-MC cells to near confluency.
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g, 10 min, 4°C) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration via a BCA assay.
-
-
Assay Reaction:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin), pH 7.4.
-
In a 96-well plate or microcentrifuge tubes, combine:
-
Cell membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of radioligand (e.g., 50 pM [¹²⁵I]hCGRP-I).
-
Varying concentrations of the unlabeled competitor, AM(13-52) (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
For determining non-specific binding, use a high concentration of unlabeled CGRP (e.g., 1 µM).
-
-
Incubate the reaction mixture for 60 minutes at room temperature (~22°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AM(13-52).
-
Fit a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate or inhibit CGRP receptor-mediated cAMP production in whole cells.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., SK-N-MC or HEK293 cells stably expressing CLR and RAMP1) into 96-well or 384-well plates and culture until a confluent monolayer is formed.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with a serum-free medium or assay buffer.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
-
(For Agonist Mode): Add varying concentrations of AM(13-52) to the wells.
-
(For Antagonist Mode): Pre-incubate cells with varying concentrations of an antagonist (e.g., CGRP(8-37)) for 15-30 minutes before adding a fixed, sub-maximal (e.g., EC₈₀) concentration of a known agonist like α-CGRP.
-
Incubate the plate for 10-15 minutes at 37°C.
-
-
Lysis and Detection:
-
Terminate the stimulation by aspirating the medium and lysing the cells according to the chosen cAMP detection kit's instructions (e.g., adding ice-cold ethanol or a specific lysis buffer).
-
Quantify the intracellular cAMP concentration using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a radioimmunoassay.
-
-
Data Analysis:
-
(For Agonist Mode): Plot the measured cAMP levels against the log concentration of AM(13-52). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).
-
(For Antagonist Mode): Plot the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist to determine the IC₅₀.
-
Conclusion
The peptide fragment Adrenomedullin (13-52) is a direct, albeit low-potency, agonist of the CGRP receptor (CLR/RAMP1). It binds competitively to the receptor with low nanomolar affinity and activates the canonical Gαs-adenylyl cyclase-cAMP signaling pathway.[2] Its effects, such as vasodilation, can be blocked by classical CGRP receptor antagonists like CGRP(8-37).[3] For drug development professionals and researchers, it is critical to recognize the agonistic nature of AM(13-52) at CGRP receptors to avoid misinterpretation of experimental results. This cross-reactivity underscores the complex and overlapping pharmacology of the calcitonin peptide family and highlights the importance of comprehensive characterization of ligand activity at all related receptor subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Adrenomedullin and calcitonin gene-related peptide interact with the same receptor in cultured human neuroblastoma SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Expression of Adrenomedullin (13-52) in Human Tissues: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide with a wide range of biological activities, including vasodilation, angiogenesis, and modulation of hormone secretion. The N-terminal truncated fragment, Adrenomedullin (13-52), has also been a subject of interest, though its specific expression profile across various human tissues is less characterized than the full-length peptide. This technical guide provides a comprehensive overview of the available data on Adrenomedullin expression in human tissues, with a focus on providing a framework for researchers in the field.
Data Presentation: Adrenomedullin (1-52) Expression in Human Tissues
The following table summarizes the quantitative data for the expression of full-length Adrenomedullin (1-52) in various human tissues, as determined by radioimmunoassay (RIA). These values provide an estimate of the total Adrenomedullin content and can serve as a valuable reference for comparative studies.
| Tissue | Mean Concentration (pmol/g wet weight) | Reference |
| Nervous System | ||
| Thalamus | 1.40 ± 0.39 | [1] |
| Hypothalamus | 1.28 ± 0.48 | [1] |
| Brain (General) | 0.26 - 1.4 | [1] |
| Pituitary Gland | 16.7 ± 2.0 | [2] |
| Endocrine System | ||
| Adrenal Gland | 12.6 ± 1.0 | [1][3] |
| Gastrointestinal System | ||
| Stomach | ~0.4 - 0.8 | [4] |
| Duodenum | ~0.4 - 0.8 | [4] |
| Jejunum | ~0.4 - 0.8 | [4] |
| Ileum | ~0.4 - 0.8 | [4] |
| Colon | ~0.4 - 0.8 | [4] |
Note: The data presented are for the full-length Adrenomedullin (1-52) peptide and may not reflect the specific concentrations of the Adrenomedullin (13-52) fragment.
Experimental Protocols
Radioimmunoassay (RIA) for Adrenomedullin Quantification in Tissue Extracts
This protocol provides a general framework for the quantification of Adrenomedullin in tissue samples. Specific optimization of antibody concentrations, incubation times, and buffer compositions may be required.
a. Tissue Homogenization and Extraction:
-
Excise fresh tissue and immediately place it in liquid nitrogen to prevent protein degradation. Store at -80°C until use.
-
Weigh the frozen tissue and homogenize in an appropriate volume of extraction buffer (e.g., 2 M acetic acid) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and purify the peptide extract using a Sep-Pak C18 cartridge.
-
Elute the peptides with a solution of acetonitrile in trifluoroacetic acid.
-
Lyophilize the eluate and store it at -80°C. Reconstitute the extract in assay buffer prior to the RIA.
b. Radioimmunoassay Procedure:
-
Reconstitute the lyophilized tissue extract in RIA buffer (e.g., 0.01 M sodium phosphate, pH 7.4, containing 0.05 M NaCl, 0.1% BSA, 0.1% Triton X-100, and 0.01% NaN3).
-
In duplicate or triplicate tubes, add 100 µL of standard (synthetic Adrenomedullin) or tissue extract sample.
-
Add 100 µL of primary antibody (specific for the Adrenomedullin fragment of interest) to each tube. It is crucial to use an antibody that does not cross-react with other Adrenomedullin fragments if specific quantification of AM (13-52) is desired.
-
Incubate for 24 hours at 4°C.
-
Add 100 µL of radiolabeled Adrenomedullin (e.g., ¹²⁵I-Adrenomedullin) to each tube.
-
Incubate for another 24 hours at 4°C.
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., normal rabbit serum) to separate the antibody-bound fraction.
-
Incubate for 24 hours at 4°C.
-
Centrifuge the tubes at 1,700 x g for 30 minutes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the standard.
-
Determine the concentration of Adrenomedullin in the tissue extracts by interpolating their binding values on the standard curve.
Immunohistochemistry (IHC) for Localization of Adrenomedullin in Tissues
This protocol allows for the visualization of Adrenomedullin distribution within tissue sections.
a. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
b. Immunohistochemical Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) using a microwave or pressure cooker.
-
Allow the slides to cool to room temperature and wash with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating the sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate the sections with the primary antibody against Adrenomedullin (diluted in blocking buffer) overnight at 4°C in a humidified chamber. The choice of antibody is critical for distinguishing between different Adrenomedullin fragments.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Wash with PBS.
-
Develop the color using a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the localization and intensity of Adrenomedullin immunoreactivity.
Mandatory Visualizations
Signaling Pathways of Adrenomedullin
The binding of Adrenomedullin to its receptor complex initiates several downstream signaling cascades that mediate its diverse physiological effects.
Experimental Workflow for Adrenomedullin Quantification
The following diagram illustrates a typical workflow for the quantification of Adrenomedullin from tissue samples.
References
Methodological & Application
Application Notes and Protocols for Adrenomedullin (13-52) Human In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide hormone belonging to the calcitonin gene-related peptide (CGRP) family.[1] It is widely expressed in various tissues and exerts a range of biological effects, including vasodilation, angiogenesis, and inhibition of apoptosis.[1][2] The human Adrenomedullin (13-52) fragment, a 40-amino acid peptide, is a significant active fragment of the full-length AM peptide and acts as an endothelium-dependent vasodilator.[3][4] It is a high-affinity ligand for the adrenomedullin receptor, making it a key molecule for studying the physiological and pathological roles of AM signaling in cardiovascular and other systems.[5]
These application notes provide detailed protocols for common in vitro assays used to characterize the activity of human Adrenomedullin (13-52), including receptor binding, second messenger accumulation, and cell proliferation assays.
Signaling Pathways of Adrenomedullin
Adrenomedullin mediates its effects by binding to a heterodimeric receptor complex composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein (RAMP).[1][6] The specificity for AM is conferred by RAMP2 or RAMP3, forming the AM1 and AM2 receptors, respectively.[7] Upon ligand binding, the receptor complex activates several intracellular signaling cascades. The most well-characterized pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.[7][8] Other pathways include the activation of phospholipase C (PLC), leading to increased intracellular calcium (Ca2+), and the activation of the PI3K/Akt and ERK pathways, which are involved in cell survival and proliferation.[8] In endothelial cells, AM signaling increases intracellular Ca2+ and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[8][9]
Caption: Adrenomedullin signaling pathways.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Adrenomedullin (13-52) for its receptor using a radiolabeled ligand, such as [¹²⁵I]human Adrenomedullin (13-52).[10]
Experimental Workflow
Caption: Workflow for a radioligand receptor binding assay.
Materials:
-
Cell lines expressing human AM receptors (e.g., HEK-293 cells transfected with CLR and RAMP2/3) or tissue homogenates (e.g., rat lung).[10]
-
Binding Buffer: 0.05 M sodium phosphate buffer (pH 7.4), 0.5% BSA, 0.5% Triton X-100, 0.08 M NaCl, 0.025 M disodium EDTA, 0.05% NaN₃, and 500 KIU/mL aprotinin.[11]
-
Radioligand: [¹²⁵I]human Adrenomedullin (13-52).[10]
-
Competitor Ligand: Unlabeled human Adrenomedullin (13-52).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Homogenate Preparation: Prepare membrane homogenates from cells or tissues known to express AM receptors. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In microcentrifuge tubes, combine:
-
100 µL of binding buffer.
-
25 µL of [¹²⁵I]AM (13-52) at a fixed concentration (e.g., 0.1-0.5 nM).
-
25 µL of unlabeled AM (13-52) at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled AM (1-52) (e.g., 1 µM).
-
50 µL of membrane homogenate (adjust protein amount as needed, e.g., 50-100 µg).
-
-
Incubation: Incubate the tubes for 36 hours at 4°C.[11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Determine the IC₅₀ value from the competition curve and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation. For saturation binding, use increasing concentrations of the radioligand to determine Kd and Bmax.
Data Presentation: Binding Affinity of [¹²⁵I]hAM(13-52)
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Brain Homogenate | 0.3 - 0.6 | 73 | [10] |
| Rat Lung Homogenate | 0.3 - 0.6 | 1760 | [10] |
| Rat Vas Deferens Homogenate | 0.3 - 0.6 | 144 | [10] |
cAMP Accumulation Assay
This protocol measures the ability of Adrenomedullin (13-52) to stimulate intracellular cAMP production, a key downstream signaling event.
Experimental Workflow
Caption: Workflow for a cAMP accumulation assay.
Materials:
-
Cells expressing AM receptors (e.g., HEK-293/CLR+RAMP2, DRG neurons).[7]
-
Cell culture medium (e.g., DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine (IBMX) or 1 µM RO-20-1724).[7][12]
-
Human Adrenomedullin (13-52).
-
Positive control: Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE®).
-
Lysis buffer (provided with the kit).
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at an appropriate density (e.g., 2,500 cells/well for a 384-well plate) and allow them to attach overnight.[13]
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium containing 0.1% BSA and a PDE inhibitor (e.g., 1 mM IBMX) and incubate for 30 minutes at 37°C.[12]
-
Ligand Stimulation: Add varying concentrations of Adrenomedullin (13-52) (e.g., 10⁻¹¹ to 10⁻⁶ M) or Forskolin (positive control) to the wells.[7] Incubate for 10-30 minutes at room temperature or 37°C.[7][13]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Adrenomedullin (13-52). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Data Presentation: Adrenomedullin-Induced cAMP Accumulation
| Cell Type | Agonist | EC₅₀ (nM) | Reference |
| Rat DRG Neurons | Adrenomedullin (1-52) | 85.76 | [7] |
| Rat Spinal Motor Neurons | Adrenomedullin (1-52) | 103.3 | [7] |
| HEK-293/AM₂ Receptor | Adrenomedullin (human) | 1.1 | [13] |
Note: The EC₅₀ for Adrenomedullin (13-52) may differ and should be determined experimentally.
Endothelial Cell Proliferation Assay
This protocol assesses the effect of Adrenomedullin (13-52) on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human umbilical vein endothelial cells (HUVEC) or human dermal lymphatic endothelial cells (HDLEC).[2]
-
Basal medium (e.g., EBM-2) supplemented with 1% fetal bovine serum.
-
Human Adrenomedullin (13-52).
-
Cell proliferation reagent (e.g., Cell Titer 96 Aqueous One Solution Reagent (MTS) or BrdU incorporation kit).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed HUVEC or HDLEC cells in 96-well plates at a concentration of 3 x 10³ cells per well.[2]
-
Cell Starvation: Allow cells to attach, then starve them overnight in basal medium supplemented with 1% FBS.[2]
-
Treatment: Treat the cells with vehicle control or varying concentrations of Adrenomedullin (13-52) (e.g., 1 nM).[2]
-
Incubation: Incubate the cells for 96 hours, replenishing the medium and treatments every 24-48 hours.[2]
-
Proliferation Measurement: Measure cell proliferation using a suitable reagent like MTS. Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). Express the results as a percentage of the vehicle-treated control.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The Expression and Regulation of Adrenomedullin in the Human Endometrium: A Candidate for Endometrial Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. e-century.us [e-century.us]
- 7. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenomedullinergic System. Role in Cardiovascular Regulation | Thoracic Key [thoracickey.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Adrenomedullin receptor binding sites in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Use of Adrenomedullin (13-52) in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (ADM) is a potent vasodilator peptide with a wide range of biological activities. The truncated form, Adrenomedullin (13-52) [ADM(13-52)], has been a subject of interest in various in vivo studies, particularly in rat models, to investigate its cardiovascular, renal, and microcirculatory effects. These application notes provide a comprehensive overview and detailed protocols for utilizing ADM(13-52) in in vivo rat experiments.
Data Presentation: Quantitative Effects of Adrenomedullin (13-52) in Rats
The following table summarizes the key quantitative data from various studies on the in vivo administration of Adrenomedullin (13-52) in rat models.
| Administration Route | Rat Model | Dosage | Key Findings | Reference |
| Intravenous (bolus) | Spontaneously Hypertensive Rats (SHR) & Wistar-Kyoto (WKY) rats | 0.3 - 5.0 nmol/kg | Dose-dependent decrease in mean arterial pressure (MAP). More potent effect in SHR than WKY rats. | [1] |
| Intravenous | Anesthetized Rats | 3 nmol/kg | Decreased blood pressure by -29±2% and increased urinary sodium excretion by +108%. | [2] |
| Intravenous | Rats with Heart Failure | 0.05 µg/kg/min | Slightly decreased mean arterial pressure (-3%), significantly increased cardiac output (+20%), and decreased right ventricular systolic pressure (-11%). | [3] |
| Intracerebroventricular | Anesthetized Rats | 0.4 - 3.2 nmol/kg | Dose-dependent increases in mean arterial blood pressure, heart rate, and cardiac index. | [4][5] |
| Intracerebroventricular | Anesthetized Rats | 1.6 nmol/kg | Marked increase in renal sympathetic nerve activity. | [4][5] |
| Intradermal | Wistar Rats | 3 - 300 pmol | Dose-related increases in local blood flow. | [6] |
Experimental Protocols
Protocol 1: Investigation of Cardiovascular Effects Following Intravenous Administration
This protocol details the procedure for assessing the impact of intravenously administered ADM(13-52) on cardiovascular parameters in anesthetized rats.
1. Animal Preparation:
- Anesthetize male Wistar rats (250-350 g) with an appropriate anesthetic (e.g., pentobarbital sodium, 30 mg/kg ip).[7]
- Cannulate the trachea to ensure a clear airway.
- Insert a cannula into the carotid artery for continuous monitoring of arterial blood pressure.[2]
- Insert a cannula into the jugular vein for intravenous administration of ADM(13-52).[2]
2. Drug Preparation and Administration:
- Dissolve human Adrenomedullin (13-52) in a suitable vehicle, such as saline.
- Administer ADM(13-52) as a bolus injection or continuous infusion through the jugular vein cannula. Dosages can range from 0.3 to 5.0 nmol/kg for bolus injections or infusions at rates like 0.05 µg/kg/min.[1][3]
3. Hemodynamic Monitoring:
- Continuously record mean arterial pressure (MAP) and heart rate via the carotid artery cannula connected to a pressure transducer and a recording system.
- For more detailed analysis, cardiac output and other hemodynamic parameters can be measured using appropriate techniques like thermodilution.[3]
4. Data Analysis:
- Analyze the changes in MAP, heart rate, and other hemodynamic variables before, during, and after the administration of ADM(13-52).
- Compare the responses at different doses to determine a dose-response relationship.
Protocol 2: Assessment of Central Cardiovascular Effects via Intracerebroventricular Administration
This protocol outlines the methodology for studying the central effects of ADM(13-52) on the cardiovascular system.
1. Animal Preparation:
- Anesthetize the rat and place it in a stereotaxic frame.
- Perform a craniotomy to expose the skull.
- Implant a guide cannula into a lateral cerebral ventricle.
2. Drug Administration:
- Administer ADM(13-52) centrally at doses ranging from 0.4 to 3.2 nmol/kg through the implanted cannula.[4][5]
3. Physiological Monitoring:
- Simultaneously monitor mean arterial blood pressure, heart rate, and renal sympathetic nerve activity.[4][5]
4. Data Analysis:
- Evaluate the dose-dependent changes in the measured cardiovascular parameters following central administration of ADM(13-52).
Signaling Pathways and Visualizations
Adrenomedullin (13-52) exerts its effects through complex signaling pathways, primarily involving the activation of Adrenomedullin receptors, which are heterodimers of the calcitonin receptor-like receptor (CLRL) and receptor activity-modifying proteins (RAMPs).[8]
Endothelium-Dependent Vasodilation Pathway
In the vasculature, ADM(13-52) primarily acts on endothelial cells to induce the release of nitric oxide (NO), leading to vasodilation.[7][9][10][11]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pulmonary Vasodilator Response Assay Using hADM-(13-52)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human adrenomedullin-(13-52) [hADM-(13-52)] is a biologically active peptide fragment of human adrenomedullin (hADM). It has been identified as a potent endothelium-dependent vasodilator in the pulmonary vascular bed.[1][2][3][4] This document provides detailed application notes and protocols for assessing the pulmonary vasodilator response to hADM-(13-52), targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established in vivo and in vitro models.
Mechanism of Action
hADM-(13-52) elicits its vasodilator effect through a signaling cascade that is dependent on the vascular endothelium.[1][4] The proposed mechanism involves the binding of hADM-(13-52) to a specific receptor on endothelial cells, which in turn stimulates the production of nitric oxide (NO).[1][2][3] NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately results in vasorelaxation, likely through the activation of potassium channels and subsequent hyperpolarization of the smooth muscle cells.[1][2][4]
Signaling Pathway of hADM-(13-52)-Induced Pulmonary Vasodilation
Caption: Signaling pathway of hADM-(13-52) in pulmonary vasodilation.
Experimental Protocols
Two primary methods for assessing the pulmonary vasodilator response to hADM-(13-52) are detailed below: an in vivo assay using an intact rat model and an in vitro assay using isolated pulmonary artery rings.
In Vivo Pulmonary Vasodilator Response Assay in Rats
This protocol is designed to measure the effect of hADM-(13-52) on pulmonary arterial pressure in an intact animal model where pulmonary blood flow is controlled.
Experimental Workflow:
Caption: Workflow for the in vivo pulmonary vasodilator response assay.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Surgical Preparation:
-
Perform a tracheotomy to maintain a clear airway.
-
Cannulate the femoral artery to monitor systemic arterial pressure.
-
Cannulate the femoral vein for administration of drugs and fluids.
-
-
Pulmonary Artery Catheterization:
-
Perform a left thoracotomy to expose the pulmonary artery.
-
Under conditions of controlled blood flow and constant left atrial pressure, introduce a catheter into the lobar artery.
-
-
Hemodynamic Stabilization:
-
Allow the animal to stabilize after the surgical procedures.
-
Maintain a constant blood flow to the lung lobe being studied.
-
-
Induction of Pulmonary Tone:
-
Increase the tone of the pulmonary vascular bed by continuous infusion of a vasoconstrictor, such as the thromboxane A2 mimetic U-46619. This creates a stable baseline of elevated pulmonary arterial pressure.
-
-
Administration of hADM-(13-52):
-
Once a stable elevated pressure is achieved, administer bolus injections of hADM-(13-52) in a dose-dependent manner.
-
-
Data Acquisition and Analysis:
-
Continuously record the lobar arterial pressure.
-
The vasodilator response is quantified as the percentage decrease from the elevated baseline pressure.
-
To investigate the signaling pathway, the protocol can be repeated in the presence of specific inhibitors such as L-NAME (an eNOS inhibitor) or methylene blue (a guanylate cyclase inhibitor).[1]
-
In Vitro Vasorelaxant Response Assay using Isolated Pulmonary Artery Rings
This protocol assesses the direct effect of hADM-(13-52) on isolated segments of the pulmonary artery.
Experimental Workflow:
Caption: Workflow for the in vitro vasorelaxant response assay.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat and carefully dissect the main pulmonary artery.
-
Clean the artery of adhering connective tissue and cut it into rings of approximately 2-3 mm in length.
-
For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.[1]
-
-
Mounting of Arterial Rings:
-
Suspend the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply an optimal resting tension and allow the rings to equilibrate.
-
-
Induction of Contraction:
-
After equilibration, contract the arterial rings with a vasoconstrictor agent like phenylephrine or U-46619 to achieve a stable submaximal contraction.
-
-
Generation of Concentration-Response Curve:
-
Once a stable contraction is achieved, add hADM-(13-52) to the organ bath in a cumulative manner to generate a concentration-response curve.
-
-
Data Analysis:
-
The relaxant response is expressed as the percentage reduction of the pre-contracted tension.
-
The involvement of the endothelium and the NO-cGMP pathway can be confirmed by comparing the responses in endothelium-intact and endothelium-denuded rings, and in the presence of inhibitors like L-NAME and methylene blue.[1]
-
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the pulmonary vasodilator response to hADM-(13-52).
Table 1: In Vivo Dose-Dependent Vasodilator Response of hADM-(13-52) in the Rat Pulmonary Vascular Bed
| Dose of hADM-(13-52) | Decrease in Lobar Arterial Pressure (%) |
| 0.1 nmol | 10 ± 2 |
| 0.3 nmol | 25 ± 4 |
| 1.0 nmol | 45 ± 5 |
| 3.0 nmol | 60 ± 6 |
Values are presented as mean ± SEM. Data is illustrative and based on dose-related decreases reported in the literature.[1][3]
Table 2: Effect of Inhibitors on the Vasorelaxant Response to hADM-(13-52)
| Experimental Condition | Vasorelaxant Response to hADM-(13-52) |
| In Vivo (Intact Rat) | |
| Control | Dose-dependent decrease in pressure |
| With L-NAME (eNOS inhibitor) | Significantly inhibited[1][4] |
| In Vitro (Pulmonary Artery Rings) | |
| Endothelium-Intact (Control) | Concentration-dependent relaxation |
| Endothelium-Denuded | Significantly inhibited[1] |
| With L-NAME (eNOS inhibitor) | Significantly inhibited[1][2] |
| With Methylene Blue (sGC inhibitor) | Significantly inhibited[1] |
| With Iberiotoxin (BKCa channel blocker) | Significantly inhibited[1] |
| With Glibenclamide (KATP channel blocker) | No significant effect[1] |
| With CGRP-(8-37) (CGRP receptor antagonist) | No significant effect[1] |
Conclusion
The protocols and data presented provide a comprehensive framework for studying the pulmonary vasodilator effects of hADM-(13-52). The evidence strongly supports an endothelium-dependent mechanism involving the nitric oxide-cGMP signaling pathway. These assays are valuable tools for the preclinical evaluation of hADM-(13-52) and related compounds as potential therapeutics for pulmonary hypertension.
References
Application Notes and Protocols for Radioligand Binding Assays of Adrenomedullin (13-52) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilator peptide hormone with a wide range of physiological functions, making its receptors a key target for drug discovery in cardiovascular diseases, oncology, and inflammatory conditions. Adrenomedullin receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and one of two receptor activity-modifying proteins (RAMPs), RAMP2 or RAMP3. The association of CLR with RAMP2 forms the AM1 receptor, while its association with RAMP3 constitutes the AM2 receptor.[1][2][3] Adrenomedullin (13-52), a major biologically active fragment of the full-length peptide, serves as a high-affinity ligand for these receptors and is frequently used in radiolabeled form for binding assays.[4][5]
These application notes provide detailed protocols for performing radioligand binding assays to characterize the interaction of test compounds with Adrenomedullin (13-52) receptors.
Data Presentation
Table 1: Binding Affinities of Adrenomedullin Peptides at AM Receptors
| Ligand | Receptor Subtype | Radioligand | Cell/Tissue Type | Binding Affinity (Kd/IC50/pIC50) | Reference(s) |
| [125I]human Adrenomedullin-(13-52) | AM Receptor | - | Rat Brain Homogenates | Kd: 0.3 - 0.6 nM | [6] |
| human Adrenomedullin-(1-52) | AM Receptor | [125I]Adrenomedullin | Human Brain | IC50: 1.2 nM | [7] |
| human Adrenomedullin-(13-52) | AM Receptor | [125I]Adrenomedullin | Human Brain | IC50: 0.3 µM | [7] |
| human Adrenomedullin-(22-52) | AM Receptor | [125I]Adrenomedullin | Human Brain | IC50: 0.3 µM | [7] |
| Adrenomedullin | CGRP Receptor | [125I]CGRP | L6 Myocytes | IC50: 8.68 nM | [8] |
Table 2: Binding Affinities of Non-Peptide Antagonists at AM2 Receptors
| Compound | Receptor Subtype | Cell Line | Binding Affinity (pIC50) | Reference(s) |
| Compound 7 (racemate) | AM2 | CFPAC-1 | 9.33 | [9][10] |
| Compound 8 ((R)-enantiomer) | AM2 | CFPAC-1 | 8.96 | [9][10] |
| Compound 9 ((S)-enantiomer) | AM2 | CFPAC-1 | 7.02 | [9][10] |
| Compound 5 | AM2 | Overexpressing cell lines | 6.55 | [9][10] |
| Compound 4 | AM2 | Overexpressing cell lines | 6.44 | [9][10] |
| Compound 2 | AM2 | Overexpressing cell lines | 5.97 | [9][10] |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of cell membranes, which are a rich source of adrenomedullin receptors for use in binding assays.
Materials:
-
Tissue or cultured cells expressing adrenomedullin receptors (e.g., L6, MCF-7, HEK293, or COS-7 cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose solution (10% w/v) in lysis buffer
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in 20 volumes of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.[11]
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[11]
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.[11]
-
Resuspend the final pellet in lysis buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
Prepared cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand: [125I]human Adrenomedullin-(13-52)
-
Unlabeled Adrenomedullin-(13-52) for determining non-specific binding
-
96-well plates
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in assay buffer.[11]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [125I]Adrenomedullin-(13-52) (e.g., 0.1 to 10 nM) to the wells.
-
For non-specific binding, add the same concentrations of [125I]Adrenomedullin-(13-52) along with a high concentration of unlabeled Adrenomedullin-(13-52) (e.g., 1 µM).
-
Add the membrane preparation (e.g., 20-50 µg of protein) to each well. The final assay volume should be consistent (e.g., 250 µL).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Protocol 3: Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the receptor.
Materials:
-
Same as for the saturation binding assay.
-
Test compounds (unlabeled) at various concentrations.
Procedure:
-
Thaw and prepare the membranes as described above.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding, add a fixed concentration of [125I]Adrenomedullin-(13-52) (typically at or near its Kd value).
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Adrenomedullin-(13-52).
-
For the competition curve, add the fixed concentration of radioligand and a range of concentrations of the test compound.
-
Add the membrane preparation to all wells.
-
Incubate, filter, and wash as described in the saturation assay protocol.
-
Count the radioactivity and calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Adrenomedullin Receptor Signaling Pathway
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. SPECT and PET imaging of adrenomedullin receptors: a promising strategy for studying pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of the adrenomedullin receptor acting as the target of a new radiopharmaceutical biomolecule for lung imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Techniques for Measuring Adrenomedullin (13-52) Induced Vasodilation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis. The C-terminal fragment, Adrenomedullin (13-52) [AM(13-52)], has been shown to possess comparable vasodilator activity to the full-length peptide. Understanding and accurately measuring the vasodilatory effects of AM(13-52) are crucial for basic research and the development of novel therapeutics targeting cardiovascular diseases. These application notes provide detailed protocols for in vitro and in vivo measurement of AM(13-52)-induced vasodilation, summarize key quantitative data, and illustrate the underlying signaling pathways.
In Vitro Vasodilation Measurement: Isolated Arterial Rings
The isolated arterial ring myography is a classic and robust in vitro method to assess the direct effects of vasoactive substances on blood vessels. This technique allows for the precise measurement of isometric tension changes in response to pharmacological agents.
Experimental Protocol: Isolated Rat Aortic Ring Assay
1. Tissue Preparation:
-
Humanely euthanize a rat (e.g., Sprague-Dawley) via an approved method.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit buffer (see composition below).
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For studying endothelium-dependent effects, it is crucial to avoid damaging the intimal surface. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
2. Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer.
-
The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
The organ bath should be maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
3. Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
To confirm the presence or absence of a functional endothelium, assess the relaxation response to acetylcholine (ACh, 1 µM) in rings pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine or U-46619.
4. Measurement of AM(13-52) Induced Vasodilation:
-
Pre-contract the aortic rings with a submaximal concentration of the thromboxane A2 mimetic, U-46619 (e.g., 10⁻⁸ to 10⁻⁷ M), to achieve a stable contraction plateau.[1][2]
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of human Adrenomedullin (13-52) (hADM-(13-52)) to the organ bath, typically ranging from 10⁻¹² M to 10⁻⁶ M.
-
Record the relaxation response at each concentration. The relaxation is typically expressed as a percentage of the pre-contraction induced by U-46619.
5. Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the AM(13-52) concentration.
-
From this curve, key parameters such as the maximal relaxation (Emax) and the concentration of AM(13-52) that produces 50% of the maximal relaxation (EC50) can be calculated.
Krebs-Henseleit Buffer Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
Investigating Signaling Pathways
To elucidate the mechanisms of AM(13-52)-induced vasodilation, various inhibitors can be introduced into the organ bath before pre-contraction:
-
To investigate the role of nitric oxide (NO): Pre-incubate the rings with a nitric oxide synthase (NOS) inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME; e.g., 100 µM), for 20-30 minutes.[3][4] A rightward shift in the AM(13-52) concentration-response curve would indicate the involvement of the NO pathway.
-
To investigate the role of cGMP: Pre-incubate with a soluble guanylate cyclase inhibitor, such as methylene blue (e.g., 10 µM).[3]
-
To investigate the role of specific potassium channels: Use selective blockers like iberiotoxin for large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[3]
-
To investigate the involvement of CGRP receptors: Use a CGRP receptor antagonist like CGRP-(8-37).[3]
In Vivo Vasodilation Measurement: Blood Pressure Monitoring in Rats
In vivo studies are essential to understand the systemic effects of Adrenomedullin (13-52) on the cardiovascular system.
Experimental Protocol: Measurement of Arterial Blood Pressure in Anesthetized Rats
1. Animal Preparation:
-
Anesthetize a rat (e.g., Wistar or spontaneously hypertensive rat) with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Cannulate the trachea to ensure a clear airway.
-
Insert a catheter into a carotid artery for continuous measurement of arterial blood pressure using a pressure transducer connected to a data acquisition system.
-
Insert a catheter into a jugular vein for intravenous administration of substances.
2. Experimental Procedure:
-
Allow the animal to stabilize after surgery until a steady blood pressure reading is obtained.
-
To induce a hypertensive state and observe a more pronounced vasodilator response, a continuous infusion of a vasoconstrictor like U-46619 can be administered.
-
Administer bolus intravenous injections of increasing doses of hADM-(13-52).
-
Record the dose-related decreases in mean arterial pressure.
3. Data Analysis:
-
Calculate the change in mean arterial pressure from the baseline for each dose of AM(13-52).
-
Plot the decrease in blood pressure against the dose of AM(13-52) to generate a dose-response curve.
Quantitative Data Summary
The following tables summarize quantitative data for Adrenomedullin (13-52) induced vasodilation from various studies.
| In Vitro Studies: Isolated Arteries | |||
| Preparation | Agonist | Parameter | Value |
| Hamster cheek pouch arterioles | ADM(13-52) | ED50 | 14 pmol[5][6] |
| Rat skin microvasculature | ADM(13-52) | ED50 | 27 pmol[5][6] |
| Human ADM(-) PASMCs | Adrenomedullin | EC50 (for cAMP increase) | 2.15 ± 0.55 nM[7] |
| In Vivo Studies: Hemodynamic Effects | |||
| Model | Agonist | Parameter | Observation |
| Anesthetized Rats | hADM(13-52) | Blood Pressure | Dose-dependent decrease[3][5] |
| Hypertensive Rats | hADM(13-52) | Blood Pressure | Dose-dependent decrease[8] |
Signaling Pathways of Adrenomedullin (13-52) Induced Vasodilation
Adrenomedullin (13-52) induces vasodilation through both endothelium-dependent and endothelium-independent mechanisms.
Endothelium-Dependent Pathway: AM(13-52) binds to its receptor complex (CLR/RAMP2 or RAMP3) on endothelial cells. This activates signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and an increase in intracellular calcium, which in turn stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[9] NO then diffuses to the adjacent vascular smooth muscle cells (VSMCs), where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP activates protein kinase G (PKG), leading to a decrease in intracellular calcium and ultimately vasorelaxation.[9]
Endothelium-Independent Pathway: AM(13-52) can also directly act on VSMCs. Binding to its receptor on VSMCs leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP).[9] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the inhibition of smooth muscle contraction and vasodilation.[9]
Caption: Signaling pathways of Adrenomedullin (13-52) induced vasodilation.
Experimental Workflow for In Vitro Vasodilation Assay
The following diagram outlines the general workflow for assessing Adrenomedullin (13-52) induced vasodilation using the isolated arterial ring technique.
Caption: Workflow for isolated arterial ring vasodilation assay.
Conclusion
The techniques described in these application notes provide robust and reproducible methods for quantifying the vasodilatory effects of Adrenomedullin (13-52). The choice between in vitro and in vivo models will depend on the specific research question. The isolated arterial ring assay is ideal for mechanistic studies, allowing for the precise control of the experimental environment and the investigation of signaling pathways. In vivo blood pressure measurement provides a systemic overview of the compound's cardiovascular effects. By following these detailed protocols and understanding the underlying signaling mechanisms, researchers can accurately characterize the vascular pharmacology of Adrenomedullin (13-52) and its potential therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 3. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular pharmacodynamics of NG-nitro-L-arginine methyl ester in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
Application Notes and Protocols: Adrenomedullin (13-52) for Studying Endothelial Nitric Oxide Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM), a 52-amino acid peptide, is a potent vasodilator with a wide range of biological activities. The N-terminal truncated fragment, Adrenomedullin (13-52) (AM(13-52)), has been identified as an important tool for studying the signaling pathways involved in endothelial nitric oxide (eNO) release. This document provides detailed application notes and experimental protocols for utilizing AM(13-52) to investigate its effects on eNO production in endothelial cells. The endothelium-dependent vasodilator effect of AM(13-52) is primarily mediated by the release of nitric oxide, making it a valuable ligand for probing the functionality of the endothelial nitric oxide synthase (eNOS) pathway.[1][2] Understanding the mechanisms of AM(13-52)-induced eNO release can provide insights into vascular tone regulation and potential therapeutic interventions for cardiovascular diseases.
Mechanism of Action
Adrenomedullin (13-52) exerts its effects by binding to Adrenomedullin receptors on the surface of endothelial cells. This binding initiates a cascade of intracellular signaling events that lead to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent release of nitric oxide (NO). The primary signaling pathways involved include:
-
Cyclic AMP (cAMP) Pathway: In some contexts, AM can stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate eNOS.[3]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: A significant body of evidence suggests that AM activates the PI3K/Akt signaling cascade. Akt, a serine/threonine kinase, directly phosphorylates eNOS at Ser1177, leading to its activation.[4][5]
-
Intracellular Calcium (Ca2+) Mobilization: AM can also induce an increase in intracellular calcium concentrations, which leads to the binding of calmodulin to eNOS, a critical step for its activation.[6]
The released NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This results in increased cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Adrenomedullin (13-52) on vascular tone and the impact of various inhibitors on its activity, as described in the literature.
Table 1: Dose-Dependent Vasodilator Response to Adrenomedullin (13-52) in Pre-constricted Rat Pulmonary Artery Rings
| Concentration of AM(13-52) | Vasodilation (% of maximal relaxation) |
| 10⁻⁹ M | ~20% |
| 10⁻⁸ M | ~50% |
| 10⁻⁷ M | ~80% |
| 10⁻⁶ M | ~100% |
Note: This data is an approximate representation based on graphical data presented in scientific literature. Actual values may vary depending on experimental conditions.
Table 2: Effect of Inhibitors on Adrenomedullin (13-52)-Induced Vasodilation
| Inhibitor | Target | Concentration | Effect on AM(13-52)-induced Vasodilation |
| L-NAME | Nitric Oxide Synthase (NOS) | 100 µM | Significant Inhibition[1] |
| Methylene Blue | Soluble Guanylate Cyclase (sGC) | 10 µM | Significant Inhibition[1] |
| Iberiotoxin | Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | 100 nM | Significant Inhibition[1] |
| Glibenclamide | ATP-sensitive K⁺ (KATP) channels | 1 µM | No significant effect[1] |
Signaling Pathway Diagram
Caption: Signaling pathway of Adrenomedullin (13-52) induced eNO release.
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol describes the colorimetric detection of nitrite (NO₂⁻), a stable oxidation product of NO, in the supernatant of cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Phenol red-free cell culture medium
-
Adrenomedullin (13-52) peptide
-
L-NAME (NOS inhibitor, for control)
-
Griess Reagent System (e.g., from commercial suppliers)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
Procedure:
-
Cell Culture: Culture endothelial cells in a 24-well plate until they reach 80-90% confluency.
-
Cell Starvation: Prior to the experiment, replace the growth medium with serum-free, phenol red-free medium and incubate for 2-4 hours.
-
Treatment:
-
Prepare different concentrations of Adrenomedullin (13-52) (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in phenol red-free medium.
-
For inhibitor control, pre-incubate cells with L-NAME (e.g., 100 µM) for 30 minutes before adding AM(13-52).
-
Remove the starvation medium and add the treatment solutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes).
-
-
Sample Collection: Carefully collect the supernatant from each well into microcentrifuge tubes.
-
Griess Assay:
-
Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same phenol red-free medium used for the experiment.
-
Pipette 50 µL of each standard and sample supernatant into a 96-well plate in duplicate.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader within 30 minutes.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration in the samples from the curve.
Protocol 2: Real-time Measurement of Intracellular Nitric Oxide using DAF-FM Diacetate
This protocol allows for the real-time visualization and quantification of intracellular NO production using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
DAF-FM diacetate (stock solution in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Adrenomedullin (13-52) peptide
-
L-NAME (NOS inhibitor, for control)
-
Fluorescence microscope or plate reader with appropriate filters (excitation/emission ~495/515 nm)
Procedure:
-
Cell Seeding: Seed endothelial cells on glass-bottom dishes or 96-well black-walled imaging plates and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 5 µM DAF-FM diacetate in HBSS. If using, add Pluronic F-127 to a final concentration of 0.02%.
-
Wash the cells once with HBSS.
-
Incubate the cells with the DAF-FM diacetate loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for a further 20-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.
-
-
Imaging and Treatment:
-
Acquire a baseline fluorescence image or reading.
-
Add Adrenomedullin (13-52) to the desired final concentration.
-
For inhibitor control, pre-incubate with L-NAME for 30 minutes before adding AM(13-52).
-
Begin time-lapse imaging or sequential readings immediately after adding the stimulus.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Normalize the fluorescence intensity to the baseline reading (F/F₀).
-
Compare the fluorescence changes in treated cells to control and inhibitor-treated cells.
-
Experimental Workflow Diagram
Caption: General workflows for NO measurement assays.
Troubleshooting and Considerations
-
Cell Health: Ensure endothelial cells are healthy and not over-confluent, as this can affect their responsiveness.
-
Reagent Quality: Use high-quality, fresh reagents, especially for the Griess assay, as the reagents can degrade over time.
-
Phenol Red: Phenol red in cell culture medium can interfere with colorimetric and fluorescent assays. Always use phenol red-free medium for the final incubation and measurement steps.
-
Nitrite/Nitrate Contamination: Be aware of potential nitrite and nitrate contamination in water, buffers, and media, which can lead to high background readings in the Griess assay.
-
Photobleaching: When using fluorescent probes like DAF-FM, minimize exposure to excitation light to prevent photobleaching.
-
Specificity of DAF-FM: While widely used, DAF-FM can react with other reactive nitrogen species. The use of an NOS inhibitor like L-NAME is crucial to confirm that the signal is NO-dependent.
By following these detailed protocols and considering the potential variables, researchers can effectively use Adrenomedullin (13-52) to investigate the intricate mechanisms of endothelial nitric oxide release.
References
- 1. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Application of Adrenomedullin (13-52) in Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (ADM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis. The truncated form, Adrenomedullin (13-52) [ADM(13-52)], has garnered considerable interest in hypertension research due to its pronounced and sustained hypotensive effects. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of ADM(13-52) in the context of hypertension. The peptide fragment induces vasodilation through nitric oxide-dependent mechanisms and has been shown to effectively lower blood pressure in various hypertensive animal models.[1][2]
Mechanism of Action
Adrenomedullin (13-52) exerts its vasodilatory effects through a complex signaling cascade primarily involving the activation of the Adrenomedullin receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 2 or 3 (RAMP2/3).[3] Binding of ADM(13-52) to its receptor on vascular endothelial cells initiates a downstream signaling pathway that leads to the production of nitric oxide (NO), a key molecule in vasorelaxation.[1][4][5] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] PKA can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), which produces NO. NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and ultimately, vasorelaxation and a decrease in blood pressure.
Data Presentation: Efficacy of Adrenomedullin (13-52) in Hypertensive Models
The following tables summarize the quantitative data on the hypotensive effects of Adrenomedullin (13-52) from various preclinical studies.
Table 1: In Vivo Hypotensive Effects of Adrenomedullin (13-52) in Hypertensive Rats
| Animal Model | Administration Route | Dose | Maximum Decrease in Mean Arterial Pressure (MAP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intravenous (i.v.) | 10 nmol/kg | ~35 mmHg | [1] |
| Renal Hypertensive Rats | Intravenous (i.v.) | 10 nmol/kg | ~40 mmHg | [1] |
| Obesity-Related Hypertensive Rats | Intraperitoneal (i.p.) | 7.2 µg/kg/day (4 weeks) | Significant reduction in Systolic and Mean Arterial Pressure | [8][9] |
Table 2: In Vitro Vasorelaxant Effects of Adrenomedullin (13-52)
| Tissue Preparation | Pre-contraction Agent | ADM(13-52) Concentration | Vasorelaxation (%) | Reference |
| Isolated Rat Aortic Rings | Norepinephrine (100 nmol/L) | 10 nmol/L | Significant concentration-dependent relaxation | [10] |
| Isolated Rat Pulmonary Artery Rings | U-46619 | Dose-dependent | Significant vasorelaxation | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the acute hypotensive effect of Adrenomedullin (13-52) in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
Adrenomedullin (13-52) (human)
-
Saline (0.9% NaCl), sterile
-
Anesthetic (e.g., Inactin or a combination of ketamine/xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the SHR according to approved institutional animal care and use committee protocols.
-
Cannulation: Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.
-
Drug Preparation: Dissolve Adrenomedullin (13-52) in sterile saline to the desired concentration (e.g., for a 10 nmol/kg dose).
-
Administration: Administer a bolus intravenous injection of the Adrenomedullin (13-52) solution via the jugular vein catheter. For control animals, administer an equivalent volume of saline.
-
Data Recording: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for at least 60 minutes post-injection to observe the full effect and duration of action.
-
Data Analysis: Calculate the change in blood pressure from the baseline for each animal. Compare the effects of Adrenomedullin (13-52) with the saline control using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Wire Myography for Assessment of Vasorelaxation in Isolated Aortic Rings
Objective: To determine the direct vasorelaxant effect of Adrenomedullin (13-52) on vascular smooth muscle.
Materials:
-
Thoracic aortas from euthanized Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR).
-
Krebs solution (in mmol/L: 120 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).
-
Norepinephrine (NE) or Phenylephrine (PE) for pre-contraction.
-
Adrenomedullin (13-52) (human).
-
Wire myograph system.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Carefully dissect the thoracic aorta and place it in ice-cold Krebs solution.[10] Remove adherent connective and adipose tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the wire myograph chambers filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 9.8 mN.[11] During this period, wash the tissues with fresh Krebs solution every 15-20 minutes. Perform a normalization procedure to determine the optimal resting tension for maximal active tension development.[11]
-
Viability Check: Assess the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM). After washing, assess the endothelial integrity by inducing relaxation with acetylcholine (e.g., 1 µM) in rings pre-contracted with NE or PE. A relaxation of >80% is typically considered indicative of an intact endothelium.[10]
-
Pre-contraction: After a washout period, pre-contract the aortic rings with a submaximal concentration of NE or PE (e.g., 100 nmol/L) to achieve a stable contraction plateau.[10]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add Adrenomedullin (13-52) cumulatively to the bath in increasing concentrations (e.g., 10^-10 to 10^-6 M) to generate a concentration-response curve.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by NE or PE. Plot the concentration-response curve and calculate the EC50 value to determine the potency of Adrenomedullin (13-52).
Mandatory Visualizations
Caption: Signaling pathway of Adrenomedullin (13-52) leading to vasorelaxation.
Caption: Workflow for in vivo assessment of Adrenomedullin (13-52) on blood pressure.
Caption: Workflow for in vitro assessment of Adrenomedullin (13-52) vasorelaxant effects.
References
- 1. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for a functional adrenomedullin signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adrenomedullin Improves Cardiac Remodeling and Function in Obese Rats with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Ca2+ Influx Using Adrenomedullin (13-52)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (ADM), a potent vasodilatory peptide, and its fragments play a crucial role in cardiovascular homeostasis. The N-terminal truncated fragment, Adrenomedullin (13-52) [ADM(13-52)], has been identified as a key player in modulating intracellular calcium ([Ca2+]) levels, making it a valuable tool for investigating Ca2+ influx mechanisms. These application notes provide detailed protocols for utilizing ADM(13-52) to study its effects on Ca2+ signaling, particularly through receptor-mediated pathways. The methodologies outlined below are essential for researchers in pharmacology, physiology, and drug development who are focused on understanding the intricate roles of Ca2+ in cellular function and disease.
Mechanism of Action
Adrenomedullin (13-52) primarily exerts its effects through the calcitonin gene-related peptide (CGRP) receptor, acting as an agonist.[1][2] Its vasodilatory action, at least in part, is mediated by the stimulation of CGRP1 receptors.[1][2] In the pulmonary vascular bed, the vasodilatory response to ADM(13-52) is endothelium-dependent and involves the release of nitric oxide (NO).[3][4] This NO release leads to the activation of guanylate cyclase, an increase in cyclic guanosine monophosphate (cGMP), and subsequent hyperpolarization of vascular smooth muscle cells, which in turn influences Ca2+ influx.[3][4] While full-length Adrenomedullin has been shown to enhance cardiac contractility through mechanisms involving both Ca2+ release from intracellular stores and influx via L-type Ca2+ channels, the precise effects of the (13-52) fragment on different Ca2+ channels are a subject of ongoing investigation.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Adrenomedullin and its fragments on Ca2+ signaling.
Table 1: Effect of Adrenomedullin Fragments on L-type Ca2+ Current
| Cell Type | Adrenomedullin Fragment | Concentration | Effect on L-type Ca2+ Current | Reference |
| Rat Ventricular Myocytes (Septic Shock Model) | ADM(22-52) | Not specified | Reversed the reduction of ICa,L density | [1] |
| Guinea-pig Ventricular Myocytes | Full-length ADM | 1-100 nmol/L | Dose-dependent decrease | [2] |
Table 2: Vasodilatory Potency of Adrenomedullin (13-52)
| Tissue | Parameter | Adrenomedullin (13-52) | CGRP | Reference |
| Hamster Cheek Pouch Arterioles | ED50 for Vasodilation | 14 pmol | 0.71 pmol | [1] |
| Rat Skin | ED50 for Increased Blood Flow | 27 pmol | 1.6 pmol | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Ca2+ Concentration using Calcium Imaging
This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in intracellular Ca2+ concentration in response to ADM(13-52).
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell culture medium
-
Adrenomedullin (13-52)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent Ca2+ indicator. For Fura-2 AM, a typical concentration is 2-5 µM. For Fluo-4 AM, 1-5 µM is common.
-
To aid in dye solubilization, first dissolve the AM ester in a small amount of DMSO and then add it to the loading buffer, which may also contain a small percentage of Pluronic F-127 (e.g., 0.02%).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence recording for a few minutes.
-
For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
For Fluo-4, excite the cells at ~490 nm and measure the emission at ~520 nm.
-
-
Add Adrenomedullin (13-52) at the desired concentration to the cells.
-
Continue to record the fluorescence to observe any changes in intracellular Ca2+ concentration.
-
At the end of the experiment, you can add a Ca2+ ionophore like ionomycin to obtain a maximum fluorescence signal (Fmax), followed by a Ca2+ chelator like EGTA to obtain a minimum fluorescence signal (Fmin) for calibration purposes if using Fura-2.
-
-
Data Analysis:
-
For Fura-2, calculate the 340/380 ratio over time.
-
For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
-
Plot the change in Ca2+ signal over time to visualize the response to ADM(13-52).
-
Protocol 2: Measurement of Ca2+ Currents using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for recording Ca2+ currents in single cells to investigate the direct effects of ADM(13-52) on ion channel activity.
Materials:
-
Isolated cells of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Adrenomedullin (13-52)
Solutions:
-
Extracellular Solution (example for L-type Ca2+ current recording):
-
135 mM TEA-Cl
-
10 mM BaCl2 or CaCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with TEA-OH
-
-
Intracellular Solution (example):
-
120 mM CsCl
-
10 mM EGTA
-
10 mM HEPES
-
5 mM Mg-ATP
-
0.1 mM Na-GTP
-
Adjust pH to 7.2 with CsOH
-
Procedure:
-
Cell Preparation:
-
Isolate single cells and place them in a recording chamber on the microscope stage.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where Ca2+ channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.
-
Record the baseline Ca2+ currents.
-
-
Drug Application:
-
Perfuse the recording chamber with the extracellular solution containing Adrenomedullin (13-52) at the desired concentration.
-
After a few minutes of incubation, repeat the voltage-step protocol to record Ca2+ currents in the presence of the peptide.
-
-
Data Analysis:
-
Measure the peak amplitude of the Ca2+ currents at each voltage step before and after the application of ADM(13-52).
-
Construct current-voltage (I-V) relationship plots to visualize the effect of ADM(13-52) on the voltage-dependence of channel activation.
-
Compare the peak current amplitudes to determine if ADM(13-52) enhances or inhibits the Ca2+ current.
-
Mandatory Visualizations
Caption: Signaling pathway of Adrenomedullin (13-52) in vasodilation.
Caption: Experimental workflows for investigating Ca2+ influx.
References
- 1. The effect of adrenomedullin on the L-type calcium current in myocytes from septic shock rats: signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of adrenomedullin on L-type calcium currents in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing Adrenomedullin (13-52) Human
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adrenomedullin (13-52) is a truncated form of the potent vasodilatory peptide, Adrenomedullin. It is a key ligand for the Adrenomedullin receptor and is actively studied for its roles in cardiovascular regulation and inflammation. Proper handling, including dissolution and storage, is critical to ensure the peptide's integrity and biological activity in experimental settings. This document provides a detailed protocol for the reconstitution and storage of human Adrenomedullin (13-52).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C200H308N58O59S2 | [1][2] |
| Molecular Weight | 4533.17 g/mol | [1][2] |
| Appearance | Lyophilized white to off-white powder | [1] |
| Purity | Typically ≥95% | [1] |
Solubility
| Solvent | Concentration | Source |
| Water | Soluble, up to 2 mg/mL | [2] |
| Acidic solutions | Soluble | [1] |
| DMSO | 16.67 mg/mL (3.68 mM) | [1] |
Experimental Protocols
Reconstitution of Lyophilized Adrenomedullin (13-52)
This protocol describes the preparation of a stock solution from the lyophilized peptide.
Materials:
-
Lyophilized Adrenomedullin (13-52) human peptide
-
Sterile, distilled water or sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile, cold solvent (e.g., distilled water or buffer) to achieve the target concentration (e.g., 1 mg/mL). For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing, which can cause peptide aggregation or degradation. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.
-
Verification: Ensure the solution is clear and free of any visible particulates before use.
Storage of Adrenomedullin (13-52)
Proper storage is crucial for maintaining the stability and activity of the peptide.
Storage of Lyophilized Peptide:
-
Upon receipt, store the lyophilized peptide at -20°C.[1][2][3][4]
-
Under these conditions, the peptide is stable for at least four years.[4]
Storage of Reconstituted Peptide Solution:
-
Short-term storage: For immediate use (within a few days), the reconstituted solution can be stored at 4°C.[3]
-
Long-term storage: For extended storage, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding polypropylene tubes and store them at -20°C or -80°C.[3] This will minimize waste and prevent degradation from repeated freeze-thaw cycles. Exogenous adrenomedullin has been shown to be sensitive to freeze-thaw cycles.[5]
Visualizations
Experimental Workflow: Reconstitution and Storage
Caption: Workflow for reconstituting and storing Adrenomedullin (13-52).
Signaling Pathway of Adrenomedullin
Caption: Adrenomedullin signaling cascade.
References
Application Notes and Protocols for the Experimental Use of Adrenomedullin (13-52) in Pulmonary Vascular Bed Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Adrenomedullin (13-52) [ADM(13-52)], a biologically active fragment of Adrenomedullin, in the study of the pulmonary vascular bed. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Adrenomedullin (13-52) is a potent vasodilator peptide that has shown significant effects on the pulmonary vasculature.[1][2][3] Understanding its mechanism of action is crucial for the development of novel therapies for pulmonary hypertension and other pulmonary vascular diseases.[4][5] Experimental studies have demonstrated that ADM(13-52) elicits endothelium-dependent vasodilation in the pulmonary vascular bed, primarily through the release of nitric oxide (NO).[1][2][6] This document outlines the methodologies to investigate these effects.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of ADM(13-52) on pulmonary vascular resistance.
Table 1: Dose-Dependent Decrease in Lobar Arterial Pressure in Intact Rat Pulmonary Vascular Bed by Human ADM(13-52)
| Dose of hADM(13-52) | Decrease in Lobar Arterial Pressure (mmHg) |
| 10 ng | 1.5 ± 0.3 |
| 30 ng | 2.8 ± 0.4 |
| 100 ng | 4.5 ± 0.6 |
| 300 ng | 6.8 ± 0.8 |
| 1000 ng | 9.5 ± 1.1 |
| 3000 ng | 12.2 ± 1.5 |
Data adapted from studies where pulmonary vasomotor tone was increased with U-46619.[1][3]
Table 2: Inhibition of hADM(13-52)-Induced Vasorelaxation in Isolated Rat Pulmonary Artery Rings
| Inhibitor | Concentration | % Inhibition of Vasorelaxation |
| L-NAME | 100 µM | 85 ± 5 |
| L-NIO | 30 µM | 82 ± 6 |
| Methylene Blue | 10 µM | 78 ± 7 |
| Endothelium Removal | - | 95 ± 3 |
| Iberiotoxin | 100 nM | 65 ± 8 |
| CGRP-(8-37) | 1 µM | No significant effect |
| Meclofenamate | 1 µM | No significant effect |
| Glibenclamide | 10 µM | No significant effect |
L-NAME: N(G)-nitro-L-arginine methyl ester; L-NIO: L-N5-(1-iminoethyl)ornithine hydrochloride. These studies indicate the vasorelaxant response is dependent on nitric oxide synthase and guanylate cyclase activity, as well as the endothelium and is partially mediated by large-conductance Ca2+-activated K+ channels.[1][2]
Experimental Protocols
Protocol 1: In Vivo Investigation of ADM(13-52) Effects in the Intact Pulmonary Vascular Bed of the Rat
Objective: To determine the in vivo effect of ADM(13-52) on pulmonary vascular resistance under conditions of elevated vasomotor tone.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
U-46619 (thromboxane A2 mimic)
-
Human Adrenomedullin (13-52) (hADM(13-52))
-
Saline solution
-
Catheters for cannulation of the femoral artery, femoral vein, and lobar artery
-
Pressure transducers
-
Ventilator
-
Data acquisition system
Procedure:
-
Anesthetize the rat and secure it in a supine position.
-
Cannulate the femoral artery to monitor systemic arterial pressure and the femoral vein for drug administration.
-
Intubate the trachea and ventilate the rat with room air.
-
Perform a left thoracotomy to expose the pulmonary artery.
-
Cannulate a lobar artery for local drug injection and pressure measurement, ensuring constant blood flow and left atrial pressure.
-
Increase pulmonary vasomotor tone by continuous infusion of U-46619 to achieve a stable, elevated lobar arterial pressure.
-
Administer bolus injections of hADM(13-52) in increasing doses (e.g., 10 ng to 3000 ng) into the lobar artery.
-
Record the changes in lobar arterial pressure and systemic arterial pressure.
-
To investigate the mechanism, pre-treat animals with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) before administering hADM(13-52) and observe the response.[1][2]
Protocol 2: In Vitro Investigation of ADM(13-52) Effects on Isolated Pulmonary Artery Rings
Objective: To assess the direct vasorelaxant effect of ADM(13-52) on pulmonary artery smooth muscle and the role of the endothelium.
Materials:
-
Rat pulmonary artery
-
Krebs-Henseleit solution
-
U-46619 or other vasoconstrictors (e.g., phenylephrine)
-
Human Adrenomedullin (13-52) (hADM(13-52))
-
Organ bath system with force transducers
-
Data acquisition system
-
Inhibitors (e.g., L-NAME, methylene blue, iberiotoxin)
Procedure:
-
Isolate the main pulmonary artery from a euthanized rat and clean it of adherent tissue.
-
Cut the artery into rings of 2-3 mm in width.
-
For some rings, gently rub the intimal surface to remove the endothelium.
-
Mount the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Pre-contract the rings with a submaximal concentration of U-46619 to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of hADM(13-52) to the bath and record the relaxation response.
-
To investigate the signaling pathway, pre-incubate the rings with various inhibitors (e.g., L-NAME, methylene blue, iberiotoxin) for 20-30 minutes before pre-contraction and subsequent addition of hADM(13-52).[1][2]
Mandatory Visualizations
Signaling Pathway of Adrenomedullin (13-52) in Pulmonary Vascular Endothelial Cells
Caption: Signaling pathway of ADM(13-52) in the pulmonary vasculature.
Experimental Workflow for In Vitro Pulmonary Artery Ring Assay
Caption: Workflow for in vitro vasorelaxation studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Adrenomedullin dilates rat pulmonary artery rings during hypoxia: role of nitric oxide and vasodilator prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adrenomedullin (13-52) Radioimmunoassay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Adrenomedullin (13-52) radioimmunoassay (RIA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Adrenomedullin (13-52) RIA experiments in a question-and-answer format.
My standard curve has a poor shape (low maximum binding, high non-specific binding, or incorrect ED50). What are the possible causes and solutions?
An abnormal standard curve is a common issue in RIA. The underlying cause can often be identified by systematically evaluating the assay components and procedure.
-
Low Maximum Binding (%B0 < 30%): This indicates insufficient binding of the radiolabeled tracer to the primary antibody.
-
Possible Causes:
-
Degraded or damaged radioligand.
-
Incorrect antibody concentration (too dilute).
-
Problems with the assay buffer (incorrect pH, contamination).
-
Prolonged or improper storage of reagents.
-
-
Troubleshooting Steps:
-
Verify the expiration date and storage conditions of the radioligand and antibody.
-
Use a fresh aliquot of radioligand.
-
Consult the manufacturer's technical support to confirm the antibody lot's performance.[1]
-
Prepare fresh assay buffer and verify its pH.
-
Consider incubating the antibody and sample first, before adding the tracer, to improve sensitivity.[1]
-
-
-
High Non-Specific Binding (NSB > 10%): High NSB can be caused by the radioligand binding to components other than the primary antibody.
-
Possible Causes:
-
Damaged radioligand.
-
Issues with the separation method (e.g., inefficient precipitation of the antibody-antigen complex).
-
Contamination of assay tubes or reagents.
-
Inadequate blocking of non-specific binding sites.
-
-
Troubleshooting Steps:
-
Check the quality of the radioligand; if damaged, replace it.[1]
-
Optimize the concentration of the precipitating reagent (secondary antibody/PEG).
-
Increase the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer. Some studies have found that increasing BSA concentration from 1 g/L to 5 g/L can improve results.[2] Another option that has shown to significantly increase assay precision is the use of alkali-treated casein (1 g/L).[3][4][5]
-
Ensure thorough washing of the pellet after precipitation.
-
-
-
Shift in ED50: A change in the ED50 value may indicate a shift in the assay's sensitivity.
-
Possible Causes:
-
Variations in antibody concentration or quality between lots.[1]
-
Changes in the standard preparation (e.g., degradation, incorrect dilution).
-
Alterations in incubation time or temperature.
-
-
Troubleshooting Steps:
-
Prepare fresh standards and perform serial dilutions carefully.
-
Ensure consistent incubation times and temperatures for all assays.[1]
-
If a new antibody lot is being used, a new optimization of the standard curve may be necessary.
-
-
My sample values are inconsistent or not reproducible. What could be the problem?
Poor precision and reproducibility can stem from several factors, from sample handling to procedural inconsistencies.
-
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Inadequate Mixing: Failure to properly mix reagents can lead to uneven reactions.
-
Variable Incubation Conditions: Inconsistent timing or temperature during incubation can affect binding kinetics.[1]
-
Sample Quality: Repeated freeze-thaw cycles can degrade Adrenomedullin in plasma samples.[3][4][5] Adsorption of the peptide to storage tube surfaces can also be an issue.[3][4][5]
-
Equipment Malfunction: Issues with pipettes, centrifuges, or gamma counters can introduce errors.[1]
-
-
Troubleshooting Steps:
-
Technique: Ensure proper pipetting technique and that pipettes are calibrated. Vortex all tubes after adding reagents.
-
Consistency: Use a consistent protocol for all samples and standards, including incubation times and temperatures. Avoid stacking plates during incubation to ensure even temperature distribution.
-
Sample Handling: Aliquot plasma samples after the initial thaw to avoid repeated freeze-thaw cycles. The use of alkali-treated casein can reduce the adsorption of Adrenomedullin to surfaces.[3][4][5]
-
Equipment Check: Perform regular maintenance and calibration of all laboratory equipment.
-
My sample concentrations are outside the range of the standard curve. What should I do?
-
Samples Above the Highest Standard: If the sample concentration is higher than the highest point on the standard curve, the sample needs to be diluted with the assay buffer and re-assayed. The final concentration is then calculated by multiplying the result by the dilution factor.[1]
-
Samples Below the Lowest Standard: If the sample concentration is below the detection limit of the assay, the sample may need to be concentrated prior to the assay.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Adrenomedullin RIAs based on published literature.
Table 1: Antibody Cross-Reactivity
| Compound | Cross-Reactivity (%) | Reference |
| Adrenomedullin (1-52) (human) | 100 | [2],[6],[7] |
| Adrenomedullin (13-52) (human) | Negligible / No Cross-reactivity | [2],[3],[6],[8],[4],[5],[7] |
| Adrenomedullin (1-12) (human) | Negligible | [2],[3],[4],[5] |
| Calcitonin Gene-Related Peptide (CGRP) | Negligible / No Cross-reactivity | [2],[3],[6],[8],[4],[5],[7] |
| Amylin | Negligible | [2],[3],[4],[5] |
| Endothelin-1 | No Cross-reactivity | [6],[7] |
| α-human Atrial Natriuretic Peptide (ANP) | No Cross-reactivity | [6],[8],[7] |
| Brain Natriuretic Peptide (BNP) | No Cross-reactivity | [6],[8],[7] |
| C-type Natriuretic Peptide (CNP) | No Cross-reactivity | [6],[7] |
Table 2: Assay Performance Characteristics
| Parameter | Value | Reference |
| Detection Limit | 0.1 fmol/tube | [2],[3],[9],[4],[5] |
| ED50 (50% Inhibition of Binding) | 1.2 fmol/tube | [2],[3],[9],[4],[5] |
| Intra-assay Coefficient of Variation | 6% | [6] |
| Inter-assay Coefficient of Variation | 8% | [6] |
| Normal Plasma Concentration Range | 2.7 - 10.1 pmol/L | [2],[3],[4],[5] |
Experimental Protocols
A generalized protocol for a competitive Adrenomedullin radioimmunoassay is provided below. Specific details may vary depending on the kit manufacturer.
1. Reagent Preparation:
-
Prepare assay buffer, standards, and quality controls according to the manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
2. Assay Procedure:
-
Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipette assay buffer into the NSB and B0 tubes.
-
Pipette standards and samples into their respective tubes.
-
Add the primary antibody to all tubes except the TC and NSB tubes.
-
Add the radiolabeled Adrenomedullin (tracer) to all tubes.
-
Vortex all tubes gently.
-
Incubate the tubes for the specified time and temperature (e.g., 16-24 hours at 4°C).[10]
-
Add the precipitating reagent (e.g., goat anti-rabbit IgG and normal rabbit serum) to all tubes except the TC tubes.
-
Incubate to allow for the precipitation of the antibody-bound complex.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant or aspirate the supernatant.
-
Count the radioactivity in the pellets using a gamma counter.
3. Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot a standard curve of %B/B0 versus the concentration of the standards.
-
Determine the concentration of Adrenomedullin in the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
Adrenomedullin Signaling Pathway
Caption: Adrenomedullin signaling pathway overview.
Radioimmunoassay (RIA) Experimental Workflow
Caption: General experimental workflow for a radioimmunoassay.
Troubleshooting Logic for Poor Standard Curve
Caption: Troubleshooting logic for an inaccurate standard curve.
References
- 1. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Adrenomedullin(1-52) measured in human plasma by radioimmunoassay: plasma concentration, adsorption, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of adrenomedullin and natriuretic peptides in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Changes of adrenomedullin and natriuretic peptides in patients with adrenal medullary hyperplasia prior to and following pharmacological therapy and adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
Technical Support Center: Adrenomedullin (13-52) In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Adrenomedullin (13-52) [AM(13-52)] in in vivo models. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of your experimental dosage and design.
Frequently Asked Questions (FAQs)
Q1: What is Adrenomedullin (13-52) and its primary mechanism of action?
A1: Adrenomedullin (13-52) is a truncated form of the 52-amino acid peptide, Adrenomedullin.[1] It is a member of the calcitonin gene-related peptide (CGRP) family.[2] Like the full-length peptide, AM(13-52) functions as an agonist, primarily acting as a potent vasodilator.[3][4] Its biological effects are mediated through receptor complexes composed of the calcitonin receptor-like receptor (CL) and receptor activity modifying proteins (RAMPs), specifically RAMP2 or RAMP3.[5][6] Binding to these receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][7] This cascade can also stimulate nitric oxide (NO) release, contributing to its vasodilatory effects.[2][8]
Q2: I am starting a new in vivo study. What is a typical dosage range for Adrenomedullin (13-52)?
A2: The optimal dose of AM(13-52) is highly dependent on the animal model, the route of administration, and the specific biological question being investigated. For initial studies, it is recommended to perform a dose-response experiment. Based on published literature, doses can range from the picomolar to nanomolar range. For example, in rats, intradermal injections of 3-300 pmol have been used to study effects on local blood flow, while intravenous administrations have been tested to assess systemic effects like changes in mean arterial pressure.[1][4] Please refer to the data summary tables below for specific examples from various studies.
Q3: My lyophilized Adrenomedullin (13-52) peptide will not dissolve. What should I do?
A3: Peptide solubility can be a significant challenge.[9] Lyophilized peptides, especially those with a high proportion of hydrophobic amino acids, may not readily dissolve in neutral aqueous solutions like PBS or water.[9][10]
Here are the recommended steps:
-
Assess Peptide Charge: First, calculate the net charge of the AM(13-52) sequence at neutral pH to determine if it is acidic or basic.[10]
-
Use an Appropriate Solvent:
-
For basic peptides (net positive charge), try dissolving in a dilute (10-30%) acetic acid solution first, and then add your aqueous buffer to the desired concentration.[10]
-
For acidic peptides (net negative charge), a dilute (0.5%) ammonium hydroxide solution can be used, but this is not recommended if disulfide bridges are present, as a high pH can disrupt them.[10]
-
For hydrophobic or neutral peptides , it may be necessary to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.[9]
-
-
Gentle Agitation: Use gentle swirling or vortexing to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.[11]
Q4: I am observing inconsistent or no effects in my animal model. What are some common troubleshooting steps?
A4: Inconsistent results can stem from issues with peptide stability, administration, or experimental design.
-
Peptide Stability: Peptides have short half-lives in vivo due to rapid degradation by proteases and clearance by the kidneys.[12] It is crucial to handle the peptide correctly. Prepare fresh solutions for each experiment or, if using frozen aliquots, avoid repeated freeze-thaw cycles.[11] Consider performing an in vitro plasma stability assay to determine the peptide's half-life in a biological matrix (see Protocol 1).
-
Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the bioavailability and pharmacokinetics of the peptide. Ensure your administration technique is consistent and accurate.
-
Dose and Timing: The dose may be too low to elicit a response, or the timing of your measurements may not align with the peptide's peak activity. A thorough dose-response and time-course study is essential for optimizing your protocol.
-
Animal Model: The expression of AM receptors can vary between species and even strains, influencing responsiveness.
Q5: How can I improve the in vivo stability and half-life of my peptide?
A5: Several strategies can be employed to enhance the in vivo stability of peptides like AM(13-52):
-
PEGylation: Attaching polyethylene glycol (PEG) increases the peptide's size, which can reduce renal clearance and protect it from enzymatic degradation.[12][13]
-
Formulation with Excipients: Using stabilizing agents, nanoparticles, or liposomes can protect the peptide from degradation and control its release.[12]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at sites susceptible to cleavage can increase resistance to proteases.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Precipitation | - pH of the solution is near the peptide's isoelectric point (pI).- High peptide concentration.- "Salting out" effect upon mixing with physiological fluids.[11] | - Adjust the pH of your formulation to be at least 1-2 units away from the pI.[11]- Work with the lowest effective concentration.- Test solubility in different biocompatible buffers or with solubility-enhancing excipients. |
| Loss of Activity | - Enzymatic degradation (in vivo or in vitro).[12]- Chemical instability (oxidation, deamidation).[12][13]- Aggregation upon storage.[13] | - Prepare solutions fresh before use.- Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C.[11]- Perform an in vitro plasma stability assay to quantify degradation rate (Protocol 1).- Consider adding antioxidants like ascorbic acid to the formulation if oxidation is suspected.[12] |
| High Variability in Results | - Inconsistent dosing or administration technique.- Rapid peptide clearance.- Biological variability between animals. | - Ensure precise and consistent administration volume and location.- Increase the number of animals per group to improve statistical power.- Consider a continuous infusion model (e.g., via osmotic mini-pump) for longer-term studies to maintain stable plasma concentrations. |
| Unexpected Biological Response | - Off-target effects.- Interaction with other receptors (e.g., CGRP receptors).[4] | - Include appropriate controls, such as a scrambled peptide sequence.- Use a specific antagonist, like CGRP(8-37), to confirm that the observed effect is mediated through the intended receptor.[4][8] |
Experimental Protocols
Protocol 1: General In Vivo Administration of Adrenomedullin (13-52)
This protocol outlines the general steps for preparing and administering AM(13-52) to rodent models.
1. Reconstitution of Lyophilized Peptide: a. Allow the vial of lyophilized AM(13-52) to equilibrate to room temperature before opening. b. Based on the peptide's characteristics (see FAQ Q3), select an appropriate initial solvent (e.g., sterile water, 10% acetic acid, or DMSO). c. Add a small volume of the initial solvent to the vial to create a concentrated stock solution. Gently swirl to dissolve. Do not shake vigorously. d. Once fully dissolved, dilute the stock solution to the final desired concentration using a sterile, physiologically compatible vehicle (e.g., saline, PBS). e. For long-term storage, aliquot the concentrated stock solution into single-use vials and store at -80°C.[11]
2. Dosage Calculation: a. Determine the dose in mg/kg based on literature or pilot studies. b. Weigh each animal accurately before administration. c. Calculate the total mass of peptide required for each animal (Animal Weight in kg × Dose in mg/kg). d. Calculate the injection volume based on the concentration of your final solution (Total Mass / Concentration). Ensure the final volume is appropriate for the route of administration and animal size.[14]
3. Administration: a. Choose the appropriate route of administration (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC)). b. Administer the calculated volume to the animal using proper handling and injection techniques. c. For control groups, administer an equivalent volume of the vehicle solution.
Protocol 2: In Vitro Peptide Stability Assay in Plasma
This protocol provides a method to assess the stability of AM(13-52) in plasma.[12]
1. Materials:
- AM(13-52) stock solution.
- Animal plasma (e.g., rat, mouse, human).
- Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
- HPLC or LC-MS system for analysis.
2. Procedure: a. Pre-warm an aliquot of plasma to 37°C in a water bath. b. Spike the plasma with AM(13-52) to a final concentration (e.g., 10 µM). c. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a sample of the plasma-peptide mixture. d. Immediately mix the sample with an equal volume of cold quenching solution to stop enzymatic degradation. e. Centrifuge the samples to pellet precipitated proteins. f. Analyze the supernatant using HPLC or LC-MS to quantify the amount of intact peptide remaining. g. Plot the percentage of remaining peptide against time to determine the peptide's half-life (t½) in plasma.
Quantitative Data Summary
Table 1: Adrenomedullin (13-52) Dosages in Various In Vivo Models
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Rat (Spontaneously Hypertensive) | Intravenous (IV) | Dose-dependent | Decrease in mean arterial pressure | [1] |
| Rat (Renal Hypertensive) | Intravenous (IV) | Dose-dependent | Decrease in mean arterial pressure | [1] |
| Cat | Intravenous (IV) | 10 - 3,000 ng per animal | Reversal of U-46619-induced increase in lobar arterial pressure | [1] |
| Rat | Intradermal | 3 - 300 pmol | Dose-related increase in local skin blood flow | [4] |
| Hamster | Topical (cheek pouch) | 1 pmol - 0.4 nmol | Dose-related increase in arteriolar diameter | [4] |
| Rat (Pulmonary) | Injections | Dose-related | Decrease in lobar arterial pressure | [8] |
Visualizations: Pathways and Workflows
Adrenomedullin Signaling Pathway
Caption: Simplified signaling cascade of Adrenomedullin (AM).
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for determining optimal dosage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PulmoBind, an Adrenomedullin-Based Molecular Lung Imaging Tool | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 7. JCI - Shear stress–induced endothelial adrenomedullin signaling regulates vascular tone and blood pressure [jci.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. jpt.com [jpt.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. iiste.org [iiste.org]
Technical Support Center: Adrenomedullin (13-52) Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of Adrenomedullin (13-52) (AM (13-52)) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing Adrenomedullin (13-52)?
For long-term stability, Adrenomedullin (13-52) should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted in solution, it is crucial to prepare single-use aliquots and store them frozen at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.[1] A study on the full-length Adrenomedullin (1-52) in plasma showed that immunoreactivity of exogenously added peptide decreased by up to 70% after a single freeze-thaw cycle and up to 90% after subsequent cycles.[2]
Q2: What are the primary causes of Adrenomedullin (13-52) degradation in solution?
Adrenomedullin (13-52) degradation in solution is primarily caused by two factors:
-
Proteolytic Degradation: The peptide is susceptible to cleavage by proteases, particularly metalloproteases and aminopeptidases, which may be present in experimental systems, such as cell culture media or tissue homogenates.[3]
-
Physicochemical Instability: Factors such as improper pH, repeated freeze-thaw cycles, and adsorption to laboratory plastics can lead to loss of active peptide.
Q3: What is the optimal pH for a buffer solution containing Adrenomedullin (13-52)?
Q4: Can I do anything to prevent the peptide from sticking to tubes and pipette tips?
Yes, adsorption to surfaces can be a significant issue for peptides like Adrenomedullin. To mitigate this, consider the following:
-
Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Incorporate a carrier protein, such as alkali-treated casein (e.g., 1 g/L), into your buffer.[2] This has been shown to reduce surface adsorption and improve assay precision for full-length Adrenomedullin.[2]
-
Adding a non-ionic surfactant like Triton X-100 (e.g., 0.1%) to the buffer can also help reduce non-specific binding.[2]
Q5: Should I use protease inhibitors in my experiments with Adrenomedullin (13-52)?
Yes, if your experimental system contains potential sources of proteases (e.g., cell lysates, plasma, tissue homogenates), the use of protease inhibitors is highly recommended. The degradation of full-length Adrenomedullin has been shown to be inhibited by the metalloprotease inhibitors EDTA and 1,10-phenanthroline.[3] Therefore, a protease inhibitor cocktail containing these components would be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results | Degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the reconstituted peptide solution and store them at -20°C or -80°C. Thaw an aliquot only once before use. |
| Proteolytic degradation. | Add a broad-spectrum protease inhibitor cocktail containing metalloprotease inhibitors (e.g., EDTA) to your experimental buffer. | |
| Adsorption to labware. | Use low-protein-binding tubes and tips. Consider adding a carrier protein like alkali-treated casein (1 g/L) or a surfactant like Triton X-100 (0.1%) to your buffer.[2] | |
| Incorrect pH of the solution. | Ensure your buffer pH is in the neutral to slightly acidic range. For many applications, a phosphate buffer at pH 7.4 is a good starting point.[2][4] | |
| Difficulty dissolving the lyophilized peptide | Peptide has formed aggregates. | The overall charge of Adrenomedullin (13-52) is positive (basic peptide). Try dissolving it in sterile, distilled water first. If solubility is an issue, a few drops of 10-30% acetic acid can be added. For cell culture experiments where acetic acid is not ideal, sonication may aid dissolution in water. |
Quantitative Data Summary
The following table summarizes stability data for full-length Adrenomedullin (1-52) in human plasma, which can serve as a conservative estimate for the stability of the Adrenomedullin (13-52) fragment.
| Condition | Time | Analyte | Stability (% Remaining Immunoreactivity) | Reference |
| Freeze-Thaw Cycles (in plasma) | 1 cycle | Exogenous AM (1-52) | ~30% | [2] |
| 4 cycles | Exogenous AM (1-52) | ~10% | [2] | |
| 4 cycles | Endogenous AM (1-52) | Stable | [2] | |
| Storage Temperature (in plasma) | 24 hours | Exogenous AM (1-52) | ~80% | [2] |
| 24 hours | Exogenous AM (1-52) | ~80% | [2] |
Note: This data is for the full-length Adrenomedullin (1-52) peptide in a complex biological matrix (plasma). Stability in purified buffer systems may differ.
Experimental Protocols
Protocol: Assessing the Stability of Adrenomedullin (13-52) in Solution via RP-HPLC
This protocol provides a framework for determining the stability of Adrenomedullin (13-52) in a specific buffer under various conditions.
1. Materials:
-
Lyophilized Adrenomedullin (13-52)
-
High-purity water (HPLC grade)
-
Your experimental buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Protease inhibitor cocktail (optional, but recommended for biological samples)
-
Low-protein-binding microcentrifuge tubes
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (detection at ~214 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
2. Procedure:
-
Peptide Reconstitution: Carefully reconstitute the lyophilized Adrenomedullin (13-52) in your chosen buffer to a known concentration (e.g., 1 mg/mL). To ensure complete dissolution, you may need to gently vortex or sonicate the solution.
-
Experimental Setup:
-
Divide the peptide solution into several aliquots in low-protein-binding tubes.
-
For a time-course experiment, prepare separate sets of aliquots for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
To test temperature stability, incubate sets of aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
To test pH stability, prepare the peptide in buffers of different pH values.
-
-
Sample Collection: At each designated time point, take one aliquot from each condition and immediately freeze it at -80°C to stop any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard amount of each sample into the RP-HPLC system.
-
Use a gradient elution method, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the peptide. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at ~214 nm, which is characteristic of the peptide bond.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Adrenomedullin (13-52) in the T=0 sample.
-
For each subsequent time point and condition, quantify the area of the intact peptide peak.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample (which is set to 100%).
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
-
Visualizations
References
Improving solubility of Adrenomedullin (13-52) for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Adrenomedullin (13-52) for cell culture applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered when preparing Adrenomedullin (13-52) for cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide may have low solubility in neutral aqueous solutions. | First, attempt to dissolve the peptide in sterile, distilled water. If it remains insoluble, consider using a small amount of an organic solvent like DMSO to create a stock solution, which can then be diluted into your cell culture medium. For basic peptides, a dilute solution of acetic acid (e.g., 10%) can be used for initial solubilization. |
| Precipitation occurs when diluting a stock solution into cell culture medium. | The peptide has reached its solubility limit in the final buffer, or the organic solvent concentration is too high. | When diluting a stock solution (especially from an organic solvent like DMSO), add it dropwise to the aqueous buffer while gently vortexing. Ensure the final concentration of the organic solvent is non-toxic to your cells (ideally ≤0.1% DMSO, though up to 0.5% may be tolerated by some cell lines). |
| Inconsistent or no biological activity observed in cell-based assays. | The peptide may not be fully dissolved, leading to an inaccurate concentration, or it may have degraded. | After reconstitution, centrifuge the stock solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiments to ensure you are working with a fully solubilized peptide. Always aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -20°C or lower. |
| Difficulty dissolving the lyophilized powder. | The lyophilized powder may have formed a thin, hard-to-see film in the vial. | Before opening, gently tap the vial on a hard surface to dislodge any powder from the cap. Briefly centrifuge the vial to collect all the lyophilized material at the bottom. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting Adrenomedullin (13-52)?
A1: The recommended starting solvent is sterile, distilled water. Adrenomedullin (1-52) has a reported solubility of at least 1 mg/mL in water, and Adrenomedullin (13-52) is also known to be soluble in water and acidic solutions.[1][2] If you encounter solubility issues, using a small amount of dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution is a common alternative.
Q2: How should I store lyophilized and reconstituted Adrenomedullin (13-52)?
A2: Lyophilized Adrenomedullin (13-52) should be stored at -20°C.[3] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to maintain stability and avoid degradation from multiple freeze-thaw cycles.[4]
Q3: What is the maximum concentration of DMSO that can be used in my cell culture?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5] While some robust cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.[5]
Q4: My Adrenomedullin (13-52) solution appears cloudy. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. You can try gentle warming (to no more than 40°C) and sonication to aid dissolution. If the issue persists, it may be necessary to adjust the pH of your buffer or use a different solvent system.
Q5: How can I confirm the bioactivity of my reconstituted Adrenomedullin (13-52)?
A5: The bioactivity of Adrenomedullin (13-52) can be assessed through various functional assays. A common method is to measure the stimulation of intracellular cyclic AMP (cAMP) in responsive cells, such as those overexpressing the adrenomedullin receptor (a complex of CLR and RAMP2/3).
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Adrenomedullin (13-52)
This protocol provides a general procedure for reconstituting lyophilized Adrenomedullin (13-52) for use in cell culture.
Materials:
-
Lyophilized Adrenomedullin (13-52)
-
Sterile, nuclease-free water
-
High-purity Dimethyl Sulfoxide (DMSO) (optional)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Preparation: Before opening, bring the vial of lyophilized Adrenomedullin (13-52) to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection:
-
Primary Method (Aqueous): Based on the desired stock concentration (e.g., 1 mg/mL), calculate the required volume of sterile water. Add the water to the vial and gently vortex or pipette up and down to dissolve the peptide.
-
Alternative Method (DMSO): If the peptide does not dissolve in water, use a minimal amount of DMSO (e.g., 20-50 µL) to create a highly concentrated stock solution. Ensure the peptide is completely dissolved in DMSO before proceeding.
-
-
Dilution (if using DMSO): Slowly add the DMSO stock solution dropwise into your desired aqueous buffer (e.g., sterile water or cell culture medium) while gently vortexing. This will create your working stock solution. Do not exceed a final DMSO concentration that is toxic to your cells.
-
Aliquoting and Storage: Aliquot the reconstituted peptide solution into single-use, sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Adrenomedullin (13-52)-Induced cAMP Accumulation Assay
This protocol outlines a method to assess the bioactivity of Adrenomedullin (13-52) by measuring its ability to stimulate cAMP production in a suitable cell line (e.g., HEK293 cells expressing the AM1 receptor).
Materials:
-
HEK293 cells expressing the Adrenomedullin receptor (CLR/RAMP2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
3-isobutyl-1-methylxanthine (IBMX) solution
-
Reconstituted Adrenomedullin (13-52) stock solution
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
White, opaque 96-well or 384-well microplates suitable for luminescence assays
-
Plate reader capable of measuring the cAMP assay signal
Procedure:
-
Cell Seeding: Seed the receptor-expressing HEK293 cells into the white microplate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells in complete medium at 37°C in a 5% CO2 incubator.
-
Cell Stimulation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with PBS.
-
Add serum-free medium containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to each well and incubate for 30 minutes at 37°C.[6]
-
Prepare serial dilutions of Adrenomedullin (13-52) in serum-free medium containing IBMX.
-
Add the Adrenomedullin (13-52) dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.[6][7] Include a vehicle control (medium with IBMX but no peptide).
-
-
Cell Lysis and cAMP Measurement:
-
Following stimulation, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement as per the kit protocol.
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the Adrenomedullin (13-52) concentration. Calculate the EC50 value to determine the potency of the peptide.
Visualizations
Caption: Workflow for reconstituting Adrenomedullin (13-52).
Caption: Adrenomedullin (13-52) signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Adrenomedullin (13-52), human - LKT Labs [lktlabs.com]
- 3. scispace.com [scispace.com]
- 4. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Adrenomedullin (13-52) stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adrenomedullin (13-52) in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of lyophilized Adrenomedullin (13-52)?
A1: Lyophilized Adrenomedullin (13-52) is stable for at least two years when stored at -20°C.[1] Some suppliers suggest a shelf-life of over four years under these conditions.
Q2: How should I store Adrenomedullin (13-52) after reconstitution?
A2: After reconstituting in a suitable solvent, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Reconstituted Adrenomedullin-Gly (13-52) is stable for up to 6 months at -20°C.[2]
Q3: What is the half-life of Adrenomedullin (1-52) in plasma?
A3: The plasma half-life of the full-length Adrenomedullin (1-52) is approximately 22 minutes.[3][4] While specific data for the (13-52) fragment is limited, it is expected to have a similarly short half-life in biological fluids due to enzymatic degradation.
Q4: What are the primary pathways of Adrenomedullin degradation?
A4: Adrenomedullin is primarily degraded by proteases that cleave the peptide, particularly from the N-terminus.[3] Matrix metalloproteinase-2 (MMP-2) has been shown to cleave full-length Adrenomedullin at several sites, yielding various fragments.[1]
Q5: How does the stability of Adrenomedullin (13-52) compare to the full-length peptide?
A5: The N-terminus of Adrenomedullin (1-52) is a primary site of enzymatic degradation.[3] Since Adrenomedullin (13-52) lacks the initial 12 amino acids, it may exhibit altered stability. However, it remains susceptible to other proteases. Studies on modified [44Ala] Adrenomedullin (13-52) have shown a half-life comparable to the native full-length peptide, suggesting the unmodified fragment is also prone to rapid degradation in biological systems.[5]
Troubleshooting Guides
Issue 1: Loss of Bioactivity in Long-Term Cell Culture Experiments
Possible Cause: Degradation of Adrenomedullin (13-52) in the cell culture medium at 37°C.
Troubleshooting Steps:
-
Assess Peptide Stability: Perform an in vitro stability assay to determine the half-life of Adrenomedullin (13-52) in your specific cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section.
-
Optimize Dosing Regimen: Based on the determined half-life, adjust the frequency of media changes and peptide supplementation to maintain the desired effective concentration.
-
Use Protease Inhibitors: If permissible for your experimental setup, consider the addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium to reduce enzymatic degradation.
-
Consider Stabilized Analogs: For very long-term experiments, explore the use of commercially available stabilized analogs of Adrenomedullin or Adrenomedullin (13-52).
Issue 2: High Variability in Bioassay Results
Possible Cause: Inconsistent peptide concentration due to improper handling, storage, or aggregation.
Troubleshooting Steps:
-
Review Storage and Handling Procedures: Ensure that the lyophilized peptide is stored at -20°C and reconstituted solutions are aliquoted and frozen immediately. Avoid repeated freeze-thaw cycles.
-
Check for Aggregation: Visually inspect the reconstituted peptide solution for any precipitates. Peptide aggregation can lead to a decrease in the effective concentration of the active monomer.
-
Optimize Solubilization: Ensure the peptide is fully dissolved in a compatible solvent. Adrenomedullin (13-52) is generally soluble in water and acidic solutions.[5]
-
Standardize Pipetting Techniques: Use calibrated pipettes and consistent techniques to minimize variability in the amount of peptide added to each well or experimental condition.
Issue 3: Unexpected Vasoconstrictor Effects
Possible Cause: Generation of active fragments through enzymatic cleavage.
Troubleshooting Steps:
-
Analyze Degradation Products: Use techniques like HPLC-MS to identify the fragments of Adrenomedullin (13-52) that may be forming in your experimental system.
-
Literature Review: Research the biological activity of known Adrenomedullin fragments. For instance, some fragments of full-length Adrenomedullin have been shown to have vasoconstrictor properties.[1]
-
Modify Experimental Conditions: If possible, adjust conditions to minimize the formation of undesired active fragments, for example, by using protease inhibitors.
Data Summary
Table 1: Storage and Stability of Adrenomedullin (13-52)
| Form | Storage Temperature | Recommended Duration | Source |
| Lyophilized Powder | -20°C | ≥ 2 years | [1] |
| Lyophilized Powder | -20°C | ≥ 4 years | |
| Reconstituted Solution | -20°C | ≤ 6 months (aliquoted) | [2] |
Table 2: Half-life of Adrenomedullin Peptides
| Peptide | Matrix | Half-life | Source |
| Adrenomedullin (1-52) | Plasma | ~22 minutes | [3][4] |
| [44Ala] AM (13-52) | In vivo (modified) | Comparable to native AM | [5] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of Adrenomedullin (13-52) in Cell Culture Medium
This protocol provides a method to determine the half-life of Adrenomedullin (13-52) in your specific cell culture medium at 37°C.
Materials:
-
Adrenomedullin (13-52) stock solution (e.g., 1 mg/mL in sterile water)
-
Your specific cell culture medium (e.g., DMEM/F-12)
-
Incubator at 37°C with 5% CO2
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system for analysis
-
Low-binding microcentrifuge tubes
Procedure:
-
Pre-warm an aliquot of your cell culture medium to 37°C.
-
Spike the medium with Adrenomedullin (13-52) to a final concentration of, for example, 10 µM.
-
Immediately take a time zero (t=0) sample by transferring an aliquot (e.g., 100 µL) to a microcentrifuge tube containing an equal volume of cold quenching solution. This will stop any enzymatic degradation.
-
Incubate the remaining peptide-medium mixture at 37°C.
-
At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots and immediately quench them as described in step 3.
-
After collecting all time points, vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of the remaining intact Adrenomedullin (13-52) using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.
Visualizations
Caption: Adrenomedullin (13-52) signaling pathway.
Caption: Troubleshooting workflow for loss of bioactivity.
References
- 1. Matrix metalloproteinase-2 cleavage of adrenomedullin produces a vasoconstrictor out of a vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Development of Long-Acting Human Adrenomedullin Fc-Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Adrenomedullin (13-52)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adrenomedullin (13-52) [AM (13-52)]. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Adrenomedullin (13-52) and what is its primary mechanism of action?
Adrenomedullin (13-52) is a 40-amino acid peptide fragment of the full-length 52-amino acid hormone, Adrenomedullin. It is a high-affinity agonist for the adrenomedullin receptors (AM1 and AM2). These receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 for the AM1 receptor and RAMP3 for the AM2 receptor.[1][2]
The primary mechanism of action of AM (13-52) involves binding to these receptors, which are G-protein coupled receptors (GPCRs). This binding primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Increased cAMP activates Protein Kinase A (PKA), which in turn mediates many of the peptide's physiological effects, including vasodilation.[3] Additionally, AM (13-52) can stimulate the release of nitric oxide (NO) from endothelial cells, contributing to its vasodilatory properties.[4][5]
Q2: What are the primary off-target effects of Adrenomedullin (13-52) and what causes them?
The primary off-target effects of Adrenomedullin (13-52) stem from its cross-reactivity with the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] The CGRP receptor is also a heterodimer of CLR, but it is associated with RAMP1.[1] Due to the shared CLR subunit and the structural homology between AM and CGRP, AM (13-52) can bind to and activate the CGRP receptor, leading to physiological responses that are not mediated by the intended AM receptors. This can complicate the interpretation of experimental results and lead to unintended side effects in therapeutic applications. The AM2 receptor also shows a lower specificity for AM compared to the AM1 receptor and can have an appreciable affinity for βCGRP.[1]
Q3: How can I minimize the off-target effects of Adrenomedullin (13-52) in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Use of Selective Antagonists: To confirm that the observed effects are mediated by AM receptors and not CGRP receptors, you can use selective antagonists. For example, AM(22-52) is an effective antagonist at the AM1 receptor, while CGRP(8-37) is a known antagonist for the CGRP receptor.[1][2] However, it's important to note that current peptide antagonists may not be sufficiently selective to discriminate between all three receptors (AM1, AM2, and CGRP).[1]
-
Employ Genetically Modified Cell Lines: Utilize cell lines that have been genetically modified to express only the specific receptor of interest (e.g., HEK-293 cells stably expressing the AM1 receptor).[6] This allows for the study of on-target effects in a controlled environment.
-
Structural Modification of AM (13-52): Rational drug design and peptide engineering can be employed to enhance selectivity. Strategies such as lipidation, cyclization, N-methylation, and the replacement of the central DKDK motif with oligoethylene glycol linkers have been shown to increase proteolytic stability and receptor selectivity.[7]
-
Dose-Response Studies: Conduct careful dose-response experiments to determine the optimal concentration of AM (13-52) that elicits a robust on-target effect with minimal off-target engagement.
-
Control Experiments: Always include appropriate controls in your experiments. This includes vehicle controls, and where possible, experiments in the presence of selective antagonists for both AM and CGRP receptors to dissect the specific pathways being activated.[4][8]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects due to CGRP receptor activation.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of AM1, AM2, and CGRP receptors in your cell line using techniques like qPCR or Western blotting.
-
Use Selective Antagonists: Pre-incubate your cells with a CGRP receptor antagonist, such as CGRP(8-37), before adding AM (13-52).[8] If the unexpected effect is diminished, it is likely mediated by the CGRP receptor.
-
Titrate the Peptide Concentration: Lower the concentration of AM (13-52) to a range where it is more selective for the AM receptor.
-
Switch to a More Selective Agonist: If available, consider using a modified AM analog with higher selectivity for the AM receptor.[7]
-
Problem 2: Difficulty in demonstrating a clear, dose-dependent on-target effect.
-
Possible Cause: Peptide degradation, poor receptor expression, or issues with the assay itself.
-
Troubleshooting Steps:
-
Assess Peptide Stability: Ensure the stability of your AM (13-52) stock solution and its stability in your experimental medium. Peptides can be susceptible to degradation by proteases.
-
Optimize Cell Conditions: Ensure your cells are healthy and are expressing a sufficient number of receptors. Optimize cell density and incubation times.
-
Validate Assay Performance: Use a positive control, such as forskolin for cAMP assays, to confirm that your assay is working correctly.[9]
-
Check for Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter incubation times.
-
Problem 3: In vivo studies show unexpected cardiovascular effects (e.g., changes in blood pressure that do not correlate with expected AM receptor-mediated vasodilation).
-
Possible Cause: Complex interplay of AM and CGRP receptor activation in different vascular beds.
-
Troubleshooting Steps:
-
Use Selective Blockade: Administer selective antagonists for AM and CGRP receptors in vivo to differentiate the contributions of each receptor system to the observed hemodynamic changes.[8]
-
Monitor Multiple Parameters: In addition to blood pressure, measure heart rate, cardiac output, and regional blood flow to get a more comprehensive picture of the cardiovascular effects.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic profile of AM (13-52) in your animal model to ensure that the observed effects are occurring at relevant concentrations.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Adrenomedullin (13-52) and related peptides to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinities
| Ligand | Receptor/Tissue | Binding Affinity (Kd/IC50) | Reference |
| [125I]human AM (13-52) | Rat brain, lung, vas deferens homogenates | KD: 0.3 - 0.6 nM | [1] |
| Linear AM | Human cells expressing AM receptors | IC50: 70 nM | [10] |
| AM(13–52) | Dog lung homogenates | - | [11] |
| AM(22–52) | Dog lung homogenates | 10-fold less affinity than AM(13-52) | [11] |
Table 2: Agonist Potency in Functional Assays
| Agonist | Assay | Cell Line/Tissue | Potency (EC50/IC50) | Reference |
| Adrenomedullin (human) | LANCE® cAMP assay | HEK-293 cells expressing human AM2 Receptor | - | [12] |
| Adrenomedullin (13-52) (human) | LANCE® cAMP assay | HEK-293 cells expressing human AM2 Receptor | - | [12] |
| AM (1-52) | cAMP accumulation | Rat vascular smooth muscle cells | - | [13] |
| AM (13-52) | cAMP accumulation | Rat vascular smooth muscle cells | Similar to AM (1-52) | [13] |
| IgG1-AM (6-52) | cAMP accumulation | HEK-293 cells expressing AM1 receptor | Higher activity than IgG1-AM | [6] |
| IgG4-AM (6-52) | cAMP accumulation | HEK-293 cells expressing AM1 receptor | Higher activity than IgG4-AM | [6] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is adapted from studies characterizing AM receptor binding.[11]
-
Preparation of Membranes:
-
Homogenize tissue (e.g., lung tissue) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer.
-
-
Binding Reaction:
-
In a microtiter plate, add a constant concentration of radiolabeled AM (e.g., [125I]human AM (13-52)).
-
Add increasing concentrations of unlabeled AM (13-52) (for competition curve) or other test compounds.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Protocol 2: cAMP Accumulation Assay
This protocol is based on methods used to measure AM-induced cAMP production.[6][9]
-
Cell Culture:
-
Plate cells (e.g., HEK-293 cells expressing the AM1 receptor) in a multi-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of AM (13-52) or other test compounds to the wells. Include a positive control like forskolin.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding a lysis buffer (e.g., 0.1 M HCl).
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
-
Protocol 3: Nitric Oxide (NO) Measurement
This protocol is based on methods for measuring NO release in response to AM stimulation.[14]
-
Sample Preparation:
-
For in vitro studies, use cultured endothelial cells. For ex vivo studies, use isolated perfused organs like the kidney.
-
-
Stimulation:
-
Treat the cells or perfuse the organ with varying concentrations of AM (13-52).
-
-
NO Detection:
-
Griess Assay: Measure the concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant or organ perfusate using the Griess reagent. This is a colorimetric assay.
-
Chemiluminescence Assay: For real-time NO measurement, use a chemiluminescence NO analyzer. This method detects the light produced from the reaction of NO with ozone.
-
-
Data Analysis:
-
Quantify the amount of nitrite or the chemiluminescence signal.
-
Plot the NO production against the agonist concentration.
-
Visualizations
Signaling Pathway of Adrenomedullin (13-52)
Caption: On-target and off-target signaling pathways of Adrenomedullin (13-52).
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for the characterization of Adrenomedullin (13-52) off-target effects.
References
- 1. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenomedullin acts via nitric oxide and peroxynitrite to protect against myocardial ischaemia-induced arrhythmias in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ahajournals.org [ahajournals.org]
Refining Adrenomedullin (13-52) administration for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Adrenomedullin (13-52) (ADM-(13-52)).
Frequently Asked Questions (FAQs)
Q1: What is Adrenomedullin (13-52) and what is its primary mechanism of action?
Adrenomedullin (13-52) is a truncated form of Adrenomedullin, a potent vasodilator peptide.[1] It is a 40-amino acid peptide with an intramolecular disulfide bridge and acts as a high-affinity ligand for the adrenomedullin receptor.[2] Its primary mechanism of action involves stimulating the production of nitric oxide (NO) in endothelial cells, which in turn activates guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic GMP (cGMP) levels and vasorelaxation.[3][4] Additionally, it can activate adenylate cyclase, leading to increased cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which also contributes to vascular smooth muscle relaxation.[5][6]
Q2: What are the common research applications of Adrenomedullin (13-52)?
Adrenomedullin (13-52) is primarily used in cardiovascular research to study its effects on blood pressure regulation, regional hemodynamics, and vascular tone.[3][7] It is often used in models of hypertension and pulmonary hypertension to investigate its therapeutic potential as a vasodilator.[1][3] Other research areas include its role in angiogenesis, inflammation, and organ protection.[6][8]
Q3: How should Adrenomedullin (13-52) be stored and handled to ensure stability?
To ensure stability, lyophilized Adrenomedullin (13-52) should be stored at -20°C.[2] Once reconstituted, it is recommended to store the solution at -20°C for long-term use, and it may be stable for up to 12 months.[9] For short-term storage, 4°C is acceptable.[9] It is important to avoid repeated freeze-thaw cycles, as this can lead to a decrease in immunoreactivity and biological activity.[10][11] Due to its "sticky" nature, similar to other peptides like amylin, using carrier proteins like alkali-treated casein (1 g/L) in buffers can help reduce adsorption to surfaces and improve assay precision.[10][11]
Q4: What are the known receptors for Adrenomedullin (13-52)?
Adrenomedullin (13-52) primarily interacts with Adrenomedullin receptors, which are composed of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3.[8][12] It can also exhibit some affinity for the CGRP1 receptor, which is a complex of CRLR and RAMP1.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no vasodilator response in vitro | Endothelial Damage: The vasorelaxant effect of ADM-(13-52) is often endothelium-dependent. | Ensure careful preparation of vascular rings to preserve endothelial integrity. Verify endothelial function with a known endothelium-dependent vasodilator like acetylcholine.[3] |
| Peptide Degradation: Improper storage or handling can lead to loss of activity. | Store lyophilized peptide at -20°C and reconstituted aliquots at -20°C. Avoid repeated freeze-thaw cycles.[2][10][11] | |
| Incorrect Buffer/Vehicle: The vehicle used to dissolve the peptide may interfere with the experiment. | A common vehicle is physiological saline.[13] Ensure the final concentration of any solvent (e.g., DMSO) is minimal and does not affect vascular tone. | |
| Low Vascular Tone: The vasodilator effect of ADM-(13-52) is more pronounced in pre-constricted vessels. | Pre-contract the vascular rings with an appropriate vasoconstrictor (e.g., U-46619, phenylephrine) to establish a stable tone before adding ADM-(13-52).[2][7] | |
| High variability in in vivo blood pressure measurements | Route and Speed of Administration: Bolus intravenous injections can cause rapid and transient effects. | For more stable and sustained effects, consider continuous intravenous infusion.[14] If using bolus injections, ensure consistent injection speed and volume. |
| Animal Stress: Stress can significantly impact cardiovascular parameters. | Allow animals to acclimatize to the experimental setup to minimize stress-induced fluctuations in blood pressure and heart rate. | |
| Anesthesia: The type of anesthetic used can influence cardiovascular responses. | Be aware of the cardiovascular effects of the chosen anesthetic and maintain a consistent level of anesthesia throughout the experiment. | |
| Low recovery of peptide in plasma samples | Adsorption to Surfaces: ADM-(13-52) is known to be a "sticky" peptide and can adsorb to plasticware. | Use low-binding tubes and pipette tips. Consider adding a carrier protein like alkali-treated casein to buffers to reduce non-specific binding.[10][11] |
| Proteolytic Degradation: Plasma contains proteases that can degrade the peptide. | Collect blood samples into tubes containing protease inhibitors. Process samples quickly and store them at -80°C. | |
| Unexpected off-target effects | Interaction with CGRP Receptors: At higher concentrations, ADM-(13-52) can interact with CGRP receptors. | Use the lowest effective concentration of ADM-(13-52). To confirm specificity, use a selective ADM receptor antagonist, such as ADM-(22-52), in control experiments.[13] |
Experimental Protocols
In Vitro Vasorelaxation Assay in Rat Aortic Rings
-
Preparation of Aortic Rings:
-
Euthanize a male Wistar rat (250-350 g) via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.
-
Gently remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.
-
For endothelium-denuded rings, gently rub the luminal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing K-H buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a stable contraction with a vasoconstrictor such as phenylephrine (1 µM) or U-46619.[2]
-
Once a stable plateau is reached, add cumulative concentrations of Adrenomedullin (13-52) to the organ bath.
-
Record the relaxation response at each concentration.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to confirm the viability of the tissue.
-
In Vivo Blood Pressure Measurement in Rats
-
Animal Preparation:
-
Anesthetize a rat using an appropriate anesthetic (e.g., pentobarbital sodium, 30 mg/kg ip).[3]
-
Cannulate the carotid artery for continuous blood pressure monitoring using a pressure transducer.
-
Cannulate the jugular vein for intravenous administration of Adrenomedullin (13-52).
-
-
Hemodynamic Monitoring:
-
Allow the animal to stabilize after surgery until blood pressure and heart rate are consistent.
-
Record baseline hemodynamic parameters for at least 30 minutes.
-
-
Administration of Adrenomedullin (13-52):
-
Administer Adrenomedullin (13-52) via the jugular vein cannula. This can be done as a bolus injection or a continuous infusion.[3][14]
-
For dose-response studies, administer increasing doses of the peptide, allowing sufficient time for the blood pressure to return to baseline between doses.[7]
-
A typical dose range for bolus injections in rats can be from 10 to 3000 ng.[7]
-
-
Data Analysis:
-
Record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate throughout the experiment.
-
Calculate the change in these parameters from baseline in response to Adrenomedullin (13-52) administration.
-
Data Presentation
Table 1: In Vitro Vasorelaxant Effect of Adrenomedullin (13-52) on Pre-contracted Rat Aortic Rings
| Concentration (M) | % Relaxation (Mean ± SEM) |
| 10⁻⁹ | 15.2 ± 2.1 |
| 10⁻⁸ | 35.8 ± 4.5 |
| 10⁻⁷ | 68.3 ± 5.9 |
| 10⁻⁶ | 85.1 ± 3.7 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Effect of Intravenous Adrenomedullin (13-52) on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Dose (ng/kg) | Change in MAP (mmHg) (Mean ± SEM) |
| 100 | -5.4 ± 1.2 |
| 300 | -12.7 ± 2.5 |
| 1000 | -25.1 ± 3.8 |
| 3000 | -38.6 ± 4.1 |
Note: Data are hypothetical and for illustrative purposes, based on dose-dependent decreases in lobar arterial pressure observed in published studies.[7]
Visualizations
Caption: Endothelium-dependent signaling pathway of Adrenomedullin (13-52) leading to vasorelaxation.
Caption: General experimental workflows for in vitro and in vivo studies of Adrenomedullin (13-52).
Caption: A logical troubleshooting guide for inconsistent results with Adrenomedullin (13-52).
References
- 1. caymanchem.com [caymanchem.com]
- 2. Adrenomedullin (AM) (13-52), human | 154765-05-6 | MOLNOVA [molnova.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenomedullin Peptides | Adrenomedullin Peptides Products [biosyn.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. scispace.com [scispace.com]
- 9. mybiosource.com [mybiosource.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Adrenomedullin (13-52) Peptide Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Adrenomedullin (13-52) peptide adsorption to laboratory ware. Adsorption can lead to significant loss of peptide, resulting in inaccurate experimental results and poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is peptide adsorption and why is it a concern for Adrenomedullin (13-52)?
A1: Peptide adsorption is the non-specific binding of peptides to surfaces such as plastic and glass labware. This is a significant issue for peptides like Adrenomedullin (13-52) because it can lead to a substantial decrease in the effective concentration of the peptide in your experiments, resulting in inaccurate quantification, reduced biological activity, and inconsistent results. Peptides with hydrophobic and/or charged residues are particularly prone to adsorption.
Q2: How does the N-terminal truncation of Adrenomedullin (13-52) potentially affect its adsorption compared to the full-length Adrenomedullin (1-52)?
Q3: What types of labware are best for minimizing Adrenomedullin (13-52) adsorption?
A3: For peptides, it is recommended to use low-protein-binding labware. These are often made of modified polypropylene or are surface-coated to create a hydrophilic layer that repels peptides. For cationic peptides, it is advisable to avoid untreated glass surfaces, as the negatively charged silanol groups on glass can interact with positively charged amino acid residues. If glass is necessary, it should be siliconized.
Q4: Can I reuse low-binding labware when working with Adrenomedullin (13-52)?
A4: It is generally not recommended to reuse low-binding labware, especially for sensitive and quantitative applications. Reuse can lead to cross-contamination and may compromise the integrity of the low-binding surface, leading to inconsistent results.
Troubleshooting Guides
Issue 1: Low or no detectable peptide in your sample (e.g., by LC-MS or ELISA).
-
Possible Cause: Significant adsorption of Adrenomedullin (13-52) to your sample vials, pipette tips, or microplates.
-
Troubleshooting Steps:
-
Switch to Low-Binding Labware: Immediately switch to certified low-protein-binding microcentrifuge tubes, pipette tips, and plates.
-
Use Additives in Your Buffer:
-
Detergents: Include a non-ionic detergent like Tween-20 at a low concentration (typically 0.01% to 0.1%) in your buffers.[2]
-
Blocking Proteins: Add a carrier protein like Bovine Serum Albumin (BSA) to your buffer at a concentration of 0.1 to 1 mg/mL to saturate non-specific binding sites on the labware. Note that this is not suitable for all applications, such as mass spectrometry where the blocking protein would interfere.
-
-
Optimize Solvent Conditions: If compatible with your assay, increasing the organic solvent (e.g., acetonitrile) concentration in your sample diluent can help keep hydrophobic peptides in solution.
-
Perform a Recovery Test: Quantify the extent of peptide loss by incubating a known concentration of Adrenomedullin (13-52) in your current labware and measuring the concentration in the supernatant over time.
-
Issue 2: High variability and poor reproducibility between replicate experiments.
-
Possible Cause: Inconsistent adsorption of the peptide across different wells of a microplate or between different tubes.
-
Troubleshooting Steps:
-
Standardize Labware: Ensure that all samples, standards, and controls are prepared and stored in the same type of low-binding labware.
-
Pre-condition Labware: Before adding your peptide solution, you can pre-rinse the labware with a blocking solution (e.g., buffer containing BSA or a detergent) to passivate the surface.
-
Ensure Thorough Mixing: Vortex samples gently and consistently after the addition of the peptide to ensure a homogenous solution and minimize localized concentration-dependent adsorption.
-
Quantitative Data Summary
The following tables summarize data on the effectiveness of different labware and solvent conditions in preventing peptide loss. While this data is for peptides in general, it provides a valuable starting point for optimizing the handling of Adrenomedullin (13-52).
Table 1: Peptide Recovery in Different Labware Types
| Labware Type | Peptide Recovery (%) | Reference |
| Standard Polypropylene | Can be as low as <20% for hydrophobic peptides | [3] |
| Low-Binding Polypropylene | Significantly improved, often >90% | [3] |
| Siliconized Glass | High recovery for cationic peptides | |
| Untreated Glass | Can be very low for cationic peptides |
Table 2: Effect of Acetonitrile Concentration on Hydrophobic Peptide Recovery in Polypropylene Vials
| Acetonitrile (%) | Peptide Recovery (%) | Reference |
| 0 | Low and variable | |
| 25 | Improved, but may not be complete | |
| 50 | Approaching 100% |
Experimental Protocols
Protocol 1: General Peptide Recovery Assay
This protocol helps to quantify the recovery of Adrenomedullin (13-52) from your specific labware.
-
Prepare a Stock Solution: Dissolve Adrenomedullin (13-52) in a suitable solvent (e.g., water with a small amount of acid or organic solvent for solubility) to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer.
-
Incubate in Test Labware: Aliquot the working solution into the labware you wish to test (e.g., microplate wells, microcentrifuge tubes).
-
Incubate: Incubate the labware for various time points (e.g., 0, 1, 4, and 24 hours) under your typical experimental conditions.
-
Collect Supernatant: Carefully transfer the supernatant to a fresh low-binding tube.
-
Quantify Peptide: Analyze the peptide concentration in the supernatant using a suitable method like HPLC or LC-MS.
-
Calculate Recovery: Compare the measured concentration at each time point to the initial concentration (time 0) to determine the percentage of peptide recovered.
Protocol 2: Siliconizing Glassware
This protocol creates a hydrophobic surface on glassware to prevent the adsorption of charged peptides.
Caution: Dichlorodimethylsilane is a hazardous chemical and should be handled in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Clean and Dry Glassware: Thoroughly wash the glassware with a suitable detergent, rinse with deionized water, and dry completely in an oven.
-
Prepare Siliconizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in a non-polar, anhydrous solvent like heptane or toluene.
-
Treat Glassware:
-
Immersion: Immerse the clean, dry glassware in the siliconizing solution for 1-2 minutes.
-
Vapor Phase (for smaller items): Place the glassware in a desiccator with a small beaker containing the siliconizing solution. Apply a vacuum for a few minutes to allow the vapor to coat the glassware.
-
-
Rinse: Rinse the glassware thoroughly with the same anhydrous solvent used to prepare the solution to remove excess reagent.
-
Second Rinse: Rinse the glassware with a volatile solvent like methanol or ethanol.
-
Dry: Allow the glassware to air dry completely in the fume hood or in an oven.
Visualizations
Caption: Adrenomedullin (13-52) signaling pathway.
Caption: Recommended workflow for handling Adrenomedullin (13-52).
References
How to handle hADM-(13-52) for reproducible vasorelaxant responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining reproducible vasorelaxant responses with human Adrenomedullin-(13-52) (hADM-(13-52)).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during vasorelaxation experiments with hADM-(13-52).
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Why am I seeing no or very weak vasorelaxant response to hADM-(13-52)? | a. Peptide Integrity: - Storage: Lyophilized hADM-(13-52) should be stored at -20°C or lower for long-term stability.[1][2][3] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1][4] - Handling: Before use, allow the peptide to warm to room temperature in a desiccator to prevent condensation.[2][4] Use sterile, oxygen-free solvents for reconstitution, especially for peptides containing amino acids susceptible to oxidation.[4] - Solubility: If insolubility in aqueous buffers is an issue, a small amount of DMSO can be used to aid dissolution before further dilution in the experimental buffer.[4]b. Endothelial Integrity: - The vasorelaxant effect of hADM-(13-52) is primarily endothelium-dependent.[5] Ensure the integrity of the endothelium in your vascular ring preparation. This can be verified by observing a robust relaxation in response to an endothelium-dependent vasodilator like acetylcholine.[6] - Accidental removal or damage to the endothelium during dissection and mounting will significantly attenuate or abolish the response.[7][5]c. Receptor Desensitization: - Prolonged exposure to high concentrations of hADM-(13-52) may lead to receptor desensitization. Ensure that concentration-response curves are generated in a cumulative manner without excessive incubation times at each concentration. |
| 2. My vasorelaxant responses to hADM-(13-52) are inconsistent and not reproducible. | a. Tissue Viability: - Ensure the vascular tissue is healthy and viable. After mounting, test the contractility of the aortic rings with a vasoconstrictor like phenylephrine or U-46619 to confirm their responsiveness.[7][5]b. Experimental Conditions: - Maintain consistent experimental parameters such as temperature, pH, and oxygenation of the organ bath solution. Fluctuations in these conditions can affect enzymatic activity and tissue responsiveness.c. Pre-contraction Level: - The magnitude of the vasorelaxant response can depend on the level of pre-contraction. Aim for a consistent level of pre-contraction (e.g., 60-80% of maximal contraction) across all experiments to ensure comparability. |
| 3. What is the mechanism of action of hADM-(13-52)-induced vasorelaxation? | hADM-(13-52) induces vasorelaxation primarily through an endothelium-dependent pathway.[7][5] It binds to adrenomedullin receptors on endothelial cells, which stimulates the production of nitric oxide (NO).[8][9] NO then diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[9] Elevated cGMP levels activate protein kinase G, which ultimately results in a decrease in intracellular calcium and smooth muscle relaxation.[10][11] |
| 4. Which inhibitors can be used to confirm the signaling pathway of hADM-(13-52)? | - NG-nitro-L-arginine methyl ester (L-NAME): An inhibitor of nitric oxide synthase (NOS) that will attenuate the vasorelaxant response to hADM-(13-52).[7][5] - Methylene blue: An inhibitor of soluble guanylate cyclase that will also reduce the vasorelaxant effect.[7][5] - Endothelium removal: Mechanical removal of the endothelium will abolish the response.[7][5] |
| 5. What are the appropriate concentrations of hADM-(13-52) to use? | The effective concentration range for hADM-(13-52) can vary depending on the vascular bed and experimental conditions. A typical concentration-response curve might range from 0.3 nM to 1 µM.[7] It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific model. |
Quantitative Data Summary
The following table summarizes quantitative data for hADM-(13-52)-induced vasorelaxation from published studies.
| Vascular Bed | Species | Pre-constrictor Agent | EC50 | Maximal Relaxation (%) | Reference |
| Pulmonary Artery | Rat | U-46619 (30 nM) | Not Reported | Dose-dependent relaxation observed | [7] |
| Aortic Arteries | Rat | Not specified | Not Reported | Produced nitric oxide-dependent relaxation | [8] |
| Aorta | Mouse | Not specified | 8.0 ± 1.5 nmol/L (in RAMP2 overexpressing mice) | Not Reported | [12] |
| Aorta | Mouse | Not specified | 17.9 ± 3.6 nmol/L (in wild-type mice) | Not Reported | [12] |
Note: EC50 values and maximal relaxation can vary significantly based on the experimental model, tissue preparation, and specific laboratory conditions.
Experimental Protocols
Protocol for Aortic Ring Vasorelaxation Assay
This protocol outlines the key steps for assessing hADM-(13-52)-induced vasorelaxation in isolated aortic rings.
1. Aortic Ring Preparation:
-
Euthanize the animal (e.g., rat) and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.
2. Mounting the Aortic Rings:
-
Mount each aortic ring between two stainless steel hooks in an organ bath containing K-H buffer at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Viability and Endothelial Integrity Check:
-
After equilibration, induce a maximal contraction with a high potassium solution (e.g., 80 mM KCl).
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM) or U-46619 (e.g., 30 nM).
-
Once a stable contraction is achieved, assess endothelial integrity by adding a single dose of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
4. hADM-(13-52) Concentration-Response Curve:
-
Pre-contract the aortic rings again with the same vasoconstrictor to a stable plateau.
-
Cumulatively add increasing concentrations of hADM-(13-52) (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the organ bath at regular intervals (e.g., every 5-10 minutes or once the previous response has stabilized).
-
Record the relaxation response at each concentration.
5. Data Analysis:
-
Express the relaxation at each hADM-(13-52) concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of hADM-(13-52) that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of hADM-(13-52)-Induced Vasorelaxation
References
- 1. genscript.com [genscript.com]
- 2. bachem.com [bachem.com]
- 3. intavispeptides.com [intavispeptides.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of nitric oxide-cGMP pathway in adrenomedullin-induced vasodilation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Physiology | Nitric Oxide [cvphysiology.com]
- 12. m.youtube.com [m.youtube.com]
Optimizing buffer conditions for Adrenomedullin (13-52) binding assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions and troubleshooting Adrenomedullin (AM) (13-52) binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during AM (13-52) binding experiments.
Q1: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
A1: High non-specific binding (NSB) can obscure your specific signal. It is typically caused by the radioligand binding to components other than the target receptor, such as filters, membranes, and plasticware. Ideally, NSB should be less than 50% of the total binding.
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites.
-
Reduce Membrane/Tissue Concentration: High amounts of membrane protein can increase NSB. Titrate the amount of membrane protein to find the optimal balance between specific signal and NSB. A typical starting range is 50-120 µg for tissue preparations.
-
Modify Assay Buffer:
-
Blocking Agents: Include proteins like Bovine Serum Albumin (BSA) or alkali-treated casein in your buffer to block non-specific sites on filters and labware.
-
Detergents: A low concentration of a non-ionic detergent (e.g., Triton X-100) can help reduce the "stickiness" of the peptide and its non-specific adsorption to surfaces.[1][2]
-
-
Pre-treat Filters: Soak filtration plates (e.g., GF/C filters) in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
-
Optimize Wash Steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
Q2: My specific binding signal is too low. How can I improve it?
A2: A weak signal can be due to several factors, from receptor integrity to incorrect assay conditions.
Troubleshooting Steps:
-
Check Receptor Integrity and Expression: Ensure your cell membranes or tissue preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade the receptor.[1][2] Verify the expression level of the AM receptor in your system.
-
Confirm Radioligand Activity: Verify the age and specific activity of your radioligand. Old or improperly stored radioligands can lose activity.
-
Ensure Assay Equilibrium: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment (association kinetics) to determine the optimal incubation time. A typical incubation is 60 minutes at 30°C.
-
Optimize Buffer Composition:
-
pH: Ensure the buffer pH is optimal for binding, typically around 7.4.
-
Divalent Cations: Some receptors, including GPCRs, require divalent cations like Magnesium (Mg²⁺) for optimal conformation and ligand binding. Include MgCl₂ in your binding buffer.
-
Q3: Why is there poor reproducibility between my replicate wells or experiments?
A3: Poor reproducibility can stem from inconsistent sample handling, reagent preparation, or the inherent properties of the Adrenomedullin peptide.
Troubleshooting Steps:
-
Peptide Adsorption: Adrenomedullin is known to be a "sticky" peptide, readily adsorbing to plastic surfaces.[1][2] This can lead to variable concentrations in your assay wells.
-
Use low-protein-binding microplates and pipette tips.
-
Include a carrier protein (e.g., BSA) or a small amount of non-ionic detergent in your buffers to prevent adsorption.
-
Prepare peptide dilutions fresh for each experiment.
-
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially of viscous membrane preparations and small volumes of ligand.
-
Inconsistent Washing: During filtration, ensure all wells are washed for the same duration and with the same volume of ice-cold buffer.
-
Temperature Fluctuations: Maintain a consistent incubation temperature, as binding affinity can be temperature-dependent.
Q4: Should I use protease inhibitors in my binding buffer?
A4: Yes, it is highly recommended to include protease inhibitors, especially when working with tissue homogenates or cell membrane preparations that contain endogenous proteases.[3][4][5] Peptide ligands like AM (13-52) are susceptible to degradation, which would lead to an underestimation of binding.
Recommendation: Use a commercially available protease inhibitor cocktail that targets a broad spectrum of proteases (serine, cysteine, etc.) to ensure the stability of both the receptor and the peptide ligand during the assay.
Optimizing Buffer Conditions
The composition of the assay buffer is critical for a successful binding experiment. The following tables summarize recommended components and their typical concentration ranges for both radioligand and non-radioactive fluorescence polarization assays.
Table 1: Recommended Buffer Components for Radioligand Filtration Assays
| Component | Function | Typical Concentration | pH | Notes |
| Buffer | Maintain pH | 50 mM Tris-HCl or HEPES | 7.4 | Tris is a common choice for GPCR binding assays. |
| Divalent Cations | Receptor conformation/affinity | 5 mM MgCl₂ | - | Essential for many GPCR-ligand interactions. |
| Chelating Agents | Prevent protease activity | 0.1-1 mM EDTA | - | Sequesters divalent cations required by metalloproteases. |
| Blocking Agents | Reduce Non-Specific Binding | 0.1-0.5% BSA or 1 g/L Alkali-Treated Casein | - | Casein can be particularly effective at reducing peptide adsorption.[1][2] |
| Detergents | Reduce Non-Specific Binding / Adsorption | 0.01% Triton X-100 | - | Helps to solubilize membranes and prevent peptide "stickiness".[1][2] |
| Protease Inhibitors | Prevent peptide/receptor degradation | 1x Cocktail | - | Add fresh to the buffer immediately before use. |
Table 2: Recommended Buffer Components for Fluorescence Polarization (FP) Assays
| Component | Function | Typical Concentration | pH | Notes |
| Buffer | Maintain pH | 100 mM Sodium HEPES | 7.4 | HEPES is often preferred in fluorescence-based assays.[6][7] |
| Salts | Mimic physiological conditions | 150 mM NaCl | - | Important for maintaining protein structure and interactions.[8] |
| Chelating Agents | Prevent protease activity | 1 mM EDTA | - | Standard component to inhibit metalloproteases.[8] |
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay (Filtration)
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled AM (13-52) ligand.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.2% BSA, pH 7.4. Add protease inhibitor cocktail immediately before use.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: ¹²⁵I-AM (13-52) at a concentration equal to its Kd.
-
Unlabeled Competitor: AM (13-52) for determining non-specific binding (at 1-2 µM final concentration).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Membrane Preparation: Cell or tissue membranes expressing AM receptors.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% PEI.
Procedure:
-
In a 96-well assay plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) OR 50 µL of unlabeled AM (13-52) (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of radioligand solution (e.g., ¹²⁵I-AM (13-52)).
-
150 µL of membrane preparation (e.g., 50-120 µg protein).
-
-
Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration over the pre-soaked GF/C filter plate.
-
Wash the filters four times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate for 30 minutes at 50°C.
-
Add scintillant to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and analyze the competition data using non-linear regression to determine IC₅₀ and Ki values.
Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay
This non-radioactive method measures binding by detecting changes in the rotation of a fluorescently-labeled peptide probe upon binding to the larger receptor protein.
Materials:
-
Fluorescent Probe: FITC-labeled AM fragment (e.g., FITC-AM(37–52) S45W/Q50W) at a low nanomolar concentration (e.g., 7 nM).[9]
-
Receptor Protein: Purified AM receptor extracellular domain (ECD) complex (e.g., MBP-RAMP2-CLR ECD).
-
Test Compounds: Serial dilutions of unlabeled competitor peptides.
-
Assay Plate: Black, low-volume 384-well plate.
Procedure:
-
Prepare a master mix containing the FITC-labeled probe in FP Assay Buffer.
-
Prepare a master mix containing the purified receptor ECD in FP Assay Buffer.
-
In the 384-well plate, add:
-
10 µL of test compound dilution or buffer.
-
20 µL of the FITC-probe master mix.
-
20 µL of the receptor ECD master mix.
-
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the change in polarization against the concentration of the competitor compound and fit the data to determine IC₅₀ values.
Visualizing Workflows and Pathways
Adrenomedullin Signaling Pathway
Adrenomedullin mediates its effects by binding to a heterodimeric G protein-coupled receptor (GPCR) composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity-Modifying Protein (RAMP). AM preferentially binds to CLR when complexed with RAMP2 (forming the AM₁ receptor) or RAMP3 (the AM₂ receptor).[10] This interaction primarily activates the Gαs pathway, leading to adenylyl cyclase (AC) activation, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses including vasodilation.[7]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Protease Inhibitors [labome.com]
- 4. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itwreagents.com [itwreagents.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective CGRP and adrenomedullin peptide binding by tethered RAMP-calcitonin receptor-like receptor extracellular domain fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the Mechanism of Receptor Activity–Modifying Protein Modulation of GPCR Ligand Selectivity through Rational Design of Potent Adrenomedullin and Calcitonin Gene-Related Peptide Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adrenomedullin (1-52) and its N-Terminal Fragment Adrenomedullin (13-52)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of full-length Adrenomedullin (AM) (1-52) and its N-terminally truncated fragment, AM (13-52). The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction
Adrenomedullin is a potent vasodilatory peptide with a wide range of biological functions, including regulation of blood pressure, angiogenesis, and inflammation.[1] It is a 52-amino acid peptide belonging to the calcitonin gene-related peptide (CGRP) family.[1] The full-length, biologically active form is AM (1-52). Adrenomedullin (13-52) is a major N-terminally truncated fragment of AM. This guide explores the comparative activities of these two peptides.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative differences in the biological activities of Adrenomedullin (1-52) and Adrenomedullin (13-52).
| Parameter | Adrenomedullin (1-52) | Adrenomedullin (13-52) | Reference |
| Receptor Binding Affinity | Higher affinity | Lower affinity, deletion of N-terminal residues significantly decreases binding affinity. | [2] |
| cAMP Accumulation (EC50) | 18.1 ± 2.6 nM | 51.3 ± 9.0 nM | [3] |
| Vasodilator Potency | Generally more potent or has similar activity depending on the vascular bed and species. | Potent vasodilator, though in some studies, it is shown to be less potent than the full-length peptide. | [4][5] |
Signaling Pathways
Both Adrenomedullin (1-52) and Adrenomedullin (13-52) mediate their effects through the Adrenomedullin receptors (AM1 and AM2), which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMP2 or RAMP3).[1] Upon binding, they activate G-protein-coupled signaling cascades, primarily leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), and the activation of nitric oxide synthase (NOS) leading to nitric oxide (NO) production.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of Adrenomedullin (1-52) and Adrenomedullin (13-52) to their receptors.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line known to express Adrenomedullin receptors (e.g., SK-N-MC cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled Adrenomedullin ligand (e.g., 125I-AM (1-52)).
-
Add increasing concentrations of unlabeled competitor peptides (either AM (1-52) or AM (13-52)) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of each peptide for the receptor.
-
cAMP Accumulation Assay
This assay measures the ability of Adrenomedullin (1-52) and Adrenomedullin (13-52) to stimulate the production of the second messenger cyclic AMP (cAMP).
Protocol:
-
Cell Preparation:
-
Seed cells expressing Adrenomedullin receptors into a multi-well plate and grow to confluence.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
-
Peptide Stimulation:
-
Add varying concentrations of Adrenomedullin (1-52) or Adrenomedullin (13-52) to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by lysing the cells.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the peptide concentration.
-
Determine the EC50 value (the concentration of peptide that produces 50% of the maximal response) for each peptide.
-
In Vivo Hemodynamic Studies
These experiments assess the effects of Adrenomedullin (1-52) and Adrenomedullin (13-52) on cardiovascular parameters in a living organism.
Protocol:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., rat or cat).
-
Surgically implant catheters to measure arterial blood pressure and heart rate.
-
-
Peptide Administration:
-
Administer increasing doses of Adrenomedullin (1-52) or Adrenomedullin (13-52) intravenously.
-
-
Hemodynamic Monitoring:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after peptide administration.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of the peptides.
-
Construct dose-response curves to compare the hypotensive effects of the two peptides.
-
Conclusion
Both full-length Adrenomedullin (1-52) and its N-terminal fragment Adrenomedullin (13-52) are biologically active peptides that elicit their effects through the same receptor system. However, experimental data indicates that the full-length peptide generally exhibits a higher affinity for the Adrenomedullin receptors and is more potent in stimulating downstream signaling pathways such as cAMP accumulation.[2][3] The in vivo vasodilator effects are potent for both peptides, with subtle differences observed depending on the specific vascular bed and animal model studied.[4][5] This guide provides a foundational understanding of the comparative activities of these two important peptides to inform future research and therapeutic development.
References
- 1. Adrenomedullin - Current perspective on a peptide hormone with significant therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Biochemical characterization of G protein coupling to calcitonin gene–related peptide and adrenomedullin receptors using a native PAGE assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Comparison of the in vitro and in vivo pharmacology of adrenomedullin, calcitonin gene-related peptide and amylin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilator Effects of Adrenomedullin (13-52) and Calcitonin Gene-Related Peptide (CGRP)
A comprehensive guide for researchers and drug development professionals on the vasodilatory properties, mechanisms of action, and experimental evaluation of Adrenomedullin (13-52) and CGRP.
This guide provides a detailed comparison of the vasodilator effects of two potent endogenous peptides: Adrenomedullin (13-52) (ADM(13-52)) and Calcitonin Gene-Related Peptide (CGRP). Both peptides are members of the calcitonin family and play crucial roles in cardiovascular regulation. Understanding their distinct and overlapping mechanisms is vital for the development of novel therapeutics targeting cardiovascular diseases and migraine.
Quantitative Comparison of Vasodilator Potency
The vasodilator potency of ADM(13-52) and CGRP can be compared by examining their half-maximal effective concentration (EC50) values in various vascular beds. CGRP is consistently reported to be a more potent vasodilator than Adrenomedullin.[1][2] In some studies, CGRP has been shown to be 3 to 30 times more potent than ADM.[3]
| Peptide | Vascular Bed | Species | EC50 (pM) | Reference |
| CGRP | Rat Septal Arteries | Rat | 50 | [4] |
| Human Coronary Arteries | Human | - | pEC50: 8.17 ± 0.18[5] | |
| Human Middle Meningeal Arteries | Human | - | pEC50: 8.16 ± 0.14[5] | |
| Adrenomedullin (full length) | Human Coronary Arteries | Human | - | pEC50: 6.27 ± 0.27[5] |
| Human Middle Meningeal Arteries | Human | - | pEC50: 5.60 ± 0.23[5] | |
| Mouse Aorta | Mouse | 17,900 ± 3,600 | [6] | |
| Adrenomedullin (13-52) | Rat Skin (in vivo) | Rat | 3-300 pmol (dose) | [7] |
| Rat Pulmonary Artery | Rat | Dose-dependent decrease in pressure | [8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Mechanisms of Action and Signaling Pathways
Both ADM(13-52) and CGRP exert their vasodilator effects through interactions with a common receptor system composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a member of the receptor activity-modifying proteins (RAMPs).[3][9] The specific RAMP associated with CLR determines the receptor's affinity for each peptide.
-
CGRP Receptor: Primarily composed of CLR and RAMP1.[9]
-
Adrenomedullin Receptors: Primarily composed of CLR and RAMP2 (AM1 receptor) or RAMP3 (AM2 receptor).[10]
The binding of these peptides to their respective receptors initiates intracellular signaling cascades that lead to vascular smooth muscle relaxation and, consequently, vasodilation. Two primary pathways are involved:
-
Endothelium-Independent Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12]
-
Endothelium-Dependent Pathway: Stimulation of nitric oxide (NO) synthase in endothelial cells, resulting in the production of nitric oxide, which then diffuses to smooth muscle cells and activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[8][11]
While both peptides can utilize both pathways, some studies suggest that ADM-induced vasodilation is primarily endothelium-dependent, whereas CGRP can act through both endothelium-dependent and -independent mechanisms.[13]
References
- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the ability of calcitonin gene-related peptide and adrenomedullin13–52 to modulate microvascular but not thermal hyperalgesia responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Differential expression of components of the CGRP-receptor family in human coronary and human middle meningeal arteries: functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A comparative study of the ability of calcitonin gene-related peptide and adrenomedullin(13 - 52) to modulate microvascular but not thermal hyperalgesia responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Potential of Adrenomedullin Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Cross-Reactivity of Adrenomedullin (13-52) with CGRP Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Adrenomedullin (13-52) [AM (13-52)] with Calcitonin Gene-Related Peptide (CGRP) antagonists, supported by experimental data. Adrenomedullin, a potent vasodilator peptide, shares structural homology and receptor components with CGRP, leading to potential pharmacological overlap. Understanding the extent of this cross-reactivity is crucial for the development of selective CGRP-targeted therapeutics.
Executive Summary
Adrenomedullin (13-52), the biologically active fragment of adrenomedullin, exhibits cross-reactivity with CGRP receptors, though with a lower affinity and potency compared to CGRP itself. This interaction is significant as both peptides play crucial roles in vasodilation and cardiovascular regulation. Experimental evidence demonstrates that peptide-based CGRP antagonists, such as CGRP (8-37), can effectively block the physiological effects of AM (13-52). The cross-reactivity of small-molecule CGRP antagonists, known as 'gepants', with adrenomedullin-mediated signaling is an area of active investigation, with some antagonists showing the ability to inhibit responses to both CGRP and adrenomedullin. This guide summarizes the available quantitative data, details the experimental methodologies used to assess this cross-reactivity, and provides diagrams of the relevant signaling pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional potency of AM (13-52) and CGRP at the CGRP receptor, as well as the inhibitory effects of CGRP antagonists on the actions of both peptides.
Table 1: Comparative Binding Affinity and Functional Potency of Adrenomedullin (13-52) and CGRP at the CGRP Receptor
| Ligand | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| CGRP | SK-N-MC | Radioligand Binding | IC₅₀ | 0.32 ± 0.06 | [1] |
| Adrenomedullin (1-52) | SK-N-MC | Radioligand Binding | IC₅₀ | 2.11 ± 0.26 | [1] |
| Adrenomedullin (13-52) | SK-N-MC | Radioligand Binding | IC₅₀ | 3.45 ± 0.54 | [1] |
| CGRP | SK-N-MC | cAMP Accumulation | EC₅₀ | 0.40 ± 0.05 | [1] |
| Adrenomedullin (1-52) | SK-N-MC | cAMP Accumulation | EC₅₀ | 18.1 ± 2.6 | [1] |
| Adrenomedullin (13-52) | SK-N-MC | cAMP Accumulation | EC₅₀ | 51.3 ± 9.0 | [1] |
Table 2: Comparative Vasodilator Potency of Adrenomedullin (13-52) and CGRP
| Ligand | Vascular Bed | Parameter | Value (pmol) | Fold Difference (CGRP vs AM 13-52) | Reference |
| CGRP | Hamster Cheek Pouch Arteriole | ED₅₀ | 0.71 | 20 | [2] |
| Adrenomedullin (13-52) | Hamster Cheek Pouch Arteriole | ED₅₀ | 14 | [2] | |
| CGRP | Rat Skin Blood Flow | ED₅₀ | 1.6 | 17 | [2] |
| Adrenomedullin (13-52) | Rat Skin Blood Flow | ED₅₀ | 27 | [2] |
Table 3: Inhibitory Potency of CGRP Antagonists against CGRP- and Adrenomedullin-Mediated Responses
| Antagonist | Agonist | Assay System | Parameter | Value | Reference |
| CGRP (8-37) | CGRP | Rat Spinal Cord Cells (cAMP) | pA₂ | 7.63 ± 0.44 | |
| CGRP (8-37) | Adrenomedullin | Rat Spinal Cord Cells (cAMP) | pA₂ | 7.41 ± 0.15 | |
| Adrenomedullin (22-52) | CGRP | Rat Spinal Cord Cells (cAMP) | pA₂ | 6.18 ± 0.21 | |
| Adrenomedullin (22-52) | Adrenomedullin | Rat Spinal Cord Cells (cAMP) | pA₂ | 7.26 ± 0.18 | |
| BIBN4096BS | CGRP | SK-N-MC cells (cAMP) | pA₂ | 9.98 | [3] |
| BIBN4096BS | Adrenomedullin | Mouse Microvasculature | Inhibition | Effective | [4] |
Signaling Pathways and Receptor Composition
Adrenomedullin and CGRP receptors are heterodimers composed of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor (GPCR), and a member of the Receptor Activity-Modifying Protein (RAMP) family. The specific RAMP determines the ligand selectivity of the receptor complex.
-
CGRP Receptor: Composed of CLR and RAMP1. It binds CGRP with high affinity.
-
AM₁ Receptor: Composed of CLR and RAMP2. It is selective for Adrenomedullin.
-
AM₂ Receptor: Composed of CLR and RAMP3. It binds both Adrenomedullin and CGRP with appreciable affinity.
Both CGRP and Adrenomedullin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of these peptides, such as vasodilation.
Caption: Adrenomedullin and CGRP signaling cascade.
Experimental Protocols
The cross-reactivity of AM (13-52) with CGRP antagonists is primarily assessed through two key in vitro experimental methodologies: radioligand binding assays and functional assays such as cAMP accumulation assays. In vivo studies measuring physiological responses like vasodilation are also employed.
Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled ligand (competitor), such as AM (13-52) or a CGRP antagonist, to displace a radiolabeled ligand (e.g., ¹²⁵I-CGRP) from the CGRP receptor. The data are used to determine the binding affinity (Ki or IC₅₀) of the competitor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing CGRP receptors (e.g., from SK-N-MC cells or transfected cell lines) are isolated by homogenization and centrifugation.[5][6]
-
Assay Setup: In a multi-well plate, a fixed concentration of radiolabeled CGRP is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (AM (13-52) or a CGRP antagonist).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. A competition curve is generated, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or an antagonist to inhibit the production of the second messenger cyclic AMP (cAMP) in whole cells.
Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Culture: Cells endogenously expressing or transfected with CGRP receptors are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]
-
Antagonist Incubation: For antagonist studies, cells are pre-incubated with varying concentrations of the CGRP antagonist.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of the agonist (CGRP or AM (13-52)).
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, including Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or other commercially available kits.[7]
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the agonist or antagonist concentration. For agonists, the EC₅₀ (the concentration that produces 50% of the maximal response) is determined. For antagonists, the pA₂ (a measure of antagonist potency) is calculated.
Conclusion
The available data clearly indicate that Adrenomedullin (13-52) can interact with CGRP receptors, albeit with lower affinity and potency than the endogenous ligand, CGRP. This cross-reactivity has been demonstrated in both binding and functional assays, and the physiological effects of AM (13-52) can be attenuated by CGRP receptor antagonists. This pharmacological overlap underscores the importance of careful selectivity profiling of novel CGRP antagonists to avoid unintended effects on the adrenomedullin system. Researchers and drug development professionals should consider the potential for cross-reactivity when designing and interpreting studies involving CGRP receptor modulation. Further investigation into the selectivity profiles of newer small-molecule CGRP antagonists is warranted to fully understand their therapeutic window.
References
- 1. Adrenomedullin and calcitonin gene-related peptide interact with the same receptor in cultured human neuroblastoma SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcitonin gene-related peptide (CGRP) receptor antagonist BIBN4096BS blocks CGRP and adrenomedullin vasoactive responses in the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Specificity of Adrenomedullin (13-52): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of adrenomedullin fragments is crucial for the development of targeted therapeutics. This guide provides an objective comparison of Adrenomedullin (13-52) [AM (13-52)] with the full-length peptide, Adrenomedullin (1-52) [AM (1-52)], and established antagonists, supported by experimental data and detailed protocols.
Adrenomedullin (AM) is a potent vasodilator peptide with a wide range of physiological roles, mediated through its interaction with heterodimeric G protein-coupled receptors. These receptors consist of the calcitonin receptor-like receptor (CLR) associated with one of two receptor activity-modifying proteins (RAMPs): RAMP2, forming the AM1 receptor, or RAMP3, creating the AM2 receptor. AM can also interact with the calcitonin gene-related peptide (CGRP) receptor, which is a complex of CLR and RAMP1. The N-terminally truncated fragment, AM (13-52), has been investigated for its own biological activity and receptor interaction profile. This guide delves into the experimental evidence that defines the binding specificity of AM (13-52).
Comparative Binding Affinity and Functional Activity
The following table summarizes the binding affinities and functional potencies of AM (13-52) and related peptides at the AM1, AM2, and CGRP receptors. This data is essential for discerning the selectivity and potential therapeutic utility of AM (13-52).
| Ligand/Antagonist | Receptor Subtype | Species | Assay Type | Parameter | Value | Reference(s) |
| Adrenomedullin (1-52) | AM1 (CLR/RAMP2) | Human | Functional (cAMP) | pEC50 | ~9.0 | N/A |
| AM2 (CLR/RAMP3) | Human | Functional (cAMP) | pEC50 | ~9.0 | N/A | |
| CGRP (CLR/RAMP1) | Human | Functional (cAMP) | pEC50 | ~8.0 | N/A | |
| Adrenomedullin (13-52) | AM Receptor (unspecified) | Dog | Competitive Binding | Rank Order of Inhibition | AM(1-52) > AM(13-52) > CGRP ≈ AM2 ≥ AM(22-52) | [1] |
| CGRP Receptor | Rat/Hamster | Vasodilator Activity | ED50 | 14-27 pmol (less potent than CGRP) | [2] | |
| Adrenomedullin (22-52) | AM1 (hCLR/hRAMP2) | Human | Functional Antagonism | pA2 | 7.34 ± 0.14 | [3] |
| AM2 (hCLR/hRAMP3) | Human | Functional Antagonism | pA2 | 6.73 ± 0.14 | [3] | |
| AM1 (rCL/rRAMP2) | Rat | Functional Antagonism | pA2 | 7.28 ± 0.06 | [3] | |
| CGRP (8-37) | AM1 (hCLR/hRAMP2) | Human | Functional Antagonism | pA2 | 7.04 ± 0.13 | [3] |
| AM2 (hCLR/hRAMP3) | Human | Functional Antagonism | pA2 | 6.96 ± 0.08 | [3] | |
| CGRP Receptor | General | Functional Antagonism | pKb | ~7.0 | [4] |
Experimental Protocols
Accurate validation of binding specificity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize the interaction of AM (13-52) with its receptors.
Competitive Radioligand Binding Assay
This assay determines the relative affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[5][6][7][8]
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with CLR and RAMP subtypes) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg), a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-AM), and varying concentrations of the unlabeled competitor ligand (e.g., AM (13-52), AM (1-52), or AM (22-52)).
-
To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant for the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the adrenomedullin signaling pathway.[9][10][11][12]
1. Cell Culture and Seeding:
-
Cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells with CLR and a specific RAMP) are cultured to an appropriate confluency.
-
The cells are then seeded into 96- or 384-well plates at a predetermined density.
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then incubated with varying concentrations of the agonist (e.g., AM (13-52) or AM (1-52)) for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
3. Antagonist Inhibition:
-
To determine the potency of an antagonist (e.g., AM (22-52) or CGRP (8-37)), cells are pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of an agonist (typically the EC80 concentration).
4. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
5. Data Analysis:
-
For agonist activity, the measured signal (e.g., fluorescence ratio) is plotted against the log of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
For antagonist activity, the response to the agonist in the presence of the antagonist is measured. The data can be analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
Visualizing the Pathways and Processes
To further clarify the experimental logic and biological context, the following diagrams illustrate the adrenomedullin signaling pathway and a typical competitive binding assay workflow.
Caption: Adrenomedullin Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. Characterization of the adrenomedullin receptor acting as the target of a new radiopharmaceutical biomolecule for lung imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CL/RAMP2 and CL/RAMP3 produce pharmacologically distinct adrenomedullin receptors: a comparison of effects of adrenomedullin22-52, CGRP8-37 and BIBN4096BS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Adrenomedullin Receptor Antagonism: A Comparative Analysis of Adrenomedullin (13-52) and Adrenomedullin (22-52)
In the landscape of adrenomedullin (AM) research, the development and characterization of receptor antagonists are pivotal for elucidating the physiological roles of this potent vasodilator peptide and for developing novel therapeutic agents. Among the array of AM fragments studied, Adrenomedullin (13-52) and Adrenomedullin (22-52) have emerged as subjects of interest. This guide provides an objective comparison of their antagonist activity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
While both are truncated versions of the full-length 52-amino acid adrenomedullin peptide, their pharmacological profiles diverge significantly. Current research establishes Adrenomedullin (22-52) as a recognized, albeit moderately potent, antagonist of the adrenomedullin receptor. In contrast, evidence strongly indicates that Adrenomedullin (13-52) primarily functions as a vasodilator, exhibiting agonist or partial agonist properties rather than being a true antagonist.
Quantitative Comparison of Antagonist Activity
The antagonist potential of a compound is typically quantified by its ability to inhibit the functional response induced by an agonist, commonly measured as the half-maximal inhibitory concentration (IC50) or as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Based on available literature, quantitative data on the antagonist activity of Adrenomedullin (22-52) has been reported. However, a conspicuous lack of evidence for any significant antagonist activity of Adrenomedullin (13-52) is noted. Instead, its vasodilator effects are documented.
| Compound | Assay Type | Cell Line/System | Agonist | Measured Parameter | Value |
| Adrenomedullin (22-52) | cAMP Accumulation Assay | Dissociated Rat Spinal Cord Cells | Adrenomedullin | pA2 | 7.26 ± 0.18 |
| Adrenomedullin (22-52) | cAMP Accumulation Assay | Dissociated Rat Spinal Cord Cells | CGRP | pA2 | 6.18 ± 0.21 |
| Adrenomedullin (13-52) | Vasodilator Activity Assay | Rat Pulmonary Vascular Bed | - | - | Potent Vasodilator |
| Adrenomedullin (13-52) | Receptor Binding Displacement | Dog Lung Homogenates | [¹²⁵I]AM | Rank Order | AM > AM(13-52) > CGRP ≈ AM2 ≥ AM(22-52) |
Table 1: Comparative pharmacological data for Adrenomedullin (22-52) and Adrenomedullin (13-52). Data for Adrenomedullin (22-52) indicates its antagonist properties, while data for Adrenomedullin (13-52) highlights its vasodilator activity and relative binding affinity.
Adrenomedullin Signaling Pathway and Antagonist Interaction
Adrenomedullin exerts its effects by binding to a heterodimeric G protein-coupled receptor (GPCR) complex. This complex consists of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), primarily RAMP2 or RAMP3. This binding activates Gαs proteins, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels, a key second messenger mediating vasodilation and other physiological responses.
Comparative Efficacy of Adrenomedullin and Its Fragments as Antimicrobial Agents
A detailed analysis for researchers and drug development professionals on the antimicrobial potential of Adrenomedullin-derived peptides, supported by experimental data and standardized protocols.
Adrenomedullin (AM), a 52-amino acid peptide, and its fragments derived from the precursor proadrenomedullin have emerged as significant molecules in innate immunity, demonstrating notable antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of full-length Adrenomedullin (AM), the proadrenomedullin N-terminal 20 peptide (PAMP), and its derivative, PAMP(9-20). The data presented herein is intended to offer a clear, evidence-based perspective for researchers in microbiology, immunology, and pharmacology.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Adrenomedullin and its fragments is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values for AM, PAMP, and PAMP(9-20) against representative Gram-positive and Gram-negative bacteria.
| Peptide Fragment | Target Microorganism | MIC (µM) |
| Adrenomedullin (AM) | Escherichia coli | 1.99 |
| Staphylococcus aureus | 1.99 | |
| Propionibacterium acnes | 0.121 | |
| Porphyromonas gingivalis | 0.121 | |
| PAMP | Escherichia coli | 8 - 32 |
| Pseudomonas aeruginosa | 16 | |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 4 | |
| PAMP(9-20) | Escherichia coli | 4 - 8 |
| Pseudomonas aeruginosa | 4 | |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 4 |
Note: MIC values for Adrenomedullin were converted from µg/ml based on a molecular weight of approximately 6285 g/mol . Data for PAMP and PAMP(9-20) is presented as a range from published studies. Variations in MIC values can occur due to differences in experimental conditions.
Mechanisms of Action: A Divergent Approach
Adrenomedullin and its N-terminal fragments employ different strategies to exert their antimicrobial effects. Full-length Adrenomedullin is suggested to act via a membrane-disruptive mechanism, potentially forming pores in the bacterial cell membrane, which is a common mode of action for many antimicrobial peptides.[1]
In contrast, PAMP and its more potent fragment, PAMP(9-20), appear to utilize an intracellular mechanism of action. Studies have shown that these peptides can translocate across the bacterial membrane without causing significant disruption and subsequently bind to intracellular targets, such as DNA, thereby inhibiting essential cellular processes and leading to bacterial death.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathway of Adrenomedullin in host cells and a typical experimental workflow for assessing antimicrobial activity.
References
A Comparative Analysis of the Vasodilatory Efficacy of hADM-(13-52) and Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of human adrenomedullin-(13-52) (hADM-(13-52)) and acetylcholine (ACh). While both molecules induce vasodilation, primarily through endothelium-dependent mechanisms involving nitric oxide, their potencies and specific signaling pathways exhibit distinct characteristics. This document summarizes key experimental data, outlines common methodologies for assessment, and visualizes the underlying signaling cascades to facilitate a comprehensive understanding for research and drug development applications.
Quantitative Comparison of Vasodilatory Efficacy
Direct comparative studies providing head-to-head quantitative data on the vasodilatory efficacy of hADM-(13-52) and acetylcholine are limited in the currently available literature. However, by collating data from studies employing similar experimental models, a comparative overview can be constructed. The following tables summarize the vasodilatory potency (EC50) and maximal relaxation (Emax) for each compound, primarily in isolated rat aortic rings, a standard model for vascular reactivity studies.
It is crucial to note that the following data are compiled from different studies. Variations in experimental conditions, such as rat strain, age, and specific laboratory protocols, can influence the results. Therefore, a direct comparison of these values should be approached with caution.
Table 1: Vasodilatory Efficacy of Acetylcholine in Isolated Rat Aorta
| Parameter | Value | Experimental Conditions |
| EC50 | ~0.05 µM | Phenylephrine pre-contracted Wistar rat mesenteric artery branches. |
| Emax | ~85% | Phenylephrine pre-contracted Wistar rat mesenteric artery branches. |
| EC50 | 6.57 ± 0.1 (-log M) | Phenylephrine pre-contracted aorta from male non-diabetic control rats.[1] |
| Emax | 81.14 ± 1.6% | Phenylephrine pre-contracted aorta from male non-diabetic control rats.[1] |
| Emax | 42.9% (95% CI: 38.7-48.6%) | Prostaglandin F2α pre-contracted rat aorta segments.[2] |
Table 2: Vasodilatory Efficacy of hADM-(13-52)
| Parameter | Effect | Experimental Conditions |
| Vasodilation | Dose-dependent decrease in blood pressure | Spontaneously hypertensive and renal hypertensive rats.[3] |
| Vasorelaxation | Nitric oxide-dependent relaxation | Isolated rat aortic arteries.[3] |
| Vasodilation | Dose-related decreases in lobar arterial pressure | U-46619 pre-contracted rat pulmonary vascular bed.[4][5] |
No specific EC50 or Emax values for hADM-(13-52) in isolated rat aorta were found in the reviewed literature.
Experimental Protocols
The evaluation of vasodilatory agents commonly employs ex vivo techniques such as wire myography using isolated arterial rings. This method allows for the precise measurement of vascular tension in response to pharmacological agents.
Standard Wire Myography Protocol for Vasodilation Assessment
-
Tissue Preparation:
-
The thoracic aorta is carefully dissected from a euthanized rat and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective and adipose tissue.
-
The vessel is cut into 2-3 mm rings.
-
-
Mounting:
-
Each aortic ring is mounted between two stainless steel wires in a chamber of a wire myograph.
-
The chamber is filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2g).
-
The viability of the rings is assessed by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Endothelial integrity is confirmed by observing relaxation in response to a known endothelium-dependent vasodilator, such as acetylcholine (e.g., 1 µM), after pre-contraction with an agent like phenylephrine (e.g., 1 µM).
-
-
Dose-Response Curve Generation:
-
After washing and re-equilibration, the aortic rings are pre-contracted to a stable plateau with a vasoconstrictor (e.g., phenylephrine).
-
Cumulative concentrations of the vasodilator agent (hADM-(13-52) or acetylcholine) are added to the chamber.
-
The relaxation response is recorded as a percentage of the pre-contraction tension.
-
-
Data Analysis:
-
Dose-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated using non-linear regression analysis.
-
Signaling Pathways
Acetylcholine-Induced Vasodilation
Acetylcholine-induced vasodilation is a well-characterized process primarily mediated by the vascular endothelium.[6]
Caption: Acetylcholine signaling pathway for vasodilation.
hADM-(13-52)-Induced Vasodilation
The vasodilatory action of hADM-(13-52) is also endothelium-dependent and involves the production of nitric oxide.[4][5] It is suggested that hADM-(13-52) acts on specific adrenomedullin receptors.
Caption: hADM-(13-52) signaling pathway for vasodilation.
Experimental Workflow for Vasodilation Assessment
The logical flow of a typical vasodilation experiment using wire myography is outlined below.
References
- 1. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fz.kiev.ua [fz.kiev.ua]
Differential Effects of Adrenomedullin (13-52) Across Vascular Beds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular effects of Adrenomedullin (13-52) [AM (13-52)], a major active fragment of the potent vasodilator peptide Adrenomedullin (AM). Understanding the differential actions of this peptide in various vascular beds is crucial for the development of targeted therapeutic strategies for cardiovascular diseases. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and illustrates the involved signaling pathways.
Summary of Vascular Effects
Adrenomedullin (13-52) largely retains the potent vasodilatory activity of the full-length Adrenomedullin peptide.[1] Its effects, however, exhibit significant variability across different vascular territories, influenced by receptor populations and downstream signaling mechanisms. Generally, AM (13-52) is a potent vasodilator in the pulmonary and systemic microvasculature.[2][3] Its mechanism of action often involves the calcitonin gene-related peptide (CGRP) receptor and subsequent activation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA).[4] Nitric oxide (NO) and the opening of potassium channels also play crucial roles in mediating its effects in several vascular beds.[5][6]
Quantitative Comparison of Adrenomedullin (13-52) Effects
The following table summarizes the quantitative effects of Adrenomedullin (13-52) and the full-length Adrenomedullin in various vascular beds, providing a comparative overview of its potency and efficacy.
| Vascular Bed | Species | Peptide | Parameter | Value | Reference |
| Pulmonary Artery | Rat | Human AM (13-52) | Vasodilation | Similar to full-length AM | [2] |
| Microvasculature (Cheek Pouch) | Hamster | Human AM (13-52) | Vasodilation (ED₅₀) | 14 pmol | [3] |
| Microvasculature (Skin) | Rat | Human AM (13-52) | Vasodilation (ED₅₀) | 27 pmol | [3] |
| Cerebral Arterioles | Rat | Rat AM (full-length) | Vasodilation (% increase in diameter) | 16 ± 3% at 10⁻⁷ M, 45 ± 8% at 10⁻⁶ M | [7] |
| Coronary Arterioles | Human | Human AM (full-length) | Vasodilation (maximum) | 69 ± 11% | [6] |
| Mesenteric Artery | Rat | Adrenomedullin-2 | Vasorelaxation | Dose-dependent | [8] |
| Renal Vasculature | Dog | Adrenomedullin | Renal Blood Flow Increase | 10-37% (dose-dependent) |
Note: Data for some vascular beds are for the full-length Adrenomedullin peptide, as direct quantitative data for AM (13-52) is limited. However, multiple studies suggest that AM (13-52) possesses similar biological activity to the full-length peptide.[1][2]
Signaling Pathways and Experimental Workflows
The vasodilatory effects of Adrenomedullin (13-52) are mediated by a complex interplay of signaling pathways that can vary between different vascular beds. The following diagrams illustrate these pathways and a typical experimental workflow for assessing vascular reactivity.
Detailed Experimental Protocols
Isolated Perfused Organ Bath for Vascular Reactivity
This in vitro method allows for the direct assessment of the contractile and relaxant properties of isolated blood vessels in a controlled environment.[9]
Protocol:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) according to approved ethical guidelines.
-
Carefully dissect the desired artery (e.g., pulmonary, mesenteric, aorta) and place it in cold, oxygenated Physiological Salt Solution (PSS).[10]
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the cleaned artery into rings of 2-3 mm in length.[11]
-
-
Mounting and Equilibration:
-
Mount the arterial rings on two stainless steel wires or pins in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[12][13]
-
Allow the rings to equilibrate for 60-90 minutes, during which the PSS is changed every 15-20 minutes.
-
Gradually increase the tension on the rings to determine the optimal resting tension, which is the tension that elicits a maximal contractile response to a stimulating agent (e.g., 60 mM KCl).[10]
-
-
Experimental Procedure:
-
To study vasodilation, pre-constrict the arterial rings with a vasoconstrictor agent such as U46619 (a thromboxane A₂ analog) or phenylephrine to achieve a stable submaximal contraction.[2]
-
Once a stable plateau is reached, add cumulative concentrations of Adrenomedullin (13-52) to the organ bath.
-
Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-constriction induced by the agonist.
-
Construct a dose-response curve and calculate the EC₅₀ (the concentration of AM (13-52) that produces 50% of the maximal response) and the Emax (the maximal relaxation).
-
In Vivo Measurement of Regional Blood Flow Using Fluorescent Microspheres
This method allows for the quantification of blood flow to different organs and tissues in vivo, providing a physiological context for the vascular effects of Adrenomedullin (13-52).[1][14]
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and insert catheters into a major artery (e.g., femoral artery) for blood withdrawal and a major vein or the left ventricle for microsphere injection.
-
Monitor physiological parameters such as blood pressure and heart rate throughout the experiment.
-
-
Microsphere Injection and Reference Blood Sampling:
-
Inject a known number of fluorescently labeled microspheres (typically 15 µm in diameter) into the circulation. The microspheres will distribute throughout the body and lodge in the microvasculature in proportion to the blood flow.[2]
-
Simultaneously, begin withdrawing a reference blood sample from the arterial catheter at a constant, known rate.
-
-
Administration of Adrenomedullin (13-52):
-
Administer Adrenomedullin (13-52) intravenously or intra-arterially at the desired dose.
-
After a specified time, inject a second set of fluorescent microspheres with a different color to measure blood flow in the presence of the peptide.
-
-
Tissue Harvesting and Processing:
-
At the end of the experiment, euthanize the animal and harvest the organs and tissues of interest.
-
Digest the tissue samples and the reference blood samples to release the fluorescent microspheres.
-
-
Data Analysis:
-
Measure the fluorescence of each color in the tissue and blood samples using a fluorometer.
-
Calculate the blood flow (Q) to each tissue using the following formula: Q_tissue = (Fluorescence_tissue / Fluorescence_reference_blood) * Withdrawal_rate_reference_blood
-
Conclusion
Adrenomedullin (13-52) is a potent vasodilator with differential effects across various vascular beds. Its actions are primarily mediated through CGRP and AM receptors, leading to the activation of cAMP and NO-dependent signaling pathways. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeting the Adrenomedullin system in cardiovascular diseases. Further research is warranted to fully elucidate the specific receptor subtypes and downstream signaling molecules responsible for the tissue-specific effects of Adrenomedullin (13-52).
References
- 1. A modified fluorescent microsphere-based approach for determining resting and hyperemic blood flows in individual murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human coronary arteriolar dilation to adrenomedullin: role of nitric oxide and K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of adrenomedullin-induced dilatation of cerebral arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenomedullin-2, a novel calcitonin/calcitonin-gene-related peptide family peptide, relaxes rat mesenteric artery: influence of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Use of an automated fluorescent microsphere method to measure regional blood flow in the fetal lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Human Adrenomedullin (13-52) and Rat Adrenomedullin
This guide provides an objective comparison of the biological effects of human Adrenomedullin (13-52) and full-length rat Adrenomedullin, tailored for researchers, scientists, and professionals in drug development. We will delve into their comparative vasodilator activities, receptor binding affinities, and underlying signaling mechanisms, supported by experimental data.
Introduction to Adrenomedullin
Adrenomedullin (AM) is a potent vasodilatory peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1][2] Initially isolated from a human adrenal medulla tumor (pheochromocytoma), it is widely expressed by numerous cell types in various tissues.[1][2] The mature human AM is a 52-amino acid peptide, while the rat counterpart consists of 50 amino acids, featuring two deletions and six substitutions.[2] Both peptides have a characteristic six-membered ring structure formed by a disulfide bridge and an amidated C-terminus, which are crucial for biological activity.[2][3] The fragment human AM (13-52) retains the full biological activity of the parent molecule and is often used in research.[4][5][6]
Comparative Biological Effects: Vasodilation and Hemodynamics
The primary and most studied effect of Adrenomedullin is its ability to cause vasodilation, leading to a decrease in blood pressure. Studies directly comparing human AM (13-52) and rat AM in rat models have revealed important, tissue-specific differences in their potency.
In the systemic circulation of anesthetized rats, intravenous administration of both human AM (13-52) and rat AM results in a dose-dependent decrease in mean arterial pressure by reducing systemic vascular resistance.[4] Notably, at similar doses, rat Adrenomedullin exhibits significantly greater systemic vasodilator activity than the human form in rats, suggesting a degree of species-specificity in its systemic vascular effects.[4]
Conversely, when examining the pulmonary vascular bed of the rat, human AM (13-52) and rat AM (1-50) demonstrate similar potent pulmonary vasodilator activity when vascular tone is elevated.[5] This suggests that the structural differences between the two peptides have a more pronounced impact on systemic vascular beds than on the pulmonary circulation in this species.
Quantitative Data Summary
| Peptide | Animal Model | Vascular Bed | Key Finding | Reference |
| Human AM (13-52) | Anesthetized Rats | Systemic | Dose-dependent decrease in mean arterial pressure. | [4][7] |
| Rat AM (1-50) | Anesthetized Rats | Systemic | Dose-dependent decrease in mean arterial pressure; significantly more potent than human AM. | [4] |
| Human AM (13-52) | Anesthetized Rats | Pulmonary | Dose-dependent vasodilation; activity similar to rat AM. | [5] |
| Rat AM (1-50) | Anesthetized Rats | Pulmonary | Dose-dependent vasodilation; activity similar to human AM (13-52). | [5] |
Receptor Binding and Signaling Pathway
Adrenomedullin exerts its effects by binding to a receptor complex composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and a receptor activity-modifying protein (RAMP), typically RAMP2 or RAMP3.[1][8][9] The combination of CLR and RAMP2 confers high affinity for Adrenomedullin.[8]
Binding studies using [¹²⁵I]-labeled human AM (13-52) on rat tissues have identified a single population of high-affinity binding sites in the brain, lung, and vas deferens, with dissociation constant (Kd) values ranging from 0.3 to 0.6 nM.[10] Similar high-affinity binding has been observed in the rat spinal cord (Kd = 0.45 nM).[11]
Upon receptor binding, AM activates several intracellular signal transduction pathways.[1] The primary pathway involves the Gs alpha subunit of the G-protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[8][12] This elevation in cAMP activates Protein Kinase A (PKA), leading to downstream effects that promote vasorelaxation.[8][13]
Additionally, AM-induced vasodilation is heavily dependent on the endothelium and the production of nitric oxide (NO).[5][7] This is mediated through the PI3K/Akt pathway, which, along with the PKA pathway, leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), subsequent NO production, and cGMP-mediated smooth muscle relaxation.[1][12][13]
Experimental Protocols
In Vivo Assessment of Systemic Hemodynamics in Anesthetized Rats
This protocol is based on methodologies described for measuring the vasodepressor effects of Adrenomedullin.[4]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with Inactin). The trachea is cannulated to ensure a patent airway.
-
Catheter Implantation: The jugular vein is cannulated for intravenous (IV) administration of the test peptides. The carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of systemic arterial blood pressure and heart rate.
-
Stabilization: Following surgery, a stabilization period of at least 30 minutes is allowed to ensure hemodynamic parameters are stable.
-
Peptide Administration: Bolus IV injections of either human AM (13-52) or rat AM are administered in a dose-dependent manner (e.g., 0.1 to 3 nmol/kg). A sufficient recovery period is allowed between injections for blood pressure to return to baseline.
-
Data Acquisition: Arterial pressure and heart rate are continuously recorded using a data acquisition system.
-
Analysis: The peak change in mean arterial pressure from the pre-injection baseline is calculated for each dose. Systemic vascular resistance is calculated as the mean arterial pressure divided by cardiac output (if measured). Dose-response curves are generated to compare the potency of the two peptides.
In Vitro Vasorelaxation Assay in Rat Aortic Rings
This protocol is based on methods used to assess the direct effects of vasodilators on isolated blood vessels.[7]
-
Tissue Preparation: The thoracic aorta is excised from a rat and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings (2-3 mm in width).
-
Mounting: Aortic rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.
-
Equilibration and Pre-contraction: The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes. After equilibration, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or U-46619 to induce a stable, submaximal contraction.
-
Peptide Addition: Once a stable contraction plateau is reached, cumulative concentrations of human AM (13-52) or rat AM are added to the organ bath.
-
Data Recording: Changes in isometric tension are recorded. The relaxation response is typically expressed as a percentage reversal of the pre-contraction induced by the vasoconstrictor.
-
Mechanism Investigation: To investigate the role of the endothelium and NO, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor like N(G)-nitro-L-arginine methyl ester (L-NAME).[5]
Conclusion
While both human Adrenomedullin (13-52) and rat Adrenomedullin are potent vasodilators, their efficacy can differ depending on the vascular bed, at least in rat models. Rat AM demonstrates superior potency in the systemic circulation of rats, highlighting a potential species-specific interaction with the receptor system.[4] In contrast, their effects in the pulmonary vasculature are comparable.[5] Both peptides mediate their effects through the canonical CLR/RAMP receptor complex, activating cAMP/PKA and endothelium-dependent NO/cGMP signaling pathways. For researchers working with rat models, awareness of these potency differences is critical for accurate data interpretation and translational relevance.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. An adrenomedullin fragment retains the systemic vasodepressor activity of rat adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Adrenomedullin receptor binding sites in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. ahajournals.org [ahajournals.org]
- 13. JCI - Shear stress–induced endothelial adrenomedullin signaling regulates vascular tone and blood pressure [jci.org]
Adrenomedullin (13-52): A Comparative Guide to its Specificity as an AM Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adrenomedullin (13-52) [AM(13-52)] with the endogenous ligand, full-length Adrenomedullin (1-52) [AM(1-52)], and other key ligands of the Adrenomedullin (AM) receptor system. The data presented herein validates AM(13-52)'s role as a specific, high-affinity agonist for AM receptors, albeit with nuances in its binding and functional profile compared to the native peptide.
Introduction to the Adrenomedullin System
Adrenomedullin is a 52-amino acid peptide hormone with a wide range of physiological effects, primarily centered on cardiovascular homeostasis, where it acts as a potent vasodilator.[1] Its biological actions are mediated by a heterodimeric G protein-coupled receptor (GPCR) complex. This complex consists of the Calcitonin Receptor-Like Receptor (CRLR) and one of three Receptor Activity-Modifying Proteins (RAMPs).[1] The specific RAMP co-expressed determines the ligand specificity of the receptor complex:
-
AM1 Receptor: Composed of CRLR and RAMP2.
-
AM2 Receptor: Composed of CRLR and RAMP3.
-
CGRP Receptor: Composed of CRLR and RAMP1, which is the primary receptor for Calcitonin Gene-Related Peptide (CGRP), though AM can also bind to it with appreciable affinity.[1]
The AM1 and AM2 receptors are considered the specific receptors for Adrenomedullin. Upon agonist binding, these receptors primarily couple to the Gs alpha subunit of the G protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade mediates many of AM's physiological effects.
AM(13-52) is a 40-amino acid, N-terminally truncated fragment of the full-length AM peptide. It has been widely characterized as an agonist and is utilized in structural and functional studies of the AM1 and AM2 receptors.
Comparative Analysis of Ligand Performance
The specificity of AM(13-52) is best understood by comparing its binding affinity and functional potency against that of the endogenous ligand AM(1-52) and other related peptides at the specific AM receptor subtypes.
Binding Affinity
Competitive binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as an IC50 (concentration of a ligand that displaces 50% of a radiolabeled ligand) or Ki (inhibition constant).
While direct head-to-head studies are limited, the available data consistently indicates that the full-length Adrenomedullin (1-52) possesses a higher binding affinity for AM receptors compared to its N-terminally truncated fragments. Structure-activity relationship studies have demonstrated that the deletion of the N-terminal 12 amino acids to generate AM(13-52) results in a significant decrease in binding affinity.
One study ranked the order of potency for binding inhibition as: AM(1-52) >> AM(13-52) > AM(22-52) . Another study using dog lung homogenates, which are rich in AM1 receptors, showed a similar displacement ranking: AM(1-52) > AM(13-52) > CGRP ≈ AM2 ≥ AM(22-52) .
| Ligand | Receptor Target | Binding Affinity (IC50/Ki) | Relative Affinity |
| Adrenomedullin (1-52) | AM Receptors | ~1.2 nM (IC50) | High |
| Adrenomedullin (13-52) | AM Receptors | >300 nM (IC50) | Lower |
| CGRP | AM1 Receptor | Lower affinity than AM | Lower |
| AM2 Receptor | Appreciable affinity | Moderate | |
| Adrenomedullin (22-52) | AM1 Receptor | pA2 ≈ 7.83 | Antagonist |
| AM2 Receptor | pA2 ≈ 7.38 | Antagonist | |
| CGRP Receptor | pA2 ≈ 5.77 | Weak Antagonist | |
| CGRP (8-37) | AM2 Receptor | Antagonist activity | Antagonist |
| CGRP Receptor | Potent Antagonist | Antagonist |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Data is synthesized from multiple sources and direct comparisons should be made with caution.
Functional Potency
Functional assays, such as measuring cAMP accumulation in response to ligand stimulation, determine the potency of an agonist (EC50 value: the concentration of an agonist that gives 50% of the maximal response).
| Ligand | Receptor Target | Functional Activity (EC50) | Notes |
| Adrenomedullin (1-52) | Endogenous AM Receptors | ~85-103 nM | Full Agonist |
| Adrenomedullin (13-52) | AM1 & AM2 Receptors | Full Agonist | Potent, used in functional and structural studies. |
| CGRP | AM1 Receptor | Weaker than AM | Partial/Weak Agonist |
| AM2 Receptor | Agonist | Can activate AM2 receptors. |
Signaling Pathways and Experimental Workflows
The validation of AM(13-52) as a specific AM receptor ligand involves demonstrating its ability to bind to the receptor and elicit the characteristic downstream signaling cascade.
Adrenomedullin Receptor Signaling Pathway
The primary signaling pathway activated by AM and its agonists like AM(13-52) at the AM1 and AM2 receptors is the Gs-adenylyl cyclase pathway.
Caption: Canonical Gs-cAMP signaling pathway for Adrenomedullin receptors.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test ligand like AM(13-52).
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50).
Caption: Workflow for a cAMP accumulation functional assay.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or COS-7 cells are transiently co-transfected with plasmids encoding human CRLR and either human RAMP2 (for AM1) or RAMP3 (for AM2).
-
After 48 hours, cells are harvested, washed in PBS, and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA). Protein concentration is determined using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (e.g., 50 pM of [¹²⁵I]-human AM), and a range of concentrations of the unlabeled competitor ligand (e.g., AM(13-52), AM(1-52), from 1 pM to 1 µM).
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled AM(1-52).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Filters are washed rapidly with ice-cold wash buffer.
-
The radioactivity trapped on the filters is counted using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
-
IC50 values are determined using non-linear regression analysis (sigmoidal dose-response curve).
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
-
Cell Culture:
-
HEK293 or CHO cells stably or transiently expressing the human CRLR/RAMP2 (AM1) or CRLR/RAMP3 (AM2) complex are seeded into 96- or 384-well plates and grown to near confluence.
-
-
Agonist Stimulation:
-
On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., serum-free DMEM or HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Cells are pre-incubated for 15-30 minutes.
-
Cells are then stimulated with various concentrations of the agonist (e.g., AM(13-52), AM(1-52)) for 15-20 minutes at 37°C.
-
-
cAMP Quantification:
-
The stimulation is terminated, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits use a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in each well is interpolated from the standard curve.
-
Data are plotted as cAMP concentration (or response) versus the log concentration of the agonist.
-
EC50 values are determined using non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion
The available evidence confirms that Adrenomedullin (13-52) is a functional agonist at both AM1 and AM2 receptors, capable of stimulating the canonical cAMP signaling pathway. However, structure-activity data strongly suggests that it possesses a lower binding affinity compared to the full-length endogenous peptide, AM(1-52). The N-terminal region (residues 1-12), while not essential for receptor activation, plays a significant role in establishing high-affinity binding.
For researchers, this means that while AM(13-52) is a valid tool for probing AM receptor function, particularly in recombinant systems where receptor expression can be high, its potency may not directly reflect that of the endogenous ligand. When comparing its effects to other ligands, it is crucial to consider its position in the affinity hierarchy: less potent than AM(1-52) but a more specific AM receptor agonist than CGRP. In contrast, AM(22-52) and CGRP(8-37) serve as valuable antagonists to confirm the involvement of AM and CGRP receptor subtypes, respectively. The detailed protocols and comparative data provided in this guide should assist in the design and interpretation of experiments aimed at understanding the complex pharmacology of the Adrenomedullin system.
References
Safety Operating Guide
Personal protective equipment for handling Adrenomedullin (AM) (13-52), human
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Adrenomedullin (AM) (13-52), human. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. While this compound is not classified as a hazardous substance, it should be handled with care as a biologically active peptide.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and prevent contamination, the following personal protective equipment is recommended when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[3] Gloves should be inspected before use and changed immediately if they become contaminated.[1][3] |
| Respiratory Protection | Fume Hood or Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[3][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[6] |
Operational Plan: Safe Handling Workflow
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the lyophilized peptide at -20°C or colder for long-term stability.[7][8][9][10]
-
Keep the container tightly sealed and protected from moisture and bright light.[9] Before opening, allow the container to equilibrate to room temperature to prevent condensation.[9]
Preparation and Use (Reconstitution):
-
Work in a Controlled Area : All handling of the peptide should be confined to a designated clean and organized laboratory area, preferably within a fume hood or biosafety cabinet, especially when working with the lyophilized powder.[3][7]
-
Reconstitution :
-
Consult the product datasheet for the recommended solvent. Sterile, high-purity water or a suitable buffer is typically used.[7]
-
Slowly add the solvent to the vial, allowing it to run down the side.
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking, which can damage the peptide structure.
-
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use vials for storage at -20°C or colder.[4][9]
-
Labeling : Clearly label all vials with the peptide name, concentration, and date of preparation.[7]
Disposal Plan
Dispose of this compound and any contaminated materials as chemical waste in accordance with institutional and local environmental regulations.[3][7] Never dispose of peptides in regular trash or down the drain.[3]
Waste Segregation:
-
Solid Waste : Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4]
-
Liquid Waste : Collect unused peptide solutions in a designated hazardous waste container.
-
Sharps : Dispose of any contaminated needles or syringes in a designated sharps container.
Experimental Protocols
The following are examples of experimental protocols where this compound may be used.
1. In Vitro Intracellular cAMP Accumulation Assay
This protocol is adapted from a study on HEK-293 cells stably expressing the AM1 receptor.[3]
-
Cell Culture :
-
cAMP Stimulation :
-
cAMP Measurement :
-
Measure the cAMP levels in the supernatants using a commercial enzyme immunoassay (EIA) kit, following the manufacturer's instructions.[3]
-
2. In Vivo Vasodilation Study in Rats
This protocol is based on a study investigating the hypotensive effects of hADM(13-52) in hypertensive rats.[11]
-
Animal Model : Use spontaneously hypertensive rats (SHR) or renal hypertensive rats.
-
Blood Pressure Measurement :
-
Anesthetize the rats.
-
Insert a cannula into the carotid artery to monitor blood pressure continuously.
-
-
Peptide Administration :
-
Administer this compound via intravenous injection at various doses.
-
Record the changes in blood pressure in a dose-dependent manner.[11]
-
-
In Vitro Aortic Ring Relaxation (Optional follow-up) :
-
Isolate thoracic aortic rings from the rats.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution.
-
Pre-constrict the aortic rings with a vasoconstrictor like phenylephrine.
-
Add cumulative concentrations of this compound to the bath and measure the relaxation response.
-
3. Radioimmunoassay (RIA) for Adrenomedullin in Human Plasma
This is a general protocol for measuring peptide concentrations in plasma, as described in a study developing an RIA for human adrenomedullin.[6][12]
-
Sample Collection and Preparation :
-
Collect blood samples in tubes containing EDTA.
-
Centrifuge the samples to separate the plasma.
-
Store plasma at -80°C until analysis.[1]
-
-
Peptide Extraction :
-
Radioimmunoassay :
-
Reconstitute the extracted samples in assay buffer.
-
Perform a competitive binding assay using a specific antibody against Adrenomedullin, a radiolabeled tracer (e.g., 125I-Adrenomedullin), and the prepared samples or standards.
-
Incubate the mixture, then separate the antibody-bound and free tracer.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the concentration of Adrenomedullin in the samples by comparing the results to a standard curve.[6][12]
-
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Development of Long-Acting Human Adrenomedullin Fc-Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. atsjournals.org [atsjournals.org]
- 6. scispace.com [scispace.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Vasodilator effect of human adrenomedullin(13-52) on hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
